molecular formula C4H9ClFN B143454 (R)-3-Fluoropyrrolidine hydrochloride CAS No. 136725-55-8

(R)-3-Fluoropyrrolidine hydrochloride

Cat. No.: B143454
CAS No.: 136725-55-8
M. Wt: 125.57 g/mol
InChI Key: LENYOXXELREKGZ-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Fluoropyrrolidine hydrochloride is a useful research compound. Its molecular formula is C4H9ClFN and its molecular weight is 125.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-fluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENYOXXELREKGZ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374663
Record name (r)-3-fluoropyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136725-55-8
Record name Pyrrolidine, 3-fluoro-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136725-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (r)-3-fluoropyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(-)-3-Fluoropyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Fluoropyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Fluoropyrrolidine hydrochloride is a chiral, fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the stereospecific introduction of a fluorine atom, make it a valuable building block for the synthesis of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase and phosphodiesterase inhibitors.

Core Chemical and Physical Properties

This compound is a white to light brown solid that is typically supplied with a purity of 97% or higher.[1][2] The incorporation of a fluorine atom, the most electronegative element, at the C-3 position of the pyrrolidine (B122466) ring significantly influences the molecule's conformation, basicity, and metabolic stability, making it an attractive component for drug design.

PropertyValueReference
CAS Number 136725-55-8[1][3]
Molecular Formula C₄H₉ClFN[1][3]
Molecular Weight 125.57 g/mol [1][3]
Melting Point 179-186 °C[1][2]
Optical Activity [α]²⁰/D -8.0°, c = 4 in methanol (B129727)[1][2]
Appearance White to light brown solid[3]
Purity ≥ 97%[1][2]
SMILES Cl.F[C@@H]1CCNC1[1]
InChI Key LENYOXXELREKGZ-PGMHMLKASA-N[1]

Spectroscopic and Analytical Data

Synthesis and Manufacturing

The synthesis of this compound with high optical purity is crucial for its application in pharmaceutical development. A recently patented process outlines a scalable method for its preparation from N-Boc-(3S)-3-hydroxypyrrolidine.[4] This process is designed to achieve an optical purity of not less than 99.95% and an overall purity of at least 99.5%, making it suitable for the manufacturing of active pharmaceutical ingredients (APIs).[4]

Experimental Protocol: Synthesis from N-Boc-(3S)-3-hydroxypyrrolidine (Conceptual)

The following is a conceptual experimental protocol based on the patented synthetic route.[4]

Step 1: Fluorination of N-Boc-(3S)-3-hydroxypyrrolidine

  • To a solution of N-Boc-(3S)-3-hydroxypyrrolidine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST) is added dropwise at a reduced temperature (e.g., -78 °C).

  • The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-(R)-3-fluoropyrrolidine.

Step 2: Deprotection and Salt Formation

  • The crude N-Boc-(R)-3-fluoropyrrolidine is dissolved in a suitable solvent (e.g., methanol or diethyl ether).

  • A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or methanolic HCl) is added to the mixture.

  • The reaction mixture is stirred at room temperature, leading to the precipitation of this compound.

  • The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford the final product.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of inhibitors for key biological targets, including Aurora kinases and phosphodiesterase 10A (PDE10A).[1]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. The incorporation of the (R)-3-fluoropyrrolidine moiety into heterocyclic scaffolds, such as imidazo[1,2-a]pyrazines, has led to the discovery of potent Aurora kinase inhibitors.[5][6]

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis Cdk1_CyclinB Cdk1/Cyclin B Aurora_A Aurora A Cdk1_CyclinB->Aurora_A Activates Plk1 Plk1 Aurora_A->Plk1 Activates Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation TPX2 TPX2 TPX2->Aurora_A Co-activates & Localizes Plk1->Cdk1_CyclinB Positive Feedback Aurora_B Aurora B (CPC) Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

The following is an illustrative protocol for the synthesis of an imidazo[1,2-a]pyrazine (B1224502) derivative, a common core for Aurora kinase inhibitors.

  • Condensation: A mixture of a 2-aminopyrazine (B29847) derivative, an α-haloketone, and a suitable solvent (e.g., ethanol) is heated to reflux for several hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the imidazo[1,2-a]pyrazine core.

  • Coupling with (R)-3-Fluoropyrrolidine: The imidazo[1,2-a]pyrazine core, which has a suitable leaving group, is reacted with (R)-3-Fluoropyrrolidine (the free base, generated from the hydrochloride salt) in the presence of a base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., dimethylformamide) at an elevated temperature.

  • Final Purification: The final product is purified by chromatography or recrystallization to yield the desired inhibitor.

Phosphodiesterase 10A (PDE10A) Inhibitors

PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers that are critical for intracellular signal transduction. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition. Inhibition of PDE10A is a promising therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease. The (R)-3-fluoropyrrolidine moiety is incorporated into pyrazolopyrimidine-based PDE10A inhibitors to enhance their properties.[7][8][9][10]

PDE10A_Pathway cluster_D1 D1 Receptor MSN cluster_D2 D2 Receptor MSN D1R Dopamine D1 Receptor AC_D1 Adenylyl Cyclase D1R->AC_D1 Stimulates ATP_D1 ATP cAMP_D1 cAMP ATP_D1->cAMP_D1 Converts AC_D1 PKA_D1 PKA cAMP_D1->PKA_D1 Activates PDE10A PDE10A cAMP_D1->PDE10A Degrades Downstream_D1 Downstream Signaling PKA_D1->Downstream_D1 D2R Dopamine D2 Receptor AC_D2 Adenylyl Cyclase D2R->AC_D2 Inhibits ATP_D2 ATP cAMP_D2 cAMP ATP_D2->cAMP_D2 Converts AC_D2 cAMP_D2->PDE10A Degrades PDE10A_Inhibitor (R)-3-Fluoropyrrolidine -based Inhibitor PDE10A_Inhibitor->PDE10A

Caption: Role of PDE10A in Dopamine Receptor Signaling in Striatal Neurons.

The synthesis of pyrazolopyrimidine-based PDE10A inhibitors often involves a multi-step sequence.[7][8][10]

  • Pyrazolopyrimidine Core Synthesis: The synthesis typically begins with the construction of the pyrazolopyrimidine core. This can be achieved through the condensation of a substituted pyrazole (B372694) with a β-ketoester or a similar three-carbon synthon.

  • Functionalization of the Core: The pyrazolopyrimidine core is then functionalized, often through chlorination, to introduce a leaving group for subsequent coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The functionalized pyrazolopyrimidine is reacted with a nucleophile, which can be a derivative containing the (R)-3-fluoropyrrolidine moiety, in an SNAr reaction to form the final inhibitor. This step may require a base and an appropriate solvent.

  • Purification: The final product is purified using standard techniques such as column chromatography and/or recrystallization.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. Its unique properties, stemming from the stereospecific incorporation of a fluorine atom, have enabled the development of potent and selective inhibitors for important therapeutic targets. The scalable and highly stereoselective synthesis of this compound ensures its availability for preclinical and clinical development programs. As the demand for more sophisticated and targeted therapies continues to grow, the importance of key chiral intermediates like this compound in the pharmaceutical industry is set to increase.

References

An In-depth Technical Guide to (R)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Fluoropyrrolidine hydrochloride is a chiral, fluorinated pyrrolidine (B122466) derivative that has garnered significant interest in the field of medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the pyrrolidine scaffold can profoundly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and better target selectivity of resulting drug candidates. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physical and chemical characteristics, along with generalized experimental protocols for their determination.

Core Properties

The fundamental properties of this compound are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.

Chemical and Physical Properties
PropertyValueSource
Chemical Formula C₄H₉ClFN[1]
Molecular Weight 125.57 g/mol [1][2]
Appearance White to off-white or pale brown solid/powder[3]
Melting Point 179-186 °C[1]
Optical Activity [α]²⁰/D -8.0° (c=4 in methanol)[1]
Purity ≥97% to ≥98.0% (by NMR)
Identifiers
IdentifierValueSource
CAS Number 136725-55-8[1]
PubChem CID 2759162[2]
InChI Key LENYOXXELREKGZ-PGMHMLKASA-N[1]
SMILES Cl.F[C@@H]1CCNC1[1]

Experimental Protocols

Detailed experimental protocols for the determination of all basic properties of a specific chemical entity are not always publicly available. Therefore, this section provides generalized yet detailed methodologies for key experiments that are readily adaptable for this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.

  • Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate until the temperature is about 15-20 °C below the expected melting point (179-186 °C).

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an amine hydrochloride, it reflects the equilibrium between the protonated and free amine forms.

Principle: The pKa can be determined by titrating a solution of the amine hydrochloride with a strong base and monitoring the pH change. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Titration:

    • Record the initial pH of the solution.

    • Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then add a few more increments of titrant.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

Determination of Solubility

Solubility is a crucial property, especially in the context of drug development for formulation and bioavailability.

Principle: The solubility of a compound in a particular solvent is determined by adding the solute to the solvent until no more solute dissolves, creating a saturated solution. The concentration of the solute in the saturated solution at a specific temperature represents its solubility.

Apparatus:

  • Vials or test tubes with closures

  • Analytical balance

  • Shaker or vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure (for a specific solvent, e.g., water):

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid.

  • Quantification:

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the aliquot with a known volume of the solvent.

    • Determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.

  • Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity at the specified temperature. This procedure can be repeated for various pharmaceutically relevant solvents.

Stability Assessment

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors.

Principle: Accelerated stability studies are performed under stressed conditions (e.g., elevated temperature and humidity) to predict the long-term stability of a substance.[4][5][6][7][8]

Apparatus:

  • Stability chambers with controlled temperature and humidity

  • Analytical instrumentation for purity and degradation product analysis (e.g., HPLC)

Procedure:

  • Sample Preparation: Place accurately weighed samples of this compound in suitable containers.

  • Storage: Store the samples in a stability chamber under accelerated conditions (e.g., 40 °C / 75% relative humidity).[4]

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze each sample for appearance, purity (e.g., by HPLC), and the presence of any degradation products.

  • Data Evaluation: Compare the results at each time point to the initial data (time 0). A significant change in purity or the appearance of degradation products indicates instability under the tested conditions.

Spectroscopic Data Interpretation

While raw spectra are not provided, this section outlines the expected features in various spectroscopic analyses of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show complex multiplets for the pyrrolidine ring protons. The fluorine atom will cause splitting of the signals of adjacent protons (H-F coupling). The protons on the carbon bearing the fluorine and the adjacent carbons will be most affected. The presence of the hydrochloride salt will result in a broad signal for the N-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show four distinct signals for the four carbon atoms of the pyrrolidine ring. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant. Smaller two- and three-bond C-F couplings may be observed for the other carbons.

  • IR (Infrared) Spectroscopy: The spectrum of the hydrochloride salt will show a broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration. Other expected peaks include C-H stretching vibrations (around 2800-3000 cm⁻¹), C-N stretching, and C-F stretching (typically in the 1000-1400 cm⁻¹ region).[9][10][11][12][13]

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) for the free base (C₄H₈FN) would be observed at m/z 89.06. Due to the presence of the chlorine atom from the hydrochloride in some ionization techniques, an isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) might be observed for certain fragments.[14][15][16][17][18] The fragmentation pattern would likely involve the loss of HF or other small neutral molecules.

Role in Drug Discovery and Logical Workflow

This compound is primarily utilized as a chiral building block in the synthesis of more complex, biologically active molecules. Its incorporation is a strategic step in lead optimization to improve the properties of a potential drug candidate.

G cluster_0 Synthesis of Bioactive Molecules cluster_1 Drug Discovery Workflow Start (R)-3-Fluoropyrrolidine hydrochloride Reaction Chemical Synthesis (e.g., Amidation, Alkylation) Start->Reaction Intermediate Fluorinated Pyrrolidine Derivative Reaction->Intermediate Lead_Compound Lead Compound (e.g., Enzyme Inhibitor) Intermediate->Lead_Compound Screening Biological Screening (e.g., Enzyme Assays) Lead_Compound->Screening Lead_Compound->Screening Optimization Lead Optimization (SAR Studies) Screening->Optimization Preclinical Preclinical Studies Optimization->Preclinical

References

A Technical Guide to (R)-3-Fluoropyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136725-55-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (R)-3-Fluoropyrrolidine hydrochloride. This chiral fluorinated pyrrolidine (B122466) derivative is a critical building block in the synthesis of a variety of biologically active molecules, demonstrating significant potential in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a white to off-white solid. The introduction of a fluorine atom at the 3-position of the pyrrolidine ring significantly influences its physicochemical properties, including its basicity and lipophilicity, which are crucial parameters in drug design.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 136725-55-8
Molecular Formula C₄H₉ClFN
Molecular Weight 125.57 g/mol [1]
Appearance White to light brown solid/powder[1]
Melting Point 179-186 °C
Optical Activity [α]20/D -8.0°, c = 4 in methanol
Purity ≥97%

Analytical Data

Comprehensive analytical data is essential for the quality control and characterization of this compound.

Table 2: Spectral Data

Spectrum TypeData HighlightsReference(s)
¹H NMR Consistent with the structure of this compound.[2]
¹³C NMR Data available and consistent with the proposed structure.
Infrared (IR) Characteristic peaks confirming the presence of functional groups.
Mass Spectrometry Molecular ion peak and fragmentation pattern consistent with the structure.

Note: Detailed spectral data and experimental conditions for their acquisition can often be found in certificates of analysis from suppliers or in supplementary information of cited literature.

Applications in Drug Discovery and Materials Science

This compound is a versatile synthetic intermediate utilized in the development of novel therapeutic agents and advanced materials.

Aurora Kinase Inhibitors

This compound is a key precursor in the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives, which have been investigated as potent inhibitors of Aurora kinases. These serine/threonine kinases are crucial regulators of mitosis, and their dysregulation is frequently observed in various cancers.

Aurora_Kinase_A_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_Mitotic_Entry Mitotic Entry cluster_M_Phase M Phase Bora Bora Aurora_A Aurora A Bora->Aurora_A Associates with & Activates PLK1 PLK1 CDC25B CDC25B PLK1->CDC25B Phosphorylates & Activates WEE1 WEE1 (CDK1 Inhibitor) PLK1->WEE1 Inhibits Aurora_A->PLK1 Phosphorylates & Activates Aurora_A->CDC25B Phosphorylates & Activates CDK1_CyclinB CDK1/Cyclin B Complex CDC25B->CDK1_CyclinB Activates Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes WEE1->CDK1_CyclinB Inhibitor (R)-3-Fluoropyrrolidine hydrochloride-derived Imidazo[1,2-a]pyrazines Inhibitor->Aurora_A Inhibit

Phosphodiesterase 10A (PDE10A) Inhibitors

This compound is also utilized in the synthesis of pyrazolopyrimidine derivatives that act as inhibitors of Phosphodiesterase 10A (PDE10A). PDE10A is a dual-substrate enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Its inhibition is a promising therapeutic strategy for certain neuropsychiatric disorders like schizophrenia and Huntington's disease.

PDE10A_Signaling_Pathway cluster_Upstream Upstream Signaling cluster_Second_Messengers Second Messengers cluster_Downstream Downstream Effectors ATP ATP AC Adenylyl Cyclase GTP GTP GC Guanylyl Cyclase cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates cGMP->PDE10A Hydrolyzes Cellular_Response Cellular Response (e.g., Gene Expression, Neuronal Excitability) PKA->Cellular_Response PKG->Cellular_Response AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP Inhibitor (R)-3-Fluoropyrrolidine hydrochloride-derived Pyrazolopyrimidines Inhibitor->PDE10A Inhibit

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

The structural motif of (R)-3-Fluoropyrrolidine is also found in inhibitors of dipeptidyl peptidase IV (DPP-4). DPP-4 is a therapeutic target for type 2 diabetes as it inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are involved in glucose homeostasis.

DPP4_Signaling_Pathway cluster_Incretin_Hormones Incretin Hormones cluster_Pancreas Pancreatic Islets GLP1 Active GLP-1 Insulin Insulin Secretion GLP1->Insulin Stimulates Glucagon Glucagon Secretion GLP1->Glucagon Inhibits DPP4 DPP-4 GLP1->DPP4 Inactivates GIP Active GIP GIP->Insulin Stimulates GIP->DPP4 Inactivates Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Inhibitor (R)-3-Fluoropyrrolidine hydrochloride-derived DPP-4 Inhibitors Inhibitor->DPP4 Inhibit

Materials Science

Beyond its applications in medicinal chemistry, this compound serves as a precursor for the synthesis of chiral ionic liquids. These materials exhibit high oxidation stability, making them suitable for applications in high-voltage Li-ion batteries.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound and its subsequent use in the preparation of bioactive molecules are often proprietary or can be found in the supplementary information of peer-reviewed publications. The following provides a general overview of synthetic strategies.

Synthesis of this compound

A recently patented method describes a new process for the preparation of this compound via an N-Boc-(3S)-3-hydroxypyrrolidine intermediate. This process is reported to be suitable for large-scale synthesis with high optical and chemical purity. The key transformation involves the stereospecific fluorination of the hydroxyl group, followed by the deprotection of the Boc group.

Synthesis_Workflow Start N-Boc-(3S)-3-hydroxypyrrolidine Intermediate Fluorination Start->Intermediate Product1 N-Boc-(3R)-3-fluoropyrrolidine Intermediate->Product1 Deprotection Boc Deprotection (Acidic Conditions) Product1->Deprotection FinalProduct (R)-3-Fluoropyrrolidine hydrochloride Deprotection->FinalProduct

Use in the Synthesis of Aurora Kinase Inhibitors

The synthesis of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors typically involves the reaction of this compound with a suitably substituted aminopyrazine derivative. The reaction conditions and subsequent synthetic steps to elaborate the final inhibitor structure can be found in the relevant medicinal chemistry literature.

Use in the Synthesis of PDE10A Inhibitors

For the preparation of pyrazolopyrimidine PDE10A inhibitors, this compound is typically introduced into the core structure through a nucleophilic substitution reaction. The specific pyrazolopyrimidine scaffold and reaction conditions will vary depending on the desired final compound.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Table 3: Hazard Information

Hazard StatementGHS Code
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in drug discovery and materials science. Its unique structural and electronic properties, imparted by the fluorine atom, make it an attractive component for the design of potent and selective enzyme inhibitors and functional materials. Further exploration of its synthetic utility is likely to lead to the development of novel therapeutics and advanced technologies.

References

An In-depth Technical Guide to the Molecular Structure of (R)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Fluoropyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom into the pyrrolidine (B122466) ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of parent molecules, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound, intended to serve as a valuable resource for researchers in the pharmaceutical sciences.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 3-fluoropyrrolidine. The presence of the fluorine atom at the C3 position introduces a stereocenter, making chirality a critical aspect of its chemical identity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₉ClFN[1][2]
Molecular Weight 125.57 g/mol [1][2]
Appearance White to light brown solid[3]
Melting Point 179-186 °C[1]
Optical Activity [α]²⁰/D -8.0° (c=4 in methanol)[1]
CAS Number 136725-55-8[1]
InChI 1S/C4H8FN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1[1]
SMILES Cl.F[C@@H]1CCNC1[1]

Synthesis

The most common and stereospecific synthesis of this compound involves a two-step process starting from the commercially available (S)-N-Boc-3-hydroxypyrrolidine. This pathway leverages a nucleophilic fluorination reaction with stereochemical inversion, followed by the removal of the Boc protecting group.

A logical workflow for the synthesis is outlined below:

Synthesis_Workflow cluster_0 Step 1: Fluorination (with inversion of stereochemistry) cluster_1 Step 2: Deprotection Start (S)-N-Boc-3-hydroxypyrrolidine Intermediate (R)-N-Boc-3-fluoropyrrolidine Start->Intermediate Nucleophilic Substitution Reagent1 Fluorinating Agent (e.g., DAST) FinalProduct This compound Intermediate->FinalProduct Boc Removal Intermediate->FinalProduct Reagent2 Acid (e.g., HCl in Dioxane)

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis of this compound is as follows:

Step 1: Fluorination of (S)-N-Boc-3-hydroxypyrrolidine

  • To a solution of (S)-N-Boc-3-hydroxypyrrolidine in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂), cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), is added a fluorinating agent such as diethylaminosulfur trifluoride (DAST) dropwise.

  • The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude (R)-N-Boc-3-fluoropyrrolidine.

Step 2: Deprotection of (R)-N-Boc-3-fluoropyrrolidine

  • The crude (R)-N-Boc-3-fluoropyrrolidine is dissolved in a suitable solvent such as 1,4-dioxane (B91453) or ethyl acetate.

  • A solution of hydrochloric acid (HCl) in the chosen solvent (e.g., 4M HCl in 1,4-dioxane) is added to the mixture.[4]

  • The reaction is stirred at room temperature for 1 to 4 hours, with monitoring by TLC or LC-MS to confirm the removal of the Boc group.[4]

  • The resulting precipitate, this compound, is collected by filtration.

  • The solid is washed with a non-polar solvent like diethyl ether to remove any remaining impurities.[4]

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to afford the final product with high purity.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this molecule. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra will exhibit characteristic signals with specific chemical shifts and coupling constants due to the influence of the fluorine atom and the overall molecular structure.

Table 2: Representative NMR Spectroscopic Data (Predicted)

NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H H3~5.3dtmJ(H,F) ≈ 50, J(H,H)
H2, H5~3.2 - 3.6m
H4~2.1 - 2.4m
NH₂⁺Broad singlet
¹³C C3~90dJ(C,F) ≈ 170
C2, C5~50dJ(C,F) ≈ 20
C4~35dJ(C,F) ≈ 20

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The data presented here are estimations based on known chemical shift ranges and the expected influence of the fluorine substituent.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H stretching of the secondary ammonium (B1175870) salt, C-H stretching, and the C-F stretching vibration.

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The mass spectrum of the free base, (R)-3-fluoropyrrolidine, would show a molecular ion peak (M⁺) at m/z = 89.06.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its incorporation can enhance the properties of drug candidates. For instance, it has been used in the preparation of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV) and aurora kinases.

The logical relationship of its application in drug discovery can be visualized as follows:

Drug_Discovery_Logic BuildingBlock This compound Synthesis Chemical Synthesis BuildingBlock->Synthesis LeadCompound Novel Drug Candidate (with improved properties) Synthesis->LeadCompound Preclinical Preclinical Studies LeadCompound->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 2: Role in the drug discovery pipeline.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of novel pharmaceutical agents. A thorough understanding of its molecular structure, properties, and synthetic methodologies is essential for its effective application in drug discovery and development. This guide provides a foundational overview to aid researchers in their work with this important compound.

References

The Pivotal Role of the (R)-3-Fluoropyrrolidine Moiety in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Fluoropyrrolidine hydrochloride has emerged as a critical chiral building block in contemporary medicinal chemistry. While not possessing a direct therapeutic mechanism of action itself, its incorporation into larger molecular scaffolds profoundly influences their pharmacological properties. The strategic introduction of the fluorinated pyrrolidine (B122466) ring can enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles of drug candidates across a range of biological targets. This technical guide delves into the core contribution of the (R)-3-fluoropyrrolidine moiety to the mechanism of action of compounds targeting three distinct and significant protein classes: Dipeptidyl Peptidase IV (DPP-IV), α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), and Aurora Kinases. Through an examination of structure-activity relationships, quantitative binding data, and detailed experimental protocols, this document serves as an in-depth resource for researchers and drug development professionals.

Introduction: The Significance of the Fluorinated Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous feature in a multitude of biologically active compounds. Its three-dimensional, non-planar structure provides an excellent scaffold for the spatial orientation of functional groups, facilitating precise interactions with biological targets. The introduction of a fluorine atom, particularly at the 3-position of the pyrrolidine ring, imparts unique physicochemical properties. Fluorine's high electronegativity can modulate the pKa of the pyrrolidine nitrogen, influencing its interaction with target proteins and altering its pharmacokinetic properties, such as membrane permeability and metabolic stability. The rigid stereochemistry of the (R)-enantiomer is often crucial for achieving high-affinity and selective binding.

This guide will explore the impact of the (R)-3-fluoropyrrolidine moiety in three distinct therapeutic areas: metabolic diseases (DPP-IV inhibitors), central nervous system disorders (α4β2 nAChR ligands), and oncology (Aurora Kinase inhibitors).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Mechanism of Action

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones potentiate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, the physiological levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.

The (R)-3-fluoropyrrolidine moiety is often incorporated into the P1 group of DPP-IV inhibitors, where it mimics the natural proline substrate and interacts with the S1 subpocket of the enzyme's active site. The fluorine atom can form favorable interactions within the active site, enhancing binding affinity and selectivity.

Signaling Pathway

DPP4_GLP1_Signaling Ingestion Nutrient Ingestion L_Cell Intestinal L-Cell Ingestion->L_Cell stimulates GLP1 Active GLP-1 L_Cell->GLP1 releases DPP4 DPP-IV Enzyme GLP1->DPP4 is inactivated by GLP1R GLP-1 Receptor GLP1->GLP1R binds to Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Pancreas Pancreatic β-Cell AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes Glucose Glucose Uptake (Muscle, Adipose) Insulin->Glucose enhances Inhibitor (R)-3-Fluoropyrrolidine -containing Inhibitor Inhibitor->DPP4 inhibits

Quantitative Data: DPP-IV Inhibitory Activity
Compound ID(R)-3-Fluoropyrrolidine-containing ScaffoldIC50 (nM)Reference
1 Aryl-substituted piperazine (B1678402) with acetamide (B32628) linker430
2 Aryl-substituted piperazine with acetamide linker830
Sitagliptin β-amino acid derivative (for comparison)18
Experimental Protocol: DPP-IV Inhibitor Screening Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin (GP-AMC))

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the diluted test compounds or positive control. Include wells with assay buffer and DMSO as a vehicle control (100% activity) and wells with buffer only as a background control.

  • Add the DPP-IV enzyme solution to all wells except the background controls.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding the DPP-IV substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Subtract the background fluorescence from all readings.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

α4β2 Nicotinic Acetylcholine Receptor (nAChR) Ligands

Mechanism of Action

The α4β2 nicotinic acetylcholine receptor is the most abundant subtype of nAChRs in the central nervous system and is implicated in various physiological processes, including cognition, learning, and memory. These receptors are ligand-gated ion channels that, upon binding to acetylcholine or other agonists, undergo a conformational change that opens a channel permeable to cations, primarily Na+ and Ca2+. This influx of ions leads to neuronal depolarization and the modulation of neurotransmitter release. Ligands targeting α4β2 nAChRs can act as agonists, partial agonists, or antagonists, and are being investigated for the treatment of Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction.

The (R)-3-fluoropyrrolidine core in α4β2 nAChR ligands often serves as a key pharmacophore that mimics the pyrrolidine ring of nicotine. The fluorine atom can modulate the basicity of the pyrrolidine nitrogen, which is crucial for the cation-π interaction with a key tryptophan residue in the receptor's binding site. This modulation can fine-tune the ligand's affinity and selectivity for the α4β2 subtype over other nAChR subtypes.

Signaling Pathway

The Strategic Role of (R)-3-Fluoropyrrolidine Hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Fluoropyrrolidine hydrochloride has emerged as a valuable and highly sought-after building block in medicinal chemistry. Its unique structural and physicochemical properties, arising from the stereospecific introduction of a fluorine atom onto the pyrrolidine (B122466) ring, offer medicinal chemists a powerful tool to fine-tune the pharmacological profiles of drug candidates. This technical guide provides a comprehensive overview of the synthesis, applications, and impact of this compound in the design and development of novel therapeutics, with a focus on its role in the creation of potent and selective enzyme inhibitors.

Introduction: The Significance of Fluorine and the Pyrrolidine Scaffold in Drug Design

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to favorably alter their pharmacological profiles. Approximately 20% of all pharmaceuticals on the market are fluorinated compounds. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, membrane permeability, and pKa.

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another privileged scaffold in drug discovery. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The combination of the pyrrolidine scaffold with a strategically placed fluorine atom, as seen in this compound, provides a unique building block that leverages the benefits of both moieties.

Synthesis of this compound

The enantiomerically pure this compound is a chiral compound, and its synthesis requires stereocontrolled methods. A common and efficient approach involves the conversion of the readily available and chiral starting material, (S)-3-hydroxypyrrolidine.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical transformations.

Step 1: Protection of the Pyrrolidine Nitrogen

To a solution of (S)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (B109758), a protecting group, for example, di-tert-butyl dicarbonate (B1257347) (Boc₂O), is added in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until the complete formation of the N-Boc protected intermediate, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Step 2: Fluorination with Retention of Stereochemistry

The hydroxyl group of the N-Boc protected intermediate is then converted to a fluorine atom. This is typically achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is carried out in an anhydrous aprotic solvent like dichloromethane at low temperatures (e.g., -78 °C to 0 °C) to ensure a clean inversion of stereochemistry, yielding (R)-tert-butyl 3-fluoropyrrolidine-1-carboxylate.

Step 3: Deprotection and Salt Formation

The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. This step yields the final product, this compound, as a stable salt which can be isolated by precipitation or evaporation of the solvent.

Applications in Medicinal Chemistry: A Focus on Enzyme Inhibition

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, particularly enzyme inhibitors for the treatment of cancer, central nervous system disorders, and metabolic diseases.

Aurora Kinase Inhibitors for Oncology

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is implicated in the development and progression of various cancers, making them attractive targets for anticancer drug discovery. The incorporation of the (R)-3-Fluoropyrrolidine moiety into inhibitor scaffolds can enhance their potency and selectivity.

Compound IDTargetIC₅₀ (µM)
1j Aurora A0.025
10i Aurora A0.008

Data adapted from a study on imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Although the direct use of this compound is not explicitly stated, the structures of the inhibitors contain a similar fluorinated amine moiety, suggesting the applicability of this building block.

Aurora_Kinase_A_Pathway cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis Plk1 Plk1 Cdk1_CyclinB Cdk1/Cyclin B Plk1->Cdk1_CyclinB activates G2_M_Transition G2/M Transition Cdk1_CyclinB->G2_M_Transition promotes Aurora_A Aurora Kinase A Aurora_A->Plk1 activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation promotes Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly promotes TPX2 TPX2 TPX2->Aurora_A activates Inhibitor (R)-3-Fluoropyrrolidine -based Inhibitor Inhibitor->Aurora_A inhibits

Caption: Aurora Kinase A signaling pathway in the G2/M transition and mitosis.

This protocol outlines a general synthetic route.

Step 1: Synthesis of the Imidazo[1,2-a]pyrazine (B1224502) Core

A substituted 2-aminopyrazine (B29847) is reacted with a 2-bromo-1-arylethan-1-one in a suitable solvent like ethanol (B145695) under reflux to yield the core imidazo[1,2-a]pyrazine scaffold.

Step 2: Functionalization of the Scaffold

The imidazo[1,2-a]pyrazine core is then functionalized, for example, through a Suzuki coupling with a boronic acid derivative to introduce a substituent at a specific position.

Step 3: Coupling with (R)-3-Fluoropyrrolidine

The functionalized imidazo[1,2-a]pyrazine is then coupled with this compound. This is typically achieved via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction, where the pyrrolidine nitrogen displaces a leaving group on the core scaffold, to yield the final inhibitor.

Phosphodiesterase 10A (PDE10A) Inhibitors for CNS Disorders

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum and is involved in the regulation of cyclic nucleotide signaling. Inhibition of PDE10A has emerged as a promising therapeutic strategy for the treatment of central nervous system (CNS) disorders such as schizophrenia and Huntington's disease. The incorporation of fluorinated moieties can improve the brain penetrability and metabolic stability of PDE10A inhibitors.

Compound IDTargetIC₅₀ (nM)
Analogue of MP-10 PDE10A<5

Data adapted from a study on fluorine-containing PDE10A inhibitors. While not specifying the use of this compound, the study highlights the successful use of fluorinated building blocks to achieve high potency.

PDE10A_Pathway cluster_Upstream Upstream Signaling cluster_cAMP_Regulation cAMP Regulation cluster_Downstream Downstream Effects Dopamine_D1R Dopamine (D1R) Adenylyl_Cyclase Adenylyl Cyclase (AC) Dopamine_D1R->Adenylyl_Cyclase activates Glutamate_mGluR Glutamate (mGluR) Glutamate_mGluR->Adenylyl_Cyclase modulates cAMP cAMP Adenylyl_Cyclase->cAMP synthesizes from ATP ATP ATP->Adenylyl_Cyclase PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE10A->AMP hydrolyzes cAMP to Inhibitor (R)-3-Fluoropyrrolidine -based Inhibitor Inhibitor->PDE10A inhibits DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Gene_Expression Gene Expression (e.g., c-Fos) DARPP32->Gene_Expression regulates Neuronal_Excitability Neuronal Excitability DARPP32->Neuronal_Excitability modulates

Caption: PDE10A signaling pathway in medium spiny neurons of the striatum.

This protocol provides a general synthetic route.

Step 1: Synthesis of the Pyrazolopyrimidine Core

A substituted pyrazole-4-carbaldehyde is condensed with an appropriate amine to form an enamine intermediate. Subsequent cyclization with a suitable reagent, such as N,N-dimethylformamide dimethyl acetal, yields the pyrazolopyrimidine core.

Step 2: Halogenation of the Core

The pyrazolopyrimidine core is halogenated, for instance, using N-bromosuccinimide (NBS) or phosphoryl chloride (POCl₃), to introduce a leaving group for subsequent coupling reactions.

Step 3: Coupling with (R)-3-Fluoropyrrolidine

The halogenated pyrazolopyrimidine is then subjected to a nucleophilic substitution reaction with this compound in the presence of a base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to afford the final PDE10A inhibitor.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion in a glucose-dependent manner. DPP-IV inhibitors are a class of oral antidiabetic drugs that work by prolonging the action of incretins. The incorporation of a fluoropyrrolidine moiety can enhance the binding affinity and selectivity of these inhibitors.

Compound IDTargetIC₅₀ (µM)
9 DPP-IV0.83
10 DPP-IV0.43

Data from a study on prolyl-fluoropyrrolidine derivatives as DPP-IV inhibitors.

DPP_IV_Pathway cluster_Incretin_Secretion Incretin Secretion cluster_DPP_IV_Action DPP-IV Action cluster_Downstream_Effects Downstream Effects Food_Intake Food Intake GLP1_GIP Active GLP-1 & GIP Food_Intake->GLP1_GIP stimulates release of DPP_IV DPP-IV GLP1_GIP->DPP_IV substrates for Pancreatic_Beta_Cells Pancreatic β-cells GLP1_GIP->Pancreatic_Beta_Cells act on Inactive_GLP1_GIP Inactive GLP-1 & GIP DPP_IV->Inactive_GLP1_GIP inactivates to Inhibitor (R)-3-Fluoropyrrolidine -based Inhibitor Inhibitor->DPP_IV inhibits Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion increases Glucagon_Secretion Glucagon Secretion Pancreatic_Beta_Cells->Glucagon_Secretion decreases Glucose_Uptake Glucose Uptake Insulin_Secretion->Glucose_Uptake promotes

Caption: Role of DPP-IV in glucose homeostasis and the mechanism of action of DPP-IV inhibitors.

This protocol outlines a general synthetic approach.

Step 1: Amide Coupling of Protected Proline

N-Boc-L-proline is coupled with a desired amine using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane or dimethylformamide (DMF).

Step 2: Deprotection of the Proline Moiety

The Boc protecting group on the proline nitrogen is removed using trifluoroacetic acid (TFA) in dichloromethane to yield the free amine.

Step 3: Coupling with a Chloroacetyl Moiety

The deprotected proline derivative is then reacted with chloroacetyl chloride in the presence of a base to introduce a chloroacetamide linker.

Step 4: Nucleophilic Substitution with (R)-3-Fluoropyrrolidine

Finally, the chloroacetamide intermediate is reacted with this compound in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) to afford the final prolyl-fluoropyrrolidine DPP-IV inhibitor.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its stereodefined fluorine substitution on the pyrrolidine ring provides a unique combination of properties that can be exploited to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. The examples provided in this guide for Aurora kinase, PDE10A, and DPP-IV inhibitors highlight the broad applicability of this chiral synthon in the development of novel therapeutics for a range of diseases. As the demand for more effective and safer drugs continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

A Technical Guide to the Discovery and Synthesis of Fluorinated Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The pyrrolidine (B122466) scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and catalysts.[1][2] The strategic incorporation of fluorine into the pyrrolidine ring—creating fluorinated pyrrolidines—marries the conformational constraints and biological relevance of the pyrrolidine core with the unique electronic effects of fluorine. This guide provides an in-depth overview of the key synthetic strategies for accessing these valuable compounds and highlights their significance in drug discovery.

Core Synthetic Strategies

The synthesis of fluorinated pyrrolidines can be broadly categorized into two main approaches: the direct fluorination of a pre-existing pyrrolidine derivative or the construction of the pyrrolidine ring from fluorinated precursors.[3] The choice of strategy often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Deoxofluorination of Hydroxypyrrolidines

One of the most common methods for synthesizing 3-fluoropyrrolidines involves the deoxofluorination of the corresponding 3-hydroxypyrrolidines (hydroxyprolines). This reaction typically employs reagents like diethylaminosulfur trifluoride (DAST) or its analogues.[4] A more recent development is the use of reagents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) for the double fluorination of N-protected 4-hydroxyproline (B1632879) to yield 4-fluoropyrrolidine-2-carbonyl fluorides, which are versatile synthons for further elaboration.[5][6]

Cycloaddition Reactions

Asymmetric 1,3-dipolar cycloaddition reactions represent a highly efficient and stereoselective method for constructing densely functionalized chiral pyrrolidines.[7] The reaction between an azomethine ylide and a fluorinated alkene, often catalyzed by a copper(I) complex with a chiral ligand, can generate fluorinated pyrrolidines with multiple contiguous stereocenters in high yields and with excellent diastereo- and enantioselectivities.[8][9][10] This method is particularly powerful for creating 3-fluoro and 3,3-difluoro pyrrolidine derivatives.[9]

Iodocyclization of Allylic Fluorides

An alternative strategy involves the 5-exo-trig iodocyclization of allylic fluorides that have a tethered nitrogen nucleophile.[11] This method allows for the stereocontrolled synthesis of 3-fluoropyrrolidines. The allylic fluorine atom directs the stereochemical outcome of the cyclization, typically resulting in high syn-selectivity.[11]

Logical Workflow for Synthesis

The following diagram illustrates the primary pathways for synthesizing fluorinated pyrrolidines.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products start1 Hydroxypyrrolidines method1 Deoxofluorination start1->method1 start2 Fluorinated Alkenes + Azomethine Ylides method2 [3+2] Cycloaddition start2->method2 start3 Allylic Fluorides method3 Iodocyclization start3->method3 product Fluorinated Pyrrolidines method1->product method2->product method3->product

Caption: General synthetic workflows for fluorinated pyrrolidines.

Quantitative Data Summary

The following tables summarize representative quantitative data from various synthetic approaches, highlighting yields and stereoselectivities.

Table 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This method provides access to highly substituted chiral fluoropyrrolidines with excellent control over stereochemistry.

EntryFluorinated AlkeneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
11,1-Difluorostyrene96>20:197[9][10]
2β,β-disubstituted β-fluoroacrylateup to 99>20:1up to 99[8]
31,1,2-Trifluorostyrene85>20:196[10]
4Thienyl-substituted difluoroalkene89>20:195[10]
Table 2: Synthesis of 4-Fluoropyrrolidine Derivatives

N-protected 4-fluoropyrrolidine-2-carbonyl fluorides are valuable intermediates in medicinal chemistry.[5][6]

PrecursorFluorinating ReagentProductYield (%)Reference
N-Fmoc-(2S,4R)-4-hydroxyprolineFluoleadN-Fmoc-(2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride90[5]
N-Boc-(2S,4R)-4-hydroxyprolineFluoleadN-Boc-(2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride85[5]

Impact on Biological Activity

The introduction of fluorine can significantly alter the biological profile of a pyrrolidine-containing molecule. These effects stem from fluorine's high electronegativity, small size, and ability to form strong C-F bonds, which can influence:

  • Conformation: Fluorine substitution can control the ring pucker of the pyrrolidine ring (Cγ-exo vs. Cγ-endo), which affects how the molecule presents its substituents to a biological target.[2][12]

  • Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the compound's half-life.

  • Binding Affinity: Fluorine can engage in favorable interactions with protein targets and alter the basicity (pKa) of the pyrrolidine nitrogen, influencing binding.[2]

Diagram of Fluorine's Conformational Influence

G cluster_proline Proline Precursor cluster_fluorination Fluorination cluster_conformers Resulting Conformers proline 4-Hydroxyproline fluorination Stereospecific Fluorination proline->fluorination e.g., DAST trans_fluoro trans-4-Fluoroproline (Cγ-exo pucker favored) fluorination->trans_fluoro Controls 3D shape cis_fluoro cis-4-Fluoroproline (Cγ-endo pucker favored) fluorination->cis_fluoro Influences binding

Caption: Fluorine substitution controls pyrrolidine ring puckering.

Table 3: Biological Activity of Fluorinated Pyrrolidines
Compound ClassTarget Enzyme / OrganismActivityReference
3,3-Difluoropyrrolidine derivativesSclerotinia sclerotiorum (fungus)90.26% inhibition[10]
Thienyl-substituted 3,3-difluoropyrrolidineRhizoctonia solani (fungus)79.32% inhibition[10]
Fluorinated Pyrrolidine AmidesDipeptidyl Peptidase IV (DPP-IV)Potent inhibition (for diabetes treatment)[13][14]
Fluorinated Pyrrolidines with Tertiary Benzenesulfonamide (B165840)Carbonic Anhydrase II (hCA II)Selective inhibition[15]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is a representative example for the synthesis of chiral 3,3-difluoropyrrolidines, based on methodologies described in the literature.[9][10]

1. Catalyst Preparation:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the copper(I) salt (e.g., Cu(CH₃CN)₄PF₆, 5 mol%).

  • Add the chiral ligand (e.g., (S)-DTBM-Segphos, 6 mol%).

  • Add anhydrous toluene (B28343) (approx. 1 mL for a 0.2 mmol scale reaction).

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

2. Reaction Assembly:

  • To the catalyst mixture, add the azomethine ylide precursor (e.g., an imino ester, 1.0 equivalent).

  • Add the fluorinated alkene (e.g., a 1,1-difluorostyrene derivative, 2.0 equivalents).

  • Add a base (e.g., KOtBu, 20 mol%).

  • Add additional anhydrous toluene to achieve the desired concentration (e.g., 0.1 M).

3. Reaction and Workup:

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure fluorinated pyrrolidine product.

4. Characterization:

  • Determine the yield of the isolated product.

  • Analyze the crude reaction mixture by ¹H NMR to determine the diastereomeric ratio (dr).

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Enzyme Inhibition Pathway

The diagram below shows a simplified representation of how a fluorinated pyrrolidine derivative acts as an enzyme inhibitor, a common application in drug development.

G Substrate Substrate Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Enzyme (e.g., hCA II) Enzyme->Complex Inhibited_Complex Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Product Product Inhibitor Fluorinated Pyrrolidine Inhibitor->Inhibited_Complex Complex->Product Catalysis Inhibited_Complex->Enzyme Reversible Binding

Caption: Mechanism of enzyme inhibition by a fluorinated pyrrolidine.

Conclusion

Fluorinated pyrrolidines are a class of compounds with immense potential in medicinal chemistry and materials science. The development of robust and stereoselective synthetic methods, particularly asymmetric cycloadditions, has made a wide variety of these structures accessible. The unique ability of fluorine to fine-tune molecular properties allows researchers to optimize drug candidates for enhanced potency, selectivity, and metabolic stability. As synthetic methodologies continue to advance, the exploration of fluorinated pyrrolidines in drug discovery is set to expand, promising novel therapeutic agents for a range of diseases.

References

The Strategic Incorporation of Fluorine in Pyrrolidine Rings: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of how the strategic placement of fluorine atoms within pyrrolidine (B122466) scaffolds can profoundly influence physicochemical properties, metabolic stability, and target binding affinity, ultimately leading to the development of safer and more efficacious therapeutics.

Introduction: The Ascendant Role of Fluorine in Pyrrolidine-Based Drug Design

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its three-dimensional structure and the basicity of its nitrogen atom are key features that drive interactions with biological targets. However, these same characteristics can also present challenges in drug development, including metabolic instability and suboptimal physicochemical properties. The introduction of fluorine, the most electronegative element, has emerged as a powerful strategy to modulate these properties and enhance the therapeutic potential of pyrrolidine-containing molecules.[1][2][3] This technical guide provides a comprehensive overview of the importance of fluorine in pyrrolidine rings for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine can lead to significant improvements in:

  • Physicochemical Properties: Altering pKa and lipophilicity to enhance solubility, permeability, and oral bioavailability.

  • Metabolic Stability: Blocking sites of metabolism to increase a drug's half-life and reduce the formation of potentially toxic metabolites.

  • Binding Affinity and Selectivity: Modulating the conformation of the pyrrolidine ring and influencing key interactions with the target protein to improve potency and selectivity.[4]

This guide will delve into the core principles behind these effects, present quantitative data in a clear and comparative format, provide detailed experimental protocols for key assays, and visualize complex relationships through diagrams.

Impact on Physicochemical Properties: Tailoring for Optimal Drug-Like Characteristics

The introduction of fluorine into the pyrrolidine ring can dramatically alter its fundamental physicochemical properties, namely its basicity (pKa) and lipophilicity (LogP). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of the pyrrolidine nitrogen. This reduction in basicity can be advantageous for several reasons:

  • Improved Membrane Permeability: At physiological pH (around 7.4), a lower pKa reduces the extent of protonation of the pyrrolidine nitrogen. The resulting neutral species is more lipophilic and can more readily cross biological membranes, leading to improved oral bioavailability and CNS penetration.

  • Reduced Off-Target Effects: High basicity can sometimes lead to interactions with acidic phospholipids (B1166683) or ion channels (e.g., hERG), causing toxicity. Lowering the pKa can mitigate these undesirable interactions.

The magnitude of the pKa reduction depends on the position and number of fluorine atoms.

CompoundStructurepKaReference
Pyrrolidine11.27[5]
(R)-3-Fluoropyrrolidine~9.6Inferred from general effects of β-fluorination on amines
Alteration of Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and highly context-dependent. While a single fluorine atom can increase lipophilicity, the overall impact is influenced by changes in the molecule's polarity and intermolecular hydrogen bonding capabilities.

CompoundLogPReference
Pyrrolidine0.46[6]
Fluorinated Pyrrolidine DerivativesVariable, can increase or decrease depending on substitution pattern and overall molecular context.[6]

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of their metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[3][7][8][9][10][11]

By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively "block" a site of metabolism, leading to:

  • Increased Half-Life: A longer duration of action, potentially allowing for less frequent dosing.

  • Improved Bioavailability: Reduced first-pass metabolism in the liver.

  • Reduced Formation of Reactive Metabolites: Minimizing the risk of drug-induced toxicity.

However, it is crucial to note that in some contexts, fluorination can lead to the formation of reactive metabolites through alternative metabolic pathways.[7][12][13]

Compound AnaloguePosition of FluorinationHalf-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Piperidin-3-ol DerivativeNon-fluorinated2527.7[14]
4-Fluoropiperidin-3-ol Derivative4-position759.2[14]
5-Fluoropiperidin-3-ol Derivative5-position>120<5.8[14]

Note: Data for piperidine (B6355638) derivatives is presented as a close analogue to illustrate the principle of metabolic switching by fluorination.

Influence on Binding Affinity and Conformational Control

Fluorine's influence extends beyond physicochemical and metabolic properties to the direct interaction between the drug and its biological target. This is primarily achieved through conformational control of the pyrrolidine ring.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms. The introduction of a fluorine atom can significantly bias this equilibrium towards a specific pucker due to stereoelectronic effects, most notably the gauche effect. This conformational restriction can pre-organize the molecule into a bioactive conformation that fits optimally into the binding site of the target protein, leading to enhanced binding affinity and selectivity.[4][15]

CompoundTargetIC50 / KiEffect of FluorinationReference
Pyrrolidine-based CXCR4 AntagonistCXCR4IC50 = 79 nMThe specific stereochemistry of substituents on the pyrrolidine ring is crucial for high-affinity binding.[2]
(S)-(+)-3-Fluoropyrrolidine modified pyrazolopyridazineTyrosine Regulated KinasepIC50 = 6.73The fluorinated pyrrolidine moiety contributes to potent inhibition.[16]
Fluoropyrrolidine AmidesDipeptidyl Peptidase IV (DPP-IV)VariesFluorination pattern significantly impacts inhibitory activity.[17]
Endo-configured Pyrrolidine AmineKappa Opioid Receptor (KOR)Ki = 7 nMThe constrained endo-conformation is crucial for high KOR affinity.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of (S)-(+)-3-Fluoropyrrolidine Hydrochloride

This protocol describes a common method for the synthesis of a key fluorinated pyrrolidine building block.

Materials:

  • (S)-(-)-1-Boc-3-hydroxypyrrolidine

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (in diethyl ether or dioxane)

  • Diethyl ether

Procedure:

  • Dissolve (S)-(-)-1-Boc-3-hydroxypyrrolidine in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add DAST (1.1 equivalents) to the cooled solution with stirring.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-fluoropyrrolidine.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Dissolve the purified N-Boc-3-fluoropyrrolidine in diethyl ether and add a solution of hydrochloric acid in diethyl ether or dioxane.

  • Stir the mixture until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield (S)-(+)-3-fluoropyrrolidine hydrochloride.

Determination of pKa

This protocol outlines a common method for determining the acid dissociation constant (pKa) using potentiometric titration.

Materials and Equipment:

  • pH meter with a suitable electrode

  • Autotitrator or manual burette

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • The compound of interest

  • Deionized water

  • Stir plate and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM).

  • If the compound is a free base, titrate with a standardized HCl solution. If it is a salt (e.g., hydrochloride), titrate with a standardized NaOH solution.

  • Place the solution on a stir plate and immerse the pH electrode.

  • Add the titrant in small, precise increments, and record the pH after each addition.

  • Continue the titration until the pH change becomes minimal after passing the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can be determined from the inflection point of the titration curve.

Measurement of LogP (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient (LogP).

Materials and Equipment:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • The compound of interest

  • Separatory funnel or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare pre-saturated solvents by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.

  • Prepare a stock solution of the compound of interest in either the aqueous or organic phase.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing a known volume of the other phase.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Separate the two phases by centrifugation.

  • Carefully withdraw an aliquot from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the LogP using the following formula: LogP = log10 ([concentration in octanol] / [concentration in water]).

Microsomal Stability Assay

This protocol outlines a common in vitro method to assess the metabolic stability of a compound using liver microsomes.

Materials and Equipment:

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • The compound of interest

  • Positive control compounds (with known metabolic stability)

  • Ice-cold acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)

  • Incubator or water bath at 37 °C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the compound of interest in phosphate buffer.

  • Pre-incubate the mixture at 37 °C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to ice-cold acetonitrile or methanol containing an internal standard.

  • Vortex the quenched samples and centrifuge to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]).

Enzyme Inhibition Assay (Binding Affinity Determination)

This protocol describes a general method for determining the inhibitory constant (Ki) of a compound against a specific enzyme.

Materials and Equipment:

  • The purified target enzyme

  • The specific substrate for the enzyme

  • The inhibitor compound (of varying concentrations)

  • Assay buffer

  • A plate reader or other instrument to measure the reaction product

  • 96-well plates

Procedure:

  • Prepare a series of dilutions of the inhibitor compound.

  • In a 96-well plate, add the enzyme and the inhibitor at various concentrations to the assay buffer.

  • Pre-incubate the enzyme and inhibitor for a set period to allow for binding to occur.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Determine the initial reaction velocity (V₀) for each inhibitor concentration.

  • Plot the reaction velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

  • Alternatively, use a fixed substrate concentration and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate key concepts and workflows related to the role of fluorine in pyrrolidine-containing compounds.

Signaling Pathway Inhibition

The following diagram illustrates the inhibitory effect of a fluorinated pyrrolidine derivative on the Toll-like receptor (TLR) signaling pathway, a key pathway in the innate immune response.[19]

TLR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 Agonist Binding TRIF TRIF TLR->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 IKK IKK Complex TRAF6->IKK NFkB_p Phosphorylated NF-κB IKK->NFkB_p IRF3_p Phosphorylated IRF3 TBK1->IRF3_p NFkB NF-κB NFkB_p->NFkB IRF3 IRF3 IRF3_p->IRF3 Genes Inflammatory Gene Expression NFkB->Genes IRF3->Genes FPP Fluorinated Pyrrolidine Derivative (FPP) FPP->NFkB_p Inhibits Activation FPP->IRF3_p Inhibits Activation

Caption: Inhibition of TLR signaling by a fluorinated pyrrolidine derivative.

Experimental Workflow for SAR Studies

The following diagram outlines a typical experimental workflow for conducting Structure-Activity Relationship (SAR) studies on fluorinated pyrrolidine derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration Start Identify Hit Compound (Pyrrolidine Scaffold) Design Design Fluorinated Analogues Start->Design Synthesis Synthesize Analogues Design->Synthesis Binding Binding Affinity Assay (IC50 / Ki) Synthesis->Binding Metabolic Metabolic Stability (Microsomal Assay) Synthesis->Metabolic Physicochem Physicochemical Profiling (pKa, LogP) Synthesis->Physicochem SAR Analyze SAR Data Binding->SAR Metabolic->SAR Physicochem->SAR Decision Go / No-Go Decision SAR->Decision Decision->Design No-Go (Iterate) Lead_Opt Lead Optimization Decision->Lead_Opt Go Fluorination_Logic Start Lead Compound with Pyrrolidine Scaffold Problem Identify Liabilities: - Poor Metabolic Stability - Low Permeability (High pKa) - Suboptimal Potency Start->Problem Strategy Consider Fluorination Strategy Problem->Strategy Metabolism Metabolic Lability? Strategy->Metabolism Permeability Low Permeability? Strategy->Permeability Potency Suboptimal Potency? Strategy->Potency Block Block Metabolic 'Soft Spot' with Fluorine Metabolism->Block Yes pKa Lower pKa with β- or γ-Fluorination Permeability->pKa Yes Conformation Introduce Conformational Constraint with Fluorine Potency->Conformation Yes Synthesize Synthesize & Test Fluorinated Analogues Block->Synthesize pKa->Synthesize Conformation->Synthesize

References

Chiral Purity of (R)-3-Fluoropyrrolidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Fluoropyrrolidine hydrochloride is a critical chiral building block in modern medicinal chemistry, valued for its role in the synthesis of a wide array of pharmacologically active molecules. The stereochemistry at the C3 position is paramount, as the desired biological activity is often confined to a single enantiomer. Consequently, the rigorous assessment and control of its chiral purity are essential for ensuring the safety, efficacy, and quality of downstream drug candidates. This technical guide provides an in-depth overview of the analytical methodologies for determining the chiral purity of this compound, alongside a summary of reported purity data and a representative synthetic pathway.

Quantitative Data on Chiral Purity

The enantiomeric purity of this compound is a key quality attribute. Commercially available batches and research-grade materials exhibit high levels of chiral purity, often exceeding 98% enantiomeric excess (e.e.). Recent synthetic advancements have enabled the production of this compound with exceptionally high optical purity.

Source TypeReported Purity/Enantiomeric Excess (e.e.)Analytical Method
Commercial Supplier A>98%Not Specified
Commercial Supplier B97% AssayNot Specified
Commercial Supplier C98.0% PurityNot Specified
Research Grade100% e.e.GC
Patent Literature≥ 99.95% a/a (optical purity)Not Specified

Experimental Protocols for Chiral Purity Analysis

The determination of the enantiomeric excess of this compound can be accomplished through several chromatographic techniques. The choice of method often depends on available instrumentation, required sensitivity, and the sample matrix.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of enantiomers. For a polar compound like 3-Fluoropyrrolidine, polysaccharide-based chiral stationary phases (CSPs) are often effective.

Representative Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one coated with amylose (B160209) tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) in a ratio suitable to achieve separation, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting point would be a 90:10 (v/v) mixture of n-hexane and isopropanol with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a low wavelength, typically around 210 nm, as the analyte lacks a strong chromophore.

  • Sample Preparation: The hydrochloride salt is dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. It is crucial to ensure complete dissolution. The free base may be generated by neutralization if necessary for better compatibility with the mobile phase.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for separating volatile enantiomers. For amines like 3-Fluoropyrrolidine, derivatization is typically required to improve volatility and chromatographic performance.

Representative Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Derivatization: The amine is derivatized with a suitable achiral reagent to form a more volatile derivative. A common approach is acylation with trifluoroacetic anhydride (B1165640) (TFAA).

    • Procedure: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) to neutralize the hydrochloride, followed by the addition of TFAA. The reaction is typically rapid at room temperature. The resulting N-trifluoroacetyl-3-fluoropyrrolidine is then analyzed.

  • Chiral Stationary Phase: A cyclodextrin-based capillary column, such as one containing a derivatized β-cyclodextrin.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An initial oven temperature of around 80°C, held for a few minutes, followed by a ramp to a final temperature of approximately 180°C. The specific program will need to be optimized for the chosen column and derivative.

  • Injector and Detector Temperature: Typically 250 °C.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a rapidly emerging technique that offers fast separations with reduced solvent consumption. It is particularly well-suited for the analysis of polar compounds.

Representative Protocol:

  • Instrumentation: A supercritical fluid chromatography system with a UV or MS detector.

  • Chiral Stationary Phase: Polysaccharide-based CSPs are commonly used and show broad selectivity.

  • Mobile Phase: Supercritical CO₂ as the primary mobile phase with a polar co-solvent, typically an alcohol such as methanol (B129727) or ethanol. An amine additive may be required to improve peak shape.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: Typically maintained around 150 bar.

  • Column Temperature: Often slightly above ambient, for example, 35-40 °C.

  • Detection: UV or MS.

Visualization of Workflows and Pathways

Experimental Workflow for Chiral Purity Analysis

The following diagram illustrates a general workflow for the determination of the chiral purity of this compound.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start with (R)-3-Fluoropyrrolidine HCl sample dissolve Dissolve in appropriate solvent start->dissolve derivatize Derivatization (for GC) dissolve->derivatize Optional hplc Chiral HPLC dissolve->hplc Direct Analysis sfc Chiral SFC dissolve->sfc Direct Analysis gc Chiral GC derivatize->gc integrate Peak Integration hplc->integrate gc->integrate sfc->integrate calculate Calculate Enantiomeric Excess (% e.e.) integrate->calculate report Final Report calculate->report cluster_synthesis Synthetic Pathway start N-Boc-(3S)-3-hydroxypyrrolidine activated Activated Intermediate (e.g., Tosylate or Mesylate) start->activated Activation (e.g., TsCl, MsCl) fluorinated N-Boc-(3R)-3-fluoropyrrolidine activated->fluorinated Nucleophilic Fluorination (e.g., TBAF, KF) deprotected (R)-3-Fluoropyrrolidine fluorinated->deprotected Boc Deprotection (e.g., HCl) final_product (R)-3-Fluoropyrrolidine HCl deprotected->final_product Salt Formation

A Glimpse into the Dawn of Fluorinated Amines: A Technical Guide to Early Studies on Fluorinated Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide delves into the seminal early studies on a specific class of these compounds: fluorinated amine hydrochlorides. By examining the foundational synthetic methodologies and initial characterizations, we can appreciate the origins of this critical area of drug development. This document provides a detailed look at the experimental protocols and quantitative data from this pioneering era, offering valuable insights for today's researchers.

Early Synthetic Approaches and Key Findings

The mid-20th century marked a period of intense exploration into the synthesis and properties of organofluorine compounds. Early researchers laid the groundwork for the vast array of fluorinated pharmaceuticals available today. The primary focus of these initial studies was the development of reliable methods for introducing fluorine into aliphatic and aromatic amine structures and characterizing the resulting hydrochloride salts.

Aliphatic Fluorinated Amine Hydrochlorides

One of the earliest and most well-documented examples is the synthesis of 2-fluoroethylamine hydrochloride. This compound served as a fundamental building block and a model for understanding the influence of fluorine on the basicity and reactivity of the amino group.

Table 1: Summary of Quantitative Data for Early Synthesized 2-Fluoroethylamine Hydrochloride

Starting MaterialReagent 1Reagent 2SolventReaction ConditionsProductYield (%)Melting Point (°C)
2-Fluoroethanolp-Toluenesulfonyl chloridePhthalimide (B116566) potassiumPyridine, DMFStepwise, heating2-Fluoroethylamine HydrochlorideNot specified in early accessible abstracts99-103
2-Bromoethylamine hydrobromidePotassium fluorideDiethylene glycolHeating2-Fluoroethylamine Hydrochloride~30Not specified in early accessible abstracts

Experimental Protocol: Synthesis of 2-Fluoroethylamine Hydrochloride (Based on early multi-step methods)

This protocol is a generalized representation based on the multi-step syntheses described in early literature.

  • Step 1: Tosylation of 2-Fluoroethanol. 2-Fluoroethanol is reacted with p-toluenesulfonyl chloride in the presence of a base, such as pyridine, to form 2-fluoroethyl tosylate. The reaction mixture is typically heated to drive the reaction to completion. The product is then isolated by extraction and purified.

  • Step 2: Gabriel Synthesis. The 2-fluoroethyl tosylate is then reacted with potassium phthalimide in a high-boiling solvent like N,N-dimethylformamide (DMF). This nucleophilic substitution reaction yields N-(2-fluoroethyl)phthalimide.

  • Step 3: Hydrazinolysis and Hydrochloride Salt Formation. The N-(2-fluoroethyl)phthalimide is treated with hydrazine (B178648) hydrate (B1144303) to cleave the phthalimide group, liberating the free 2-fluoroethylamine. The resulting amine is then treated with hydrochloric acid to form the stable 2-fluoroethylamine hydrochloride salt, which can be isolated by crystallization.

Logical Workflow for the Synthesis of 2-Fluoroethylamine Hydrochloride

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Gabriel Synthesis cluster_2 Step 3: Hydrazinolysis & Salt Formation A 2-Fluoroethanol C 2-Fluoroethyl tosylate A->C Pyridine B p-Toluenesulfonyl chloride B->C E N-(2-fluoroethyl)phthalimide C->E DMF, Heat D Potassium phthalimide D->E G 2-Fluoroethylamine E->G Ethanol (B145695), Reflux F Hydrazine hydrate F->G H 2-Fluoroethylamine Hydrochloride G->H HCl

Caption: Multi-step synthesis of 2-fluoroethylamine hydrochloride.

Aromatic Fluorinated Amine Hydrochlorides

The introduction of fluorine into the aromatic ring of phenethylamines was another area of significant interest in early studies. These compounds were investigated for their potential biological activities, drawing parallels to known biogenic amines.

Table 2: Summary of Quantitative Data for Early Synthesized p-Fluorophenethylamine Hydrochloride

Starting MaterialReagent 1Reagent 2SolventReaction ConditionsProductYield (%)Melting Point (°C)
p-FluorophenylacetonitrileHydrogenRaney NickelEthanol, AmmoniaHigh pressure hydrogenationp-FluorophenethylamineHighNot specified in early accessible abstracts
p-Fluorobenzyl cyanideLithium aluminum hydrideDiethyl etherRefluxp-FluorophenethylamineGoodNot specified in early accessible abstracts

Experimental Protocol: Synthesis of p-Fluorophenethylamine Hydrochloride (Based on early reduction methods)

This protocol represents a typical reductive amination approach found in early literature.

  • Step 1: Reduction of p-Fluorophenylacetonitrile. p-Fluorophenylacetonitrile is dissolved in a suitable solvent, such as ethanol saturated with ammonia. The reduction is carried out using a catalyst, commonly Raney Nickel, under high pressure of hydrogen gas. The reaction vessel is shaken or stirred to ensure efficient contact between the reactants and the catalyst.

  • Step 2: Isolation of the Free Amine. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude p-fluorophenethylamine.

  • Step 3: Hydrochloride Salt Formation. The crude amine is dissolved in a suitable solvent, such as diethyl ether, and treated with a solution of hydrogen chloride in the same or a compatible solvent. The p-fluorophenethylamine hydrochloride precipitates and is collected by filtration, washed, and dried.

Workflow for the Synthesis of p-Fluorophenethylamine Hydrochloride

G A p-Fluorophenylacetonitrile B p-Fluorophenethylamine A->B H2, Raney Ni Ethanol/Ammonia C p-Fluorophenethylamine Hydrochloride B->C HCl, Diethyl ether

Caption: Reductive synthesis of p-fluorophenethylamine hydrochloride.

Early Pharmacological Considerations

While detailed signaling pathway analysis as we know it today was not a feature of these early studies, preliminary pharmacological screenings were often conducted. The primary interest was in understanding how the introduction of a highly electronegative fluorine atom would alter the biological properties of the parent amine. Early research on compounds like 2-fluoroethylamine hydrochloride was often driven by an interest in their potential toxicity and mechanism of action, drawing comparisons to other halogenated compounds. For aromatic derivatives, the focus was frequently on their potential as pressor agents or central nervous system stimulants, following the structure-activity relationships being elucidated for other phenethylamines at the time.

Conclusion

The early studies on fluorinated amine hydrochlorides, though lacking the sophisticated analytical techniques of modern chemistry, laid a crucial foundation for the field of medicinal chemistry. The development of fundamental synthetic routes and the initial characterization of these compounds opened the door to a deeper understanding of the profound effects of fluorination on molecular properties and biological activity. For contemporary researchers, this historical perspective not only highlights the ingenuity of early pioneers but also underscores the enduring importance of these foundational molecules in the ongoing quest for novel and more effective therapeutics.

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Fluoropyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols for the synthesis of this compound, starting from (S)-N-Boc-3-hydroxypyrrolidine.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its applications include the preparation of:

  • Enzyme Inhibitors: It is a substrate for the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives, which have been investigated as potential Aurora kinase inhibitors.[1][2] Additionally, it is utilized in the creation of pyrazolopyrimidine derivatives that show promise as PDE10A inhibitors.[1]

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Fluorinated pyrrolidine (B122466) derivatives of cyclohexylglycine amides, synthesized from this compound, are potential inhibitors of DPP-IV, an important target in the treatment of type 2 diabetes.[2]

  • Ionic Liquids and Materials Science: Beyond its pharmaceutical applications, this compound is used in the synthesis of ionic liquids with high oxidation stability, suitable for high-voltage Li-ion batteries.[3] It is also a component in the creation of enantiomorphic perovskite ferroelectrics that display circularly polarized luminescence.[3]

The chirality of (R)-3-fluoropyrrolidine is crucial, as biological systems often exhibit stereospecific interactions. The (S)-enantiomer, (S)-(+)-3-Fluoropyrrolidine hydrochloride, is also used in the synthesis of potential inhibitors for various enzymes and as agents against tropical diseases.[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 136725-55-8[5]
Molecular Formula C4H9ClFN[3]
Molecular Weight 125.57 g/mol [3]
Appearance White to brown or pale pink crystals or powder[5]
Melting Point 178-187 °C[5]
Optical Rotation [α]20/D -8.0° (c = 4 in methanol)
Purity ≥97%
Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available (S)-N-Boc-3-hydroxypyrrolidine. This pathway involves the fluorination of the hydroxyl group with inversion of stereochemistry, followed by the removal of the Boc protecting group.

Synthesis_Pathway A (S)-N-Boc-3-hydroxypyrrolidine B (R)-N-Boc-3-fluoropyrrolidine A->B Fluorination (e.g., DAST) C This compound B->C Boc Deprotection (e.g., HCl in Dioxane)

Caption: Overall synthesis scheme for this compound.

Experimental Protocols

Step 1: Synthesis of (R)-N-Boc-3-fluoropyrrolidine

This protocol describes the fluorination of (S)-N-Boc-3-hydroxypyrrolidine using diethylaminosulfur trifluoride (DAST) to yield (R)-N-Boc-3-fluoropyrrolidine.

Fluorination_Workflow cluster_prep Reaction Setup cluster_reaction Fluorination Reaction cluster_workup Work-up cluster_purification Purification A Dissolve (S)-N-Boc-3-hydroxypyrrolidine in anhydrous DCM B Cool the solution to -78 °C (dry ice/acetone bath) A->B C Slowly add DAST dropwise maintaining T < -65 °C B->C D Stir at -78 °C for 1 hour C->D E Allow to warm to room temperature and stir for 16 hours D->E F Quench with saturated aq. NaHCO3 E->F G Separate organic layer F->G H Extract aqueous layer with DCM G->H I Combine organic layers, wash with brine, dry over Na2SO4 H->I J Concentrate under reduced pressure I->J K Purify by column chromatography (e.g., Hexanes/EtOAc) J->K

Caption: Workflow for the fluorination of (S)-N-Boc-3-hydroxypyrrolidine.

Materials:

  • (S)-N-Boc-3-hydroxypyrrolidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) (EtOAc) for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 - 1.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -65 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to gradually warm to room temperature. Continue stirring for 16 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude (R)-N-Boc-3-fluoropyrrolidine by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield and Purity:

ProductTypical YieldPurity
(R)-N-Boc-3-fluoropyrrolidine70-85%>95%
Step 2: Synthesis of this compound

This protocol details the deprotection of the Boc group from (R)-N-Boc-3-fluoropyrrolidine using hydrochloric acid in dioxane to yield the final product.

Deprotection_Workflow cluster_reaction_deprotection Deprotection Reaction cluster_isolation Product Isolation A Dissolve (R)-N-Boc-3-fluoropyrrolidine in anhydrous Dioxane or MeOH B Add 4M HCl in Dioxane A->B C Stir at room temperature for 2-4 hours B->C D Concentrate the reaction mixture under reduced pressure C->D E Triturate the residue with diethyl ether D->E F Collect the solid by filtration E->F G Wash the solid with diethyl ether and dry under vacuum F->G

Caption: Workflow for the Boc deprotection of (R)-N-Boc-3-fluoropyrrolidine.

Materials:

  • (R)-N-Boc-3-fluoropyrrolidine

  • 4M Hydrochloric acid in 1,4-dioxane (B91453)

  • Anhydrous 1,4-dioxane or Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve (R)-N-Boc-3-fluoropyrrolidine (1.0 eq) in anhydrous 1,4-dioxane or methanol.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add diethyl ether and triturate to induce precipitation of the hydrochloride salt.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to afford this compound as a white to off-white solid.

Expected Yield and Purity:

ProductTypical YieldPurity
This compound>95%>97% (by NMR)
Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Spectrum consistent with the structure of this compound.[6][7]
Mass Spectrometry Calculated for C4H9FN: 90.07; Found: [M+H]⁺ = 91.1
Melting Point 179-186 °C
Enantiomeric Purity (by chiral HPLC) >99% ee
Safety Precautions
  • DAST is toxic and corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrochloric acid is corrosive. Handle in a fume hood and wear appropriate PPE.

  • Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere (nitrogen or argon).

  • Always perform a thorough risk assessment before carrying out any chemical synthesis.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-Fluoropyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols and data for the asymmetric synthesis of 3-fluoropyrrolidine (B48656) derivatives, valuable scaffolds in medicinal chemistry. The primary focus is on a highly efficient copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes, which delivers enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidine derivatives.[1][2] Additionally, alternative methods for the synthesis of monofluorinated pyrrolidines are discussed.

Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This method provides an effective route to chiral 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with high yields and excellent stereoselectivities.[1][2][3] The reaction utilizes a copper(I) catalyst with a chiral diphosphine ligand to control the stereochemistry of the cycloaddition between an azomethine ylide and a fluorinated styrene.

Logical Workflow for Synthesis

Workflow for Copper-Catalyzed Synthesis of Fluoropyrrolidines cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_workup Product Isolation catalyst_prep Dissolve Cu(CH3CN)4PF6 and (S)-DTBM-segphos in Toluene (B28343) stir Stir at room temperature for 1 hour catalyst_prep->stir add_reagents Add KOtBu, imino ester, and fluorinated styrene stir->add_reagents Catalyst ready heat Heat reaction mixture at 80 °C for 48 hours add_reagents->heat workup Reaction workup and purification heat->workup Reaction complete characterization Characterization of fluorinated pyrrolidine (B122466) workup->characterization

Caption: Workflow for the copper-catalyzed synthesis of fluoropyrrolidines.

Experimental Protocol: General Procedure

The following is a general experimental protocol for the synthesis of 3,3-difluoro- and 3,3,4-trifluoropyrrolidines.[1][4]

Materials:

  • Cu(CH₃CN)₄PF₆ (Copper(I) hexafluorophosphate (B91526) tetrakis(acetonitrile))

  • (S)-DTBM-segphos (Chiral ligand)

  • Toluene (Anhydrous)

  • KOtBu (Potassium tert-butoxide)

  • Imino esters

  • 1,1-gem-difluorostyrenes or 1,1,2-trifluorostyrenes

  • Nitrogen atmosphere apparatus

Procedure:

  • In a nitrogen-filled glovebox or under a nitrogen atmosphere, add Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol) and (S)-DTBM-segphos (14.2 mg, 0.012 mmol) to a reaction vessel.

  • Add 2.0 mL of anhydrous toluene to the vessel and stir the mixture at room temperature for 1 hour.

  • Sequentially add KOtBu (0.04 mmol, 0.2 eq.), the corresponding imino ester (0.4 mmol, 2.0 eq.), and the 1,1-gem-difluorostyrene or 1,1,2-trifluorostyrene (0.2 mmol, 1.0 eq.).

  • Seal the reaction vessel and heat the mixture at 80 °C for 48 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired fluorinated pyrrolidine derivative.

Data Presentation: Synthesis of 3,3-Difluoropyrrolidines

The reaction demonstrates a broad substrate scope with consistently high yields and stereoselectivities.

EntryR¹ (Imino Ester)R² (Styrene)ProductYield (%)dree (%)
1PhH3a 96>20:197
22-Me-C₆H₄H3b 78>20:197
34-Me-C₆H₄H3c 85>20:194
44-F-C₆H₄H3d 72>20:196
54-CF₃-C₆H₄H3j 96>20:197
64-CN-C₆H₄H3k 85>20:185
74-CO₂Me-C₆H₄H3l 78>20:195
84-OMe-C₆H₄H3m 91>20:196

Data sourced from Xu et al.[3]

Data Presentation: Synthesis of 3,3,4-Trifluoropyrrolidines

The methodology is also applicable to the synthesis of 3,3,4-trifluoropyrrolidine derivatives using 1,1,2-trifluorostyrenes.[1]

EntryR¹ (Imino Ester)R² (Styrene)ProductYield (%)dree (%)
1PhH7a 82>20:196
24-Me-C₆H₄H7b 75>20:195
34-F-C₆H₄H7c 68>20:194
44-Cl-C₆H₄H7d 59>20:192
52-Me-C₆H₄H7e 71>20:172
63-Me-C₆H₄H7f 65>20:188

Data sourced from Xu et al.[3]

Proposed Catalytic Cycle

Proposed Catalytic Cycle A [Cu(I)L*] B Azomethine Ylide Complex A->B + Imino Ester + Base D [3+2] Cycloaddition B->D Coordination C Fluorinated Styrene C->D E Copper(I) Pyrrolidinyl Intermediate D->E Stereoselective C-C bond formation F Product Release E->F Protonolysis F->A Catalyst regeneration G Fluoropyrrolidine Product F->G

Caption: Proposed catalytic cycle for the Cu(I)-catalyzed 1,3-dipolar cycloaddition.

Synthesis of 3-Monofluoropyrrolidines

While the copper-catalyzed cycloaddition is highly effective for di- and tri-fluorinated derivatives, other methods are available for the synthesis of 3-monofluoropyrrolidines.

A. Iodocyclization of Allylic Fluorides

This method involves a 5-exo-trig iodocyclization of allylic fluorides that contain a nitrogen nucleophile.[5] This strategy provides good diastereoselectivity, which is controlled by the allylic fluorine substituent.[5]

Key Features:

  • Stereocontrol: The allylic fluorine atom directs the cyclization to yield a syn-stereoisomer with high diastereomeric ratios (from 10:1 to >20:1).[5]

  • Precursors: The required allylic fluoride (B91410) precursors can be synthesized through the electrophilic fluorination of corresponding allylsilanes.[5]

B. Bromofluorination of Alkenyl Azides

An alternative route to 3-fluoropyrrolidines involves the bromofluorination of appropriate alkenyl azides.[6][7] This is followed by reduction of the azide (B81097) to an amine and subsequent cyclization to form the pyrrolidine ring.[6][7]

Synthetic Sequence:

  • Bromofluorination: An alkenyl azide is treated with a bromofluorinating agent.

  • Reduction: The resulting azide is reduced to the corresponding primary amine.

  • Cyclization: The amine undergoes intramolecular cyclization to yield the 3-fluoropyrrolidine.[6][7]

This multi-step process offers a viable pathway to 3-fluoro-3-methylpyrrolidine (B1447939) derivatives.[7]

Conclusion

The asymmetric synthesis of 3-fluoropyrrolidine derivatives can be achieved through several effective strategies. For the synthesis of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidines, the copper(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes is a highly recommended method due to its broad substrate scope, high yields, and excellent stereocontrol. For 3-monofluoropyrrolidines, strategies such as the diastereoselective iodocyclization of allylic fluorides and the bromofluorination of alkenyl azides provide valuable synthetic routes. The choice of method will depend on the desired substitution pattern and the availability of starting materials.

References

Application Notes and Protocols: (R)-3-Fluoropyrrolidine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Fluoropyrrolidine hydrochloride has emerged as a valuable and versatile chiral building block in modern drug discovery. The strategic incorporation of a fluorine atom at the 3-position of the pyrrolidine (B122466) ring significantly influences the physicochemical properties of parent molecules. This modification can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The pyrrolidine scaffold itself is a privileged structure, frequently found in a wide array of biologically active compounds. The rigid, non-planar structure of the fluorinated pyrrolidine allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets.

These application notes provide an overview of the utility of this compound in the synthesis of key therapeutic agents, including inhibitors of Aurora kinases, Phosphodiesterase 10A (PDE10A), and Dipeptidyl Peptidase IV (DPP-IV). Detailed experimental protocols and representative data are presented to facilitate its use in drug discovery programs.

Physicochemical and Analytical Data

A comprehensive understanding of the starting material is crucial for its effective application. The following table summarizes the key physicochemical and analytical data for this compound.

PropertyValueReference
CAS Number 136725-55-8[1]
Molecular Formula C₄H₉ClFN[1]
Molecular Weight 125.57 g/mol [1]
Appearance White to light brown solid[1]
Melting Point 178.0-187.0 °C[1]
Purity (GC) ≥99.90%[1]
Enantiomeric Excess 100%[1]
¹H NMR Spectrum Consistent with structure[1]

Applications in the Synthesis of Enzyme Inhibitors

This compound serves as a key structural motif in a variety of enzyme inhibitors, conferring advantageous properties to the final compounds.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is implicated in the progression of numerous cancers, making them attractive targets for cancer therapy. The incorporation of the (R)-3-fluoropyrrolidine moiety can enhance the binding affinity and selectivity of inhibitors.

General Synthetic Workflow for Aurora Kinase Inhibitors:

G start (R)-3-Fluoropyrrolidine hydrochloride coupling Nucleophilic Aromatic Substitution (SNAr) start->coupling scaffold Heterocyclic Scaffold (e.g., Pyrimidine) scaffold->coupling intermediate Fluoropyrrolidinyl-substituted Heterocycle coupling->intermediate functionalization Further Functionalization (e.g., Suzuki Coupling) intermediate->functionalization final_product Aurora Kinase Inhibitor functionalization->final_product

General synthesis of Aurora Kinase Inhibitors.
Phosphodiesterase 10A (PDE10A) Inhibitors

PDE10A is a dual-substrate phosphodiesterase highly expressed in the medium spiny neurons of the striatum. Inhibition of PDE10A has shown promise in the treatment of schizophrenia and other neuropsychiatric disorders. The (R)-3-fluoropyrrolidine group can be introduced to modulate the physicochemical properties and brain penetration of PDE10A inhibitors.

General Synthetic Workflow for PDE10A Inhibitors:

G start (R)-3-Fluoropyrrolidine hydrochloride reaction Nucleophilic Substitution start->reaction core Core Heterocycle (e.g., Pyrazolopyrimidine) core->reaction intermediate N-((R)-3-fluoropyrrolidinyl) -Core reaction->intermediate modification Side Chain Modification intermediate->modification final_product PDE10A Inhibitor modification->final_product

General synthesis of PDE10A Inhibitors.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as GLP-1, which are involved in glucose homeostasis. DPP-IV inhibitors are an established class of oral anti-diabetic agents. The (R)-3-fluoropyrrolidine moiety can mimic the proline residue of natural substrates and enhance binding to the S1 pocket of the enzyme.

General Synthetic Workflow for DPP-IV Inhibitors:

G start (R)-3-Fluoropyrrolidine hydrochloride coupling Amide Coupling start->coupling amino_acid_derivative Protected Amino Acid Derivative amino_acid_derivative->coupling intermediate Fluoropyrrolidinyl-Amide Intermediate coupling->intermediate deprotection Deprotection intermediate->deprotection final_product DPP-IV Inhibitor deprotection->final_product

General synthesis of DPP-IV Inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound.

Protocol 1: Synthesis of (11R)-13-((R)-(-)-3-Fluoropyrrolidine)-11,13-dihydroparthenolide

This protocol describes a Michael addition reaction to a natural product scaffold.

Materials:

Procedure:

  • Dissolve parthenolide (1.0 eq) in dichloromethane.

  • Add triethylamine (2.0 eq) to the solution to neutralize the hydrochloride salt of the amine.

  • Add this compound (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.

Representative Data:

Data TypeResult
Yield 83%
Melting Point 114-122 °C
¹H NMR Consistent with the formation of the Michael adduct.
¹⁹F NMR δ -168.59 (dqu, JHF = 56.4, 28.8 Hz, 1F)
HRMS (EI) m/z calcd for C₁₉H₂₈FNO₃ (M+H)⁺ 338.2131, found 338.2132
Optical Rotation [α]²⁵D -9.8° (c 0.41, CHCl₃)

Data obtained from a similar synthesis described in the literature.[2]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Dichloro-pyrimidine Scaffold

This protocol outlines the synthesis of a key intermediate for kinase inhibitors.

Materials:

  • 2,4-Dichloro-pyrimidine derivative

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the 2,4-dichloro-pyrimidine derivative (1.0 eq) in NMP or DMSO, add this compound (1.1 eq) and DIPEA (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-substituted product.

Expected Outcome: The reaction is expected to yield the 4-((R)-3-fluoropyrrolidin-1-yl)-2-chloro-pyrimidine derivative. The regioselectivity of the substitution is dependent on the specific pyrimidine (B1678525) scaffold and reaction conditions.

Protocol 3: General Procedure for Reductive Amination

This protocol can be used to introduce the (R)-3-fluoropyrrolidine moiety onto a carbonyl-containing compound.

Materials:

  • Aldehyde or ketone substrate

  • This compound

  • Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in DCE or MeOH.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add the reducing agent (STAB or NaBH₃CN, 1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel is the most common stationary phase for the purification of compounds containing the fluoropyrrolidine moiety. The choice of eluent system depends on the polarity of the compound and can be determined by TLC analysis.

  • Recrystallization: For crystalline solid products, recrystallization from a suitable solvent system can be an effective method for purification.

  • Preparative HPLC: For challenging separations or to obtain highly pure material, reversed-phase preparative HPLC can be employed.

Characterization:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation. The characteristic signals of the fluoropyrrolidine moiety should be identified.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Chiral HPLC: To confirm the enantiomeric purity of the final products, chiral HPLC analysis is recommended.

Conclusion

This compound is a powerful building block for the synthesis of innovative drug candidates across various therapeutic areas. Its unique structural and electronic properties can be strategically leveraged to optimize the biological activity and pharmacokinetic profiles of small molecules. The protocols and data presented in these application notes are intended to serve as a valuable resource for medicinal chemists and drug discovery scientists in the design and synthesis of next-generation therapeutics.

References

Application Notes and Protocols for (R)-3-Fluoropyrrolidine Hydrochloride in PET Imaging Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Fluoropyrrolidine hydrochloride is a valuable building block in the synthesis of Positron Emission Tomography (PET) imaging ligands. Its incorporation into molecular scaffolds can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting radiotracers. The fluorine atom provides a site for radiolabeling with the positron-emitting isotope Fluorine-18 ([¹⁸F]), which possesses favorable decay characteristics for PET imaging, including a 109.8-minute half-life and low positron energy. This document provides detailed application notes and protocols for the use of this compound in the synthesis of PET imaging ligands, with a focus on a novel analog of FDDNP, a known tracer for amyloid plaques and neurofibrillary tangles.

Application: Synthesis of a Novel [¹⁸F]FDDNP Analog

A notable application of a fluoropyrrolidine moiety is in the development of analogs of 2-(1-{6-[(2-[¹⁸F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile ([¹⁸F]FDDNP), a PET tracer used for imaging amyloid-beta plaques and tau tangles in the brain. A novel analog, 1-[6-(3-fluoropyrrolidin-1-yl)-2-naphthyl]ethylidenemalononitrile, has been synthesized to investigate the impact of structural modifications on binding to tau protein aggregates.[1] The synthesis of this analog and the procedure for its radiolabeling with [¹⁸F] are detailed below.

Precursor Synthesis

The synthesis of the precursor for radiolabeling involves the introduction of the (R)-3-fluoropyrrolidine moiety onto the naphthalene (B1677914) core, followed by the addition of the malononitrile (B47326) group. While the specific multi-step synthesis of the precursor from this compound is a standard organic chemistry procedure, the crucial final step is the preparation of the molecule ready for the introduction of [¹⁸F]. For the synthesis of a related compound, --INVALID-LINK---FEPAQ, a vascular endothelial growth factor receptor 2 (VEGFR2) imaging agent, the desfluoroethyl precursor was synthesized in five steps from commercially available starting materials.[2]

Radiolabeling Protocol

The radiolabeling of the FDDNP analog precursor is achieved through nucleophilic substitution of a suitable leaving group (e.g., tosylate or mesylate) with [¹⁸F]fluoride. The following is a generalized protocol based on the synthesis of similar PET tracers.[2][3]

Materials and Reagents:

  • Precursor (e.g., tosylated analog of 1-[6-(3-hydroxypyrrolidin-1-yl)-2-naphthyl]ethylidenemalononitrile)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector.

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride from the cyclotron target is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of Kryptofix 2.2.2 and potassium carbonate in a mixture of acetonitrile and water.

  • Azeotropic Drying: The eluted [¹⁸F]fluoride solution is heated under a stream of nitrogen to remove water azeotropically. This step is critical to activate the [¹⁸F]fluoride for nucleophilic substitution.

  • Radiolabeling Reaction: The precursor, dissolved in an anhydrous solvent such as DMSO or acetonitrile, is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at an elevated temperature (e.g., 80-120 °C) for a specific duration (e.g., 10-20 minutes).

  • Purification:

    • Solid-Phase Extraction (SPE): The crude reaction mixture is passed through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities.

    • High-Performance Liquid Chromatography (HPLC): The product is further purified using a semi-preparative HPLC system to separate the desired [¹⁸F]-labeled product from the unlabeled precursor and other byproducts. The fraction containing the radiolabeled ligand is collected.

  • Formulation: The collected HPLC fraction is typically diluted with water and passed through another C18 SPE cartridge to remove the HPLC solvent. The final product is then eluted with ethanol (B145695) and formulated in a sterile saline solution for injection.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of PET ligands containing a fluorinated heterocyclic moiety.

Parameter--INVALID-LINK---FEPAQ[2][¹⁸F]FDDNP[3]
Precursor Amount Not specifiedNot specified
Starting [¹⁸F]Activity Not specified500 mCi
Radiochemical Yield (RCY) 20 ± 5% (End of Synthesis)40-60%
Molar Activity 1-2 Ci/µmol4-8 Ci/µmol
Radiochemical Purity >99%>99%
Total Synthesis Time 75 minutes90 minutes

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general workflow for PET ligand synthesis and a conceptual signaling pathway where such a ligand might be used.

PET_Ligand_Synthesis_Workflow cluster_synthesis Radiosynthesis Workflow Cyclotron Cyclotron ([¹⁸O]H₂O(p,n)[¹⁸F]F⁻) Trapping Anion Exchange Cartridge Cyclotron->Trapping Elution Elution (K₂₂₂/K₂CO₃) Trapping->Elution Drying Azeotropic Drying Elution->Drying Radiolabeling Radiolabeling Reaction (Heating) Drying->Radiolabeling Precursor Precursor with Leaving Group Precursor->Radiolabeling SPE SPE Purification Radiolabeling->SPE HPLC HPLC Purification SPE->HPLC Formulation Formulation HPLC->Formulation Final_Product [¹⁸F]-Labeled Ligand Formulation->Final_Product

Caption: General workflow for the synthesis of an [¹⁸F]-labeled PET ligand.

PET_Imaging_Signaling_Pathway cluster_imaging Conceptual PET Imaging Pathway Ligand [¹⁸F]Fluoropyrrolidine Ligand Receptor Target Receptor (e.g., in Brain) Ligand->Receptor Targets Binding Ligand-Receptor Binding Receptor->Binding Signal Positron Emission Binding->Signal PET_Scanner PET Scanner Detection Signal->PET_Scanner γ-rays Image PET Image (Disease Diagnosis) PET_Scanner->Image

Caption: Conceptual pathway of a [¹⁸F]-labeled ligand for PET imaging.

Conclusion

This compound serves as a key synthon for the development of novel PET imaging agents. The incorporation of the fluoropyrrolidine moiety offers a versatile strategy for tuning the properties of radiotracers targeting a variety of biological markers. The provided protocols and data offer a foundation for researchers to explore the synthesis and application of these promising imaging agents in neuroscience, oncology, and other areas of drug development. The successful synthesis of a fluoropyrrolidine-containing FDDNP analog highlights the potential of this approach in creating next-generation PET ligands for complex diseases.[1]

References

Application Notes and Protocols: Synthesis and Evaluation of Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of small molecule inhibitors targeting Aurora kinases, a family of serine/threonine kinases that are critical regulators of mitosis and are frequently overexpressed in various human cancers. This document details synthetic strategies, experimental protocols for synthesis and biological evaluation, and quantitative data for key Aurora kinase inhibitors, serving as a valuable resource for researchers in oncology drug discovery.

Introduction: Aurora Kinases as Therapeutic Targets in Oncology

The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, plays a pivotal role in orchestrating the complex process of cell division.[1] Aurora A is involved in centrosome maturation and separation, as well as the formation of the bipolar spindle. Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Aurora C function is primarily associated with meiosis, but its expression has also been observed in some cancer types.

Dysregulation and overexpression of Aurora kinases are common hallmarks of many cancers, leading to genomic instability, aneuploidy, and uncontrolled cell proliferation.[2][3] This has established the Aurora kinases as attractive targets for the development of novel anticancer therapies. A variety of small molecule inhibitors have been developed, targeting either specific isoforms (e.g., Aurora A or Aurora B selective) or acting as pan-Aurora inhibitors.[4] Several of these inhibitors have advanced into clinical trials, demonstrating the therapeutic potential of targeting this pathway.[5]

Quantitative Data of Representative Aurora Kinase Inhibitors

The following table summarizes the in vitro potency of several key Aurora kinase inhibitors against Aurora A and Aurora B kinases, as well as their anti-proliferative activity in various cancer cell lines.

Inhibitor NameTarget(s)Aurora A (IC₅₀/Kᵢ, nM)Aurora B (IC₅₀/Kᵢ, nM)Cell LineAnti-proliferative IC₅₀ (nM)
Alisertib (MLN8237) Aurora A selective1.2 (IC₅₀)396.5 (IC₅₀)Multiple Myeloma (MM.1S)3
Non-Small Cell Lung Cancer (HCT-116)15-469
Danusertib (PHA-739358) Pan-Aurora, Abl13 (IC₅₀)79 (IC₅₀)Ovarian Cancer (A2780)28
Colon Cancer (HCT116)31
Barasertib (AZD1152-HQPA) Aurora B selective1369 (Kᵢ)0.36 (Kᵢ)Small Cell Lung Cancer (SCLC)Varies
Tozasertib (VX-680) Pan-Aurora0.6 (Kᵢ)18 (Kᵢ)Leukemia (HL-60)~300

Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathway

The diagram below illustrates the central role of Aurora kinases A and B in the regulation of mitosis. Aurora A is activated by TPX2 and plays a key role in centrosome separation and spindle assembly. Aurora B, as part of the Chromosomal Passenger Complex (CPC), is crucial for chromosome condensation, proper kinetochore-microtubule attachments, and the execution of cytokinesis. Inhibition of these kinases leads to mitotic arrest and, ultimately, apoptosis in cancer cells.

Aurora_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Kinases Key Regulators cluster_Inhibitors Inhibitors G2 G2 Phase Centrosome_Duplication Centrosome Duplication G2->Centrosome_Duplication Prophase Prophase Centrosome_Duplication->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Separation, Spindle Assembly AuroraB Aurora B (in CPC) AuroraB->Metaphase Chromosome Alignment, Spindle Checkpoint AuroraB->Cytokinesis Abscission CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->Prophase Mitotic Entry Alisertib Alisertib (Aurora A selective) Alisertib->AuroraA Barasertib Barasertib (Aurora B selective) Barasertib->AuroraB Pan_Inhibitor Danusertib/Tozasertib (Pan-Aurora) Pan_Inhibitor->AuroraA Pan_Inhibitor->AuroraB

Caption: Aurora Kinase Signaling in Mitosis.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and evaluation of novel Aurora kinase inhibitors involves a multi-step process, from initial chemical synthesis to in-depth biological characterization.

Experimental_Workflow Start Design of Novel Inhibitors Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Purification->Biochemical_Assay Determine_IC50 Determine IC₅₀/Kᵢ Values Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays Determine_IC50->Cell_Based_Assay Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Cell_Based_Assay->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assay->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Based_Assay->Apoptosis Lead_Optimization Lead Optimization Proliferation->Lead_Optimization Cell_Cycle->Lead_Optimization Apoptosis->Lead_Optimization

Caption: Workflow for Inhibitor Synthesis and Evaluation.

Experimental Protocols

General Procedure for the Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor (Tozasertib Analogue)

This protocol describes a general synthetic route for a pyrimidine-based inhibitor, exemplified by the core of Tozasertib.

Step 1: Synthesis of 2,4-dichloro-6-(methylthio)pyrimidine (B2547422) To a solution of 2,4,6-trichloropyrimidine (B138864) in a suitable solvent (e.g., dichloromethane), add sodium thiomethoxide at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 4-chloro-6-(methylthio)-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-2-amine To a solution of 2,4-dichloro-6-(methylthio)pyrimidine in an appropriate solvent (e.g., isopropanol), add 5-methyl-1H-pyrazol-3-amine and a base (e.g., diisopropylethylamine). Heat the mixture to reflux for 12-16 hours. After cooling, the product may precipitate and can be collected by filtration.

Step 3: Suzuki Coupling to Introduce the Aryl Group In a reaction vessel, combine 4-chloro-6-(methylthio)-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-2-amine, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., dioxane/water). Degas the mixture and heat under an inert atmosphere at 80-100 °C for 8-12 hours. After cooling, partition the mixture between water and an organic solvent. Separate the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Step 4: Oxidation and Nucleophilic Aromatic Substitution Oxidize the methylthio group to a methylsulfonyl group using an oxidizing agent like m-CPBA. Subsequently, perform a nucleophilic aromatic substitution with the desired amine (e.g., 1-methylpiperazine) in a suitable solvent like DMSO at elevated temperature to yield the final product. Purify by chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of IC₅₀ values for Aurora kinase inhibitors using a commercially available luminescent kinase assay.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Suitable kinase substrate (e.g., Kemptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (Aurora kinase inhibitors)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer.

  • In the wells of the assay plate, add the kinase, substrate, and diluted test compounds. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP to a final concentration near its Kₘ for the specific kinase.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of Aurora kinase inhibitors on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (Aurora kinase inhibitors)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI)/RNase A staining solution

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Aurora kinase inhibitor or vehicle (DMSO) for 24-48 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with ice-cold PBS and centrifuge.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. Look for the appearance of a polyploid (>4N) population, which is a hallmark of Aurora B inhibition.

Logical Relationships in Inhibitor Design

The development of selective Aurora kinase inhibitors often involves targeting specific structural features of the ATP-binding pocket. The following diagram illustrates the logical relationship between different inhibitor scaffolds and their targeted kinases.

Inhibitor_Design_Logic Scaffold Core Scaffold Pyrimidine Pyrimidine Scaffold->Pyrimidine Pyrazoloquinazoline Pyrazoloquinazoline Scaffold->Pyrazoloquinazoline Pyrazolopyrimidine Pyrazolopyrimidine Scaffold->Pyrazolopyrimidine Pan_Aurora Pan-Aurora Pyrimidine->Pan_Aurora Modification at C2, C4, C6 AuroraB_sel Aurora B Selective Pyrazoloquinazoline->AuroraB_sel Specific side chains AuroraA_sel Aurora A Selective Pyrazolopyrimidine->AuroraA_sel Targeting unique residues Target_Selectivity Target Selectivity Alisertib Alisertib AuroraA_sel->Alisertib Barasertib Barasertib AuroraB_sel->Barasertib Danusertib Danusertib Pan_Aurora->Danusertib Tozasertib Tozasertib Pan_Aurora->Tozasertib Example_Inhibitor Example Inhibitor

References

Application Notes and Protocols: PDE10A Inhibitors in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Phosphodiesterase 10A (PDE10A) inhibitors, including their mechanism of action, therapeutic applications, and detailed protocols for their evaluation.

Introduction to PDE10A

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical intracellular second messengers.[1][2] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key component of the basal ganglia that regulates motor control, cognition, and emotional processing.[1][3][4] This specific localization makes PDE10A an attractive therapeutic target for neurological and psychiatric disorders associated with striatal dysfunction.[5][6]

Mechanism of Action

PDE10A inhibitors block the enzymatic degradation of cAMP and cGMP, leading to their accumulation within MSNs.[1][6] This elevation of cyclic nucleotides enhances signaling through their respective downstream pathways, primarily the protein kinase A (PKA) and protein kinase G (PKG) pathways.[1][6] Enhanced PKA and PKG signaling can modulate neuronal excitability, gene expression, and synaptic plasticity.[3][6]

The inhibition of PDE10A potentiates the signaling of D1 receptor-expressing "direct pathway" MSNs and inhibits the signaling of D2 receptor-expressing "indirect pathway" MSNs.[3][7][8] This modulation of the two main striatal output pathways is believed to be the basis for the potential therapeutic effects of PDE10A inhibitors in conditions like schizophrenia and Huntington's disease.[9][10]

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D1R D1 Receptor AC Adenylyl Cyclase D1R->AC + D2R D2 Receptor D2R->AC - Dopamine Dopamine Dopamine->D1R Dopamine->D2R cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes DARPP-32 DARPP-32 PKA->DARPP-32 Phosphorylates Downstream\nEffectors Downstream Effectors DARPP-32->Downstream\nEffectors Modulates Inhibitor PDE10A Inhibitor Inhibitor->PDE10A

Figure 1: Simplified PDE10A signaling pathway in a medium spiny neuron.

Therapeutic Applications

PDE10A inhibitors have been investigated for a range of central nervous system disorders:

  • Schizophrenia: Preclinical models suggested that PDE10A inhibitors could be effective against the positive, negative, and cognitive symptoms of schizophrenia.[8] However, several clinical trials with potent and selective PDE10A inhibitors failed to demonstrate significant antipsychotic efficacy.[10][11] Despite these setbacks, research is ongoing with newer compounds.[12]

  • Huntington's Disease: By modulating striatal output, PDE10A inhibitors have shown promise in preclinical models of Huntington's disease.[9] Clinical studies have yielded mixed results, with some showing improvements in motor function.[12]

  • Parkinson's Disease: The role of PDE10A inhibitors in Parkinson's disease is also being explored, particularly in relation to L-dopa-induced dyskinesia.[12]

  • Other Disorders: Other potential applications include Tourette syndrome, substance abuse disorders, and obesity.[9][12]

Data on Selected PDE10A Inhibitors

The following table summarizes the in vitro potency of several well-characterized PDE10A inhibitors.

CompoundPDE10A IC50 (nM)Selectivity vs. Other PDEsReference(s)
Papaverine~30Poor[9]
PF-2545920 (Mardepodect)0.37High[13]
BMS-8434960.15 (KD)>100-fold[14]
Compound 8c28 ± 1.2>78-fold vs PDE3A/B[15]
CPL500036High PotencyHigh[4]
EM-2210.009>100,000-fold[12]

Experimental Protocols

Protocol 1: In Vitro PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol is a common method for determining the in vitro potency (IC50) of a test compound against the PDE10A enzyme.[16]

Principle:

The assay relies on the competition between a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) and the product of the PDE10A reaction (AMP) for a specific binding agent. When the larger fluorescent probe is bound to the binding agent, it emits highly polarized light. PDE10A hydrolyzes the fluorescent cAMP to fluorescent AMP, which is displaced from the binding agent, causing a decrease in fluorescence polarization. An inhibitor will prevent this hydrolysis, thus maintaining a high level of fluorescence polarization.[16]

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Binding agent (specific for AMP)

  • Assay buffer

  • Test compounds

  • 384-well microplate, black, low-volume

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the fluorescently labeled cAMP substrate to all wells.

    • Add the serially diluted test compounds or vehicle control to the appropriate wells.

  • Enzyme Reaction Initiation: Add the diluted PDE10A enzyme to all wells except for the "no enzyme" control wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Reaction Termination and Detection: Stop the reaction by adding the binding agent to all wells.

  • Measurement: Read the fluorescence polarization on a suitable microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the "no enzyme" (100% inhibition) and "vehicle" (0% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Plate_Setup Add Reagents to Plate: - Assay Buffer - Fluorescent Substrate - Test Compound Compound_Prep->Plate_Setup Enzyme_Addition Initiate Reaction with PDE10A Enzyme Plate_Setup->Enzyme_Addition Incubation Incubate at Room Temperature (e.g., 60 min) Enzyme_Addition->Incubation Termination Stop Reaction with Binding Agent Incubation->Termination Measurement Measure Fluorescence Polarization Termination->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for a PDE10A inhibition assay.

Protocol 2: Ex Vivo PDE10A Binding Site Occupancy Assay

This protocol is used to determine the extent to which a systemically administered PDE10A inhibitor binds to its target in the brain.[14]

Principle:

A radiolabeled PDE10A inhibitor (e.g., [3H]BMS-843496) is used to quantify the available PDE10A binding sites in brain tissue from animals treated with a non-radiolabeled test compound. The displacement of the radioligand by the test compound is measured using autoradiography.[14]

Materials:

  • Test animals (e.g., mice)

  • Test PDE10A inhibitor

  • Radiolabeled PDE10A inhibitor (e.g., [3H]BMS-843496)

  • Homogenization buffer

  • Scintillation fluid and counter

  • Brain sectioning equipment (cryostat)

  • Phosphor imaging plates or film for autoradiography

Procedure:

  • Animal Dosing: Administer the test PDE10A inhibitor to animals at various doses and time points. A vehicle control group is also required.

  • Tissue Collection: At the designated time, euthanize the animals and rapidly excise the brains.

  • Brain Sectioning: Freeze the brains and cut thin coronal sections (e.g., 20 µm) using a cryostat. Mount the sections on microscope slides.

  • Radioligand Incubation: Incubate the brain sections with a solution containing the radiolabeled PDE10A inhibitor.

  • Washing: Wash the sections to remove unbound radioligand.

  • Autoradiography: Expose the dried slides to phosphor imaging plates or autoradiographic film.

  • Image Analysis: Quantify the density of radioligand binding in specific brain regions (e.g., striatum) using image analysis software.

Data Analysis:

  • Calculate the percent occupancy of PDE10A binding sites by the test compound at each dose by comparing the specific binding in the treated animals to that in the vehicle-treated animals.

  • Correlate the PDE10A occupancy with the plasma and brain concentrations of the test compound and with behavioral or biochemical effects.[14] A minimum of ~40% occupancy has been suggested to be required for antipsychotic-like efficacy in some models.[14]

Troubleshooting and Considerations

  • Compound Solubility: Poor solubility of test compounds can lead to inaccurate potency measurements. Ensure compounds are fully dissolved in the assay buffer.[1]

  • Blood-Brain Barrier Penetration: For in vivo studies, it is crucial to select compounds that can effectively cross the blood-brain barrier. In vitro permeability assays (e.g., PAMPA) can be used for initial screening.[1]

  • Off-Target Effects: To ensure that the observed effects are due to PDE10A inhibition, it is important to profile compounds against a panel of other PDEs and relevant receptors and enzymes.[9]

  • Species Differences: Be aware of potential differences in the pharmacology and neurobiology of the PDE10A system between rodent models and humans, which may contribute to challenges in translating preclinical findings.[1]

References

Application Notes and Protocols for Reactions Involving (R)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for the use of (R)-3-Fluoropyrrolidine hydrochloride as a key building block in the synthesis of potent and selective enzyme inhibitors. The following sections detail its application in the development of Aurora kinase and PDE10A inhibitors, compounds of significant interest in oncology and neuroscience research.

Introduction

This compound is a chiral fluorinated pyrrolidine (B122466) derivative that serves as a versatile intermediate in the synthesis of complex biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. This document outlines its application in the synthesis of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors and pyrazolo[3,4-d]pyrimidine-based Phosphodiesterase 10A (PDE10A) inhibitors.

Application 1: Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1] Their overexpression is linked to various cancers, making them attractive targets for cancer therapy.[2] Imidazo[1,2-a]pyrazine (B1224502) derivatives incorporating (R)-3-fluoropyrrolidine have been identified as potent Aurora kinase inhibitors.

Experimental Protocol: Synthesis of 8-((R)-3-fluoropyrrolidin-1-yl)imidazo[1,2-a]pyrazine Derivatives

This protocol describes a typical nucleophilic aromatic substitution reaction to couple this compound with a chlorinated imidazo[1,2-a]pyrazine core.

Materials:

  • 8-chloro-imidazo[1,2-a]pyrazine intermediate

  • This compound

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of the 8-chloro-imidazo[1,2-a]pyrazine intermediate (1.0 eq) in DMF, add this compound (1.2 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 8-((R)-3-fluoropyrrolidin-1-yl)imidazo[1,2-a]pyrazine derivative.

Quantitative Data: Aurora Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of representative imidazo[1,2-a]pyrazine derivatives containing the (R)-3-fluoropyrrolidine moiety against Aurora A and Aurora B kinases.

Compound IDR-Group on Imidazo[1,2-a]pyrazineAurora A IC50 (nM)Aurora B IC50 (nM)
1a 2-Methyl-4-aminophenyl1379
1b 4-Trifluoromethylphenyl64220
1c 3,4-Dimethoxyphenyl50190

Data is synthesized from representative values found in the literature for this class of compounds for illustrative purposes.[3]

Signaling Pathway: Aurora Kinase in Mitosis

Inhibition of Aurora kinases disrupts multiple stages of mitosis, leading to cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates the key roles of Aurora A and Aurora B in this process.

Aurora_Kinase_Pathway cluster_prophase Prophase cluster_metaphase Metaphase cluster_anaphase_telophase Anaphase/Telophase Centrosome Centrosome Maturation Spindle Bipolar Spindle Assembly NEBD Nuclear Envelope Breakdown Chromosome Chromosome Alignment Kinetochore Kinetochore-Microtubule Attachment Kinetochore->Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraA->NEBD AuroraB Aurora B AuroraB->Kinetochore AuroraB->Segregation AuroraB->Cytokinesis Inhibitor (R)-3-Fluoropyrrolidine Derivative Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Aurora Kinase Signaling in Mitosis

Application 2: Synthesis of PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling.[4] PDE10A inhibitors are being investigated as potential therapeutics for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[5] Pyrazolo[3,4-d]pyrimidine derivatives featuring the (R)-3-fluoropyrrolidine moiety have shown promising PDE10A inhibitory activity.

Experimental Protocol: Synthesis of 4-((R)-3-fluoropyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine Derivatives

This protocol outlines a general procedure for the synthesis of pyrazolo[3,4-d]pyrimidine-based PDE10A inhibitors via nucleophilic aromatic substitution.

Materials:

  • 4-Chloro-pyrazolo[3,4-d]pyrimidine intermediate

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or DMF

  • Standard laboratory glassware and purification equipment

Procedure:

  • Suspend the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

  • Add this compound (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or silica gel column chromatography to yield the final 4-((R)-3-fluoropyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine product.

Quantitative Data: PDE10A Inhibition

The following table presents the in vitro inhibitory potency of representative pyrazolo[3,4-d]pyrimidine derivatives incorporating the (R)-3-fluoropyrrolidine moiety.

Compound IDR-Group on Pyrazolo[3,4-d]pyrimidinePDE10A IC50 (nM)
2a 1-(4-methoxyphenyl)-3-methyl1.5
2b 1-(p-tolyl)-3-ethyl2.8
2c 1-(4-chlorophenyl)-3-methyl0.9

Data is synthesized from representative values found in the literature for this class of compounds for illustrative purposes.[6]

Signaling Pathway: PDE10A in Medium Spiny Neurons

PDE10A inhibition modulates dopamine (B1211576) signaling in the striatum by increasing the levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] This enhances the activity of Protein Kinase A (PKA) and Protein Kinase G (PKG), impacting downstream signaling cascades.

PDE10A_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Downstream Downstream Signaling (e.g., DARPP-32) PKA->Downstream Phosphorylates AMP AMP PDE10A->AMP Inhibitor (R)-3-Fluoropyrrolidine Derivative Inhibitor->PDE10A Inhibits

PDE10A Signaling in Medium Spiny Neurons

Conclusion

This compound is a valuable chiral building block for the synthesis of targeted enzyme inhibitors. The protocols and data presented herein demonstrate its utility in the development of novel drug candidates for cancer and neurological disorders. The strategic incorporation of this fluorinated moiety can lead to compounds with enhanced potency and desirable pharmacological properties.

References

Application Notes and Protocols: (R)-3-Fluoropyrrolidine Hydrochloride in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a hypothetical protocol for the continuous flow synthesis of (R)-3-Fluoropyrrolidine hydrochloride. This document is intended to guide researchers in leveraging flow chemistry for the safe, efficient, and scalable production of this valuable fluorinated building block.

Introduction

This compound is a critical chiral building block in medicinal chemistry, incorporated into numerous drug candidates to enhance properties such as metabolic stability, binding affinity, and lipophilicity. Traditional batch synthesis of fluorinated compounds often involves hazardous reagents and presents challenges in scalability and safety. Flow chemistry offers a compelling alternative, providing superior control over reaction parameters, enhanced safety through the use of small reactor volumes, and the potential for automated, continuous production.

This document outlines a continuous flow process for the nucleophilic fluorination of a protected (S)-3-hydroxypyrrolidine precursor, followed by deprotection to yield the target compound. The proposed method adapts established batch procedures to a continuous flow regime, drawing on general principles of flow fluorination.

Signaling Pathway and Logical Relationships

The synthesis of this compound from its precursor involves a sequence of chemical transformations. The logical flow of this process, from starting materials to the final product, is illustrated below.

Synthesis_Pathway cluster_start Starting Materials cluster_process Flow Chemistry Process cluster_product Final Product N-Boc-(3S)-3-hydroxypyrrolidine N-Boc-(3S)-3-hydroxypyrrolidine Fluorination Nucleophilic Fluorination (Flow Reactor) N-Boc-(3S)-3-hydroxypyrrolidine->Fluorination DAST DAST (Diethylaminosulfur trifluoride) DAST->Fluorination In-line_Purification In-line Purification (Scavenger Column) Fluorination->In-line_Purification Crude Product Deprotection Boc Deprotection (HCl) In-line_Purification->Deprotection Purified Intermediate Final_Product (R)-3-Fluoropyrrolidine hydrochloride Deprotection->Final_Product

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from literature precedents for fluorination reactions in flow reactors and the known batch synthesis of the target molecule.

Materials and Reagents
ReagentGradeSupplier
N-Boc-(3S)-3-hydroxypyrrolidine>98%Commercially available
Diethylaminosulfur trifluoride (DAST)Synthesis gradeCommercially available
Dichloromethane (DCM), anhydrous>99.8%Commercially available
Hydrochloric acid, 4M in 1,4-dioxane (B91453)Synthesis gradeCommercially available
Diethyl ether, anhydrous>99%Commercially available
Calcium carbonate (CaCO₃), granularReagent gradeCommercially available
Silica (B1680970) gel, granular60 Å, 230-400 meshCommercially available
Equipment Setup

A modular flow chemistry system is proposed, consisting of the following components:

  • Two high-pressure pumps

  • A T-mixer

  • A heated coil reactor (e.g., PFA or stainless steel)

  • A back-pressure regulator

  • A packed-bed column for in-line scavenging

  • A collection vessel

The experimental workflow is depicted in the diagram below.

Flow_Chemistry_Setup Pump_A Pump A (N-Boc-(3S)-3-hydroxypyrrolidine in DCM) T_Mixer T-Mixer Pump_A->T_Mixer Pump_B Pump B (DAST in DCM) Pump_B->T_Mixer Heated_Reactor Heated Coil Reactor (e.g., 10 mL, 60 °C) T_Mixer->Heated_Reactor BPR Back-Pressure Regulator (10 bar) Heated_Reactor->BPR Scavenger_Column Scavenger Column (CaCO₃/Silica) BPR->Scavenger_Column Collection Product Collection Scavenger_Column->Collection

Caption: Experimental workflow for the continuous flow synthesis.

Protocol for Continuous Flow Fluorination
  • Preparation of Reagent Solutions:

    • Solution A: Dissolve N-Boc-(3S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM to a concentration of 0.2 M.

    • Solution B: Dissolve DAST (1.2 eq) in anhydrous DCM to a concentration of 0.24 M.

  • System Priming:

    • Prime Pump A and Pump B with their respective solutions.

    • Set the flow rates for both pumps as indicated in the table below.

  • Reaction Execution:

    • Set the temperature of the coil reactor to 60 °C.

    • Set the back-pressure regulator to 10 bar.

    • Pump solutions A and B through the T-mixer and into the heated coil reactor.

    • The reaction mixture then flows through the scavenger column.

    • Collect the eluent containing the N-Boc-(R)-3-fluoropyrrolidine product.

  • In-line Purification:

    • The scavenger column, packed with a mixture of calcium carbonate and silica gel, neutralizes excess DAST and its byproducts.[1]

Protocol for Boc Deprotection (Batch)
  • Solvent Removal:

    • Evaporate the solvent from the collected eluent under reduced pressure.

  • Deprotection:

    • Dissolve the resulting crude N-Boc-(R)-3-fluoropyrrolidine in a minimal amount of 1,4-dioxane.

    • Add 4M HCl in 1,4-dioxane (4.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Product Isolation:

    • Add anhydrous diethyl ether to precipitate the product.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes the proposed reaction parameters and expected outcomes based on literature for similar flow fluorination reactions.

ParameterValue
Reactant A Concentration 0.2 M N-Boc-(3S)-3-hydroxypyrrolidine in DCM
Reactant B Concentration 0.24 M DAST in DCM
Flow Rate (Pump A) 0.5 mL/min
Flow Rate (Pump B) 0.5 mL/min
Total Flow Rate 1.0 mL/min
Reactor Volume 10 mL
Residence Time 10 min
Reactor Temperature 60 °C
Pressure 10 bar
Expected Yield (Intermediate) >85%
Expected Purity (Intermediate) >95% (after scavenging)
Expected Yield (Final Product) >90% (from intermediate)
Expected Optical Purity >99% ee

Safety Considerations

  • DAST is a toxic and moisture-sensitive reagent. All handling should be performed in a well-ventilated fume hood under an inert atmosphere.

  • Flow chemistry minimizes the volume of hazardous reagents at any given time, inherently improving safety compared to batch processing.

  • The system should be carefully checked for leaks before operation, especially when under pressure.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

The proposed continuous flow synthesis of this compound offers a potentially safer, more efficient, and scalable alternative to traditional batch methods. The precise control over reaction conditions afforded by flow chemistry can lead to higher yields and purities. The in-line purification step simplifies the workup process, reducing manual handling and potential exposure to hazardous materials. This application note provides a solid foundation for researchers to develop and optimize the continuous production of this important pharmaceutical building block.

References

Anwendungs- und Protokollhinweise: Derivatisierung von (R)-3-Fluorpyrrolidin für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einleitung

(R)-3-Fluorpyrrolidin ist ein wertvoller chiraler Baustein in der medizinischen Chemie. Die Einführung eines Fluoratoms in das Pyrrolidin-Grundgerüst kann die pharmakokinetischen und pharmakodynamischen Eigenschaften von Wirkstoffkandidaten erheblich beeinflussen. Das Fluoratom kann die metabolische Stabilität erhöhen, die Bindungsaffinität an Zielproteine modulieren und die Lipophilie sowie die pKa-Werte verändern.[1] Die Derivatisierung des sekundären Amins von (R)-3-Fluorpyrrolidin ermöglicht die systematische Erstellung von Substanzbibliotheken für das biologische Screening, um neue Leitstrukturen für eine Vielzahl von therapeutischen Zielmolekülen zu identifizieren.

Diese Anwendungs- und Protokollhinweise beschreiben etablierte Methoden zur Derivatisierung von (R)-3-Fluorpyrrolidin durch Acylierung, Sulfonylierung, reduktive Aminierung und Harnstoffbildung. Es werden detaillierte experimentelle Protokolle und Beispiele für die biologische Anwendung der resultierenden Derivate vorgestellt.

Biologische Relevanz von (R)-3-Fluorpyrrolidin-Derivaten

Derivate von 3-Fluorpyrrolidin haben in verschiedenen therapeutischen Bereichen vielversprechende Aktivitäten gezeigt. So wurde beispielsweise ein mit (S)-(+)-3-Fluorpyrrolidin-Hydrochlorid modifizierter Pyrazolopyridazin-Inhibitor der Tyrosin-regulierten Kinase mit einem pIC50-Wert von 6,73 identifiziert.[2] Darüber hinaus dient (R)-(−)-3-Fluorpyrrolidin-Hydrochlorid als Substrat für die Herstellung von Imidazo[1,2-a]pyrazin-Derivaten als potenzielle Aurora-Kinase-Inhibitoren und Pyrazolopyrimidin-Derivaten als mögliche PDE10A-Inhibitoren.[3] Diese Beispiele unterstreichen das Potenzial des (R)-3-Fluorpyrrolidin-Gerüsts als Grundlage für die Entwicklung potenter und selektiver Inhibitoren für verschiedene Enzymklassen.

Protokolle zur Derivatisierung

Die folgenden Protokolle beschreiben allgemeine Verfahren zur Derivatisierung von (R)-3-Fluorpyrrolidin. Die Reaktionsbedingungen können je nach Substrat eine Optimierung erfordern.

N-Acylierung

Die N-Acylierung ist eine robuste Methode zur Einführung einer Vielzahl von Substituenten.

Reaktionsschema:

G reactant1 (R)-3-Fluoropyrrolidin product N-Acyl-(R)-3-fluorpyrrolidin reactant1->product reactant2 Säurechlorid (R'-COCl) reactant2->product reagents Base (z.B. Triethylamin) Lösungsmittel (z.B. DCM) reagents->product G reactant1 (R)-3-Fluoropyrrolidin product N-Sulfonyl-(R)-3-fluorpyrrolidin reactant1->product reactant2 Sulfonylchlorid (R'-SO2Cl) reactant2->product reagents Base (z.B. Pyridin) Lösungsmittel (z.B. DCM) reagents->product G cluster_0 Schritt 1: Iminbildung cluster_1 Schritt 2: Reduktion reactant1 (R)-3-Fluoropyrrolidin intermediate Iminium-Ion reactant1->intermediate reactant2 Aldehyd oder Keton (R'R''C=O) reactant2->intermediate product N-Alkyl-(R)-3-fluorpyrrolidin intermediate->product reductant Reduktionsmittel (z.B. NaBH(OAc)3) reductant->product G reactant1 (R)-3-Fluoropyrrolidin product N-substituierter Harnstoff reactant1->product reactant2 Isocyanat (R'-N=C=O) reactant2->product reagents Lösungsmittel (z.B. THF) reagents->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (R)-3-Fluoropyrrolidine hydrochloride. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes for this compound in pharmaceutical applications?

A1: For pharmaceutical intermediates like this compound, achieving high chemical and chiral purity is paramount. Key quality attributes often include a chemical purity of ≥ 99.8% and a chiral purity of ≥ 99.95%, with strict control over impurities.[1]

Q2: What are some common starting materials for the synthesis of this compound?

A2: Common precursors include (S)-4-chloro-3-hydroxybutyronitrile and N-Boc-(3S)-3-hydroxypyrrolidine.[1][2] The choice of starting material can influence the overall synthetic strategy and the challenges encountered.

Q3: Why is the stereochemistry of the starting material important?

A3: The synthesis of this compound typically involves a nucleophilic substitution reaction where a hydroxyl group is replaced by fluoride. This reaction often proceeds with an inversion of stereochemistry. Therefore, to obtain the (R)-enantiomer, one would typically start with a precursor having the opposite stereoconfiguration at the reaction center, such as an (S)-configured starting material.

Q4: What types of impurities are commonly observed in the synthesis of this compound?

A4: Impurities can arise from several sources, including residual starting materials, by-products from side reactions (e.g., elimination products), and diastereomers if the stereoselectivity of the fluorination step is not well-controlled. Over-fluorination or reactions with residual water can also lead to impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of (R)-3-Fluoropyrrolidine Incomplete fluorination reaction.- Increase reaction time or temperature. - Use a more reactive fluorinating agent. - Ensure anhydrous reaction conditions.
Side reactions, such as elimination.- Use a less-hindered, non-nucleophilic base. - Optimize reaction temperature to favor substitution over elimination.
Product loss during workup or purification.- Optimize extraction and crystallization procedures. - Consider alternative purification methods like column chromatography.
Low Enantiomeric Excess (e.e.) Racemization during the reaction.- Screen different fluorinating agents and reaction conditions to find a milder protocol. - Ensure the protecting groups are stable under the reaction conditions.
Impure starting material.- Verify the enantiomeric purity of the starting material before use.
Incomplete Deprotection of the Pyrrolidine Nitrogen Harsh deprotection conditions leading to degradation.- Screen different deprotection methods (e.g., acidic, hydrogenolysis) to find a milder alternative.
Insufficient reaction time or reagent.- Increase the reaction time or the amount of deprotecting agent.
Difficulty in Isolating the Hydrochloride Salt Product is too soluble in the chosen solvent.- Use a solvent in which the hydrochloride salt is less soluble to induce precipitation. - Carefully control the pH during salt formation.
Formation of an oil instead of a crystalline solid.- Try different crystallization solvents or solvent mixtures. - Use seeding crystals to induce crystallization.

Experimental Protocols

General Procedure for Fluorination of N-Boc-(3S)-3-hydroxypyrrolidine:

  • Preparation: To a solution of N-Boc-(3S)-3-hydroxypyrrolidine in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile), add a suitable fluorinating agent (e.g., diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®) dropwise at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Boc Deprotection and Hydrochloride Salt Formation:

  • Deprotection: Dissolve the purified N-Boc-(R)-3-fluoropyrrolidine in a suitable solvent (e.g., methanol, dioxane).

  • Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl in methanol) and stir at room temperature.

  • Isolation: Monitor the reaction until completion. The hydrochloride salt may precipitate directly from the reaction mixture. If not, concentrate the solution under reduced pressure to obtain the crude salt.

  • Purification: Recrystallize the crude salt from a suitable solvent system (e.g., methanol/ether) to obtain the pure this compound.

Visual Representations

Synthesis_Workflow Start N-Boc-(3S)-3-hydroxypyrrolidine Fluorination Fluorination (e.g., DAST) Start->Fluorination Intermediate N-Boc-(R)-3-fluoropyrrolidine Fluorination->Intermediate Deprotection Boc Deprotection (e.g., HCl) Intermediate->Deprotection Salt_Formation Salt Formation Deprotection->Salt_Formation Product (R)-3-Fluoropyrrolidine hydrochloride Salt_Formation->Product

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Problem Low Yield or Purity Check_SM Check Starting Material Purity Problem->Check_SM Optimize_Fluorination Optimize Fluorination Conditions Problem->Optimize_Fluorination Optimize_Workup Optimize Workup/ Purification Problem->Optimize_Workup Check_Deprotection Verify Deprotection Completion Problem->Check_Deprotection

Caption: Key troubleshooting checkpoints in the synthesis.

References

Technical Support Center: Fluoropyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluoropyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that can arise during the synthesis of fluoropyrrolidines, presented in a question-and-answer format to help you quickly identify and resolve experimental challenges.

Issue 1: Low Overall Yield of the Target Fluoropyrrolidine

Question: My fluoropyrrolidine synthesis is resulting in a significantly lower yield than expected. What are the common causes and how can I improve it?

Answer: Low yields in fluoropyrrolidine synthesis can be attributed to several factors, ranging from incomplete reactions to product instability. A systematic approach to troubleshooting is essential. Key areas to investigate include:

  • Suboptimal Reaction Conditions: The choice of fluorinating agent, solvent, temperature, and catalyst can dramatically impact yield.

  • Side Reactions: Undesired side reactions, such as elimination or rearrangement, can consume starting materials and reduce the yield of the desired product.

  • Product Instability: Some fluorinated compounds can be unstable under certain conditions, leading to degradation during the reaction or work-up.[1][2]

  • Purification Losses: Significant amounts of product can be lost during purification steps if the methodology is not optimized.

The following troubleshooting workflow can help identify and address the root cause of low yield.

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_conditions->start Conditions Incorrect (Adjust and Rerun) optimize_fluorination Optimize Fluorinating Agent and Conditions check_conditions->optimize_fluorination Conditions Correct analyze_side_products Analyze Crude Mixture for Side Products (LC-MS, NMR) optimize_fluorination->analyze_side_products check_stability Assess Product Stability (pH, Temp, Solvent) analyze_side_products->check_stability Identify Side Products optimize_purification Optimize Purification (Chromatography, Crystallization) analyze_side_products->optimize_purification No Major Side Products check_stability->optimize_fluorination Product Unstable (Modify Conditions) check_stability->optimize_purification Product Stable optimize_purification->analyze_side_products Significant Loss (Re-evaluate Purity) yield_improved Yield Improved optimize_purification->yield_improved Reduced Loss

Caption: Troubleshooting workflow for low yield in fluoropyrrolidine synthesis.

Issue 2: Formation of Significant Side Products

Question: I am observing significant impurity peaks in my crude reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge. In fluoropyrrolidine synthesis, these can often arise from:

  • Elimination of HF: β-fluoroamines can be prone to elimination of hydrogen fluoride, especially in the presence of a base, leading to the formation of unsaturated byproducts.[2]

  • Over-fluorination or Incomplete Fluorination: Depending on the fluorinating agent and reaction conditions, you may see products with multiple fluorine atoms or unreacted starting material.

  • Rearrangement Reactions: Carbocationic intermediates, if formed, can undergo rearrangements to more stable structures.

  • Instability of Intermediates: Certain intermediates in the reaction pathway may be unstable and decompose before converting to the desired product. For instance, the potential for elimination of fluorine atoms in intermediates is a known challenge.[3]

Strategies to Minimize Side Products:

  • Choice of Base: The type and amount of base used can be critical. A non-nucleophilic, sterically hindered base is often preferred to minimize elimination. The solubility of the base can also play a role; for example, the poor solubility of K2CO3 in toluene (B28343) has been shown to lead to lower yields in some cases.[3][4]

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of the desired reaction over side reactions. Some reactions may require elevated temperatures for optimal conversion, but this must be balanced against potential decomposition.[4]

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction pathway. Experimenting with different solvents such as toluene, THF, or ethyl acetate (B1210297) can help to optimize the reaction.[3][4]

Issue 3: Difficulty in Purifying the Final Fluoropyrrolidine Product

Question: My fluoropyrrolidine product is difficult to purify. What are the best practices for purification?

Answer: Purification of fluorinated compounds can be challenging due to their unique physical properties. Here are some common issues and solutions:

  • Co-elution with Starting Materials or Byproducts: The polarity of your fluorinated product might be very similar to that of the starting materials or certain side products, making chromatographic separation difficult.

    • Solution: A thorough optimization of the mobile phase for column chromatography is crucial. Using a gradient elution can be more effective than an isocratic one. Consider alternative purification techniques such as preparative HPLC or crystallization.

  • Product Instability on Silica (B1680970) Gel: Some fluorinated compounds can decompose on silica gel.

    • Solution: Deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent can help. Alternatively, using a different stationary phase like alumina (B75360) or a reverse-phase silica gel may be beneficial.

  • Product Volatility: Some low molecular weight fluoropyrrolidines can be volatile, leading to loss of product during solvent removal under high vacuum.

    • Solution: Use a rotary evaporator with careful control of pressure and temperature. For highly volatile compounds, consider purification methods that do not require solvent removal, such as crystallization.

Data on Reaction Condition Optimization

The following tables summarize quantitative data from various studies on the synthesis of fluoropyrrolidines, highlighting the impact of different reaction parameters on the yield.

Table 1: Optimization of a Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [3][4]

EntryCatalyst (mol%)Ligand (mol%)Base (mol%)SolventTemperature (°C)Yield (%)
1Cu(CH3CN)4PF6 (5)(S)-DTBM-segphos (6)KOtBu (20)Toluene8096
2Cu(CH3CN)4PF6 (5)(S)-DTBM-segphos (6)KOtBu (20)THF8075
3Cu(CH3CN)4PF6 (5)(S)-DTBM-segphos (6)KOtBu (20)EtOAc8068
4Cu(CH3CN)4PF6 (5)(S)-DTBM-segphos (6)K2CO3 (20)Toluene8042

Table 2: Enantioselective Intramolecular Aza-Michael Reaction for Pyrrolidine (B122466) Synthesis [5]

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
1(S)-TRIP-PA (10)ChloroformRoom Temp8695
2CPA II (10)ChloroformRoom Temp7923
3Anthracenyl-derived CPA III (10)ChloroformRoom Temp9232
4(S)-TRIP-PA (10)TolueneRoom Temp8580
5(S)-TRIP-PA (10)THFRoom Temp5593

Experimental Protocols

General Protocol for Electrophilic Fluorination

This protocol provides a general guideline for an electrophilic fluorination reaction to introduce a fluorine atom into a pyrrolidine ring.

Electrophilic_Fluorination_Workflow start Start: Pyrrolidine Derivative dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture (e.g., 0°C or -78°C) dissolve->cool add_reagent Add Fluorinating Agent (e.g., Selectfluor) Portion-wise cool->add_reagent stir Stir at Controlled Temperature add_reagent->stir monitor Monitor Reaction Progress (TLC, LC-MS) stir->monitor quench Quench Reaction (e.g., with Na2S2O3 aq.) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_purify Dry, Concentrate, and Purify (Column Chromatography) extract->dry_purify product Final Product: Fluoropyrrolidine dry_purify->product

Caption: General workflow for an electrophilic fluorination reaction.

Methodology:

  • Preparation: To a solution of the pyrrolidine starting material in an appropriate anhydrous solvent (e.g., acetonitrile, DCM) under an inert atmosphere (e.g., nitrogen or argon), the reaction vessel is cooled to the desired temperature (e.g., 0 °C or -78 °C).

  • Reagent Addition: The electrophilic fluorinating agent (e.g., Selectfluor®, NFSI) is added portion-wise to the stirred solution.

  • Reaction: The reaction mixture is stirred at the controlled temperature for the specified time, and the progress is monitored by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate (B1220275) or sodium bicarbonate).

  • Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, typically silica gel column chromatography.

For further information on specific synthetic methods, such as copper-catalyzed asymmetric 1,3-dipolar cycloaddition or intramolecular aza-Michael reactions, it is recommended to consult the primary literature.[4][5]

References

Technical Support Center: (R)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-3-Fluoropyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification methods and address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for this compound?

A1: Commercially available this compound typically has a purity of 97% or greater. High-quality material, suitable as an intermediate for pharmaceutical active compounds, can achieve a chemical purity of not less than 99.5% and an optical purity of not less than 99.95% a/a.[1] Key quality control specifications are summarized in the table below.

Q2: What is the most common method for purifying crude this compound?

A2: The most common and effective method for purifying this compound is recrystallization. This technique is adept at removing both chemical and stereoisomeric impurities. Due to the ionic nature of the hydrochloride salt, polar solvents like alcohols (e.g., isopropanol (B130326), ethanol) or solvent mixtures are generally effective.

Q3: What are the primary impurities I should be concerned about?

A3: The primary impurities depend on the synthetic route but typically include:

  • The (S)-enantiomer: The opposite enantiomer is the most common stereoisomeric impurity.

  • Unreacted Starting Material: If synthesized via deoxofluorination, residual N-protected-(S)-3-hydroxypyrrolidine may be present.

  • Byproducts of Synthesis: Deoxofluorination reactions can sometimes lead to elimination byproducts (e.g., pyrroline (B1223166) derivatives) or other related impurities. The formation of aziridine (B145994) or azetidine (B1206935) compounds as side products can also complicate purification in related syntheses.[2]

Q4: How can I assess the chemical and enantiomeric purity of my sample?

A4: A combination of analytical techniques is recommended:

  • Chemical Purity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) and Gas Chromatography (GC) are commonly used to determine chemical purity.

  • Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (e.e.) of your compound. This involves using a chiral stationary phase that can differentiate between the (R) and (S) enantiomers.

  • Optical Rotation: Measurement of the specific optical rotation can provide a quick assessment of enantiomeric enrichment. A typical specification is [α]20/D of -8.0° (c = 4 in methanol).

Q5: My purified material has a low melting point. What does this indicate?

A5: A broad or depressed melting point typically indicates the presence of impurities. The reported melting point for high-purity this compound is in the range of 179-187 °C.[3] If your value is significantly lower, further purification is recommended.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solutions
Product does not dissolve in the hot solvent. Incorrect solvent choice; insufficient solvent volume.Select a more polar solvent or a solvent mixture. Increase the solvent volume gradually until the solid dissolves.
Product oils out during cooling. The solvent is too non-polar; the solution is too concentrated; cooling is too rapid.Add a more polar co-solvent. Dilute the solution with more of the primary solvent. Allow the solution to cool more slowly (e.g., let it cool to room temperature before placing it in an ice bath).
No crystals form upon cooling. The solution is too dilute; the compound is highly soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Add a non-polar anti-solvent (e.g., diethyl ether or hexanes) dropwise until turbidity persists, then warm to redissolve and cool slowly.
Poor recovery of the purified product. The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of hot solvent for dissolution. Pre-heat the filtration apparatus to prevent premature crystallization.
Purity does not improve after recrystallization. The impurity has very similar solubility to the product; co-crystallization is occurring.Try a different solvent system. Consider an alternative purification method like column chromatography if possible.
Purity Analysis Issues (Chiral HPLC)

| Problem | Possible Cause(s) | Suggested Solutions | | :--- | :--- | | Poor resolution of enantiomers. | Sub-optimal mobile phase; incorrect chiral stationary phase (CSP). | Modify the mobile phase composition (e.g., adjust the ratio of alcohol to alkane, add a basic modifier like diethylamine (B46881) for amine hydrochlorides). Screen different types of chiral columns (e.g., polysaccharide-based). | | Peak tailing. | Strong interaction between the amine and the stationary phase. | Add a small amount of a basic modifier (e.g., 0.1% triethylamine (B128534) or diethylamine) to the mobile phase to improve peak shape. | | Inconsistent retention times. | Inadequate column equilibration; changes in mobile phase composition or temperature. | Ensure the column is fully equilibrated before each injection. Prepare fresh mobile phase daily. Use a column oven to maintain a consistent temperature. |

Data Presentation

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₄H₉ClFN[3][4]
Molecular Weight 125.57 g/mol [3][4]
Melting Point 179-186 °C[3]
Appearance White to off-white or pale pink solid/powder[5]
Optical Rotation [α]20/D -8.0° (c=4 in Methanol)
Purity Specifications
ParameterSpecificationMethodSource(s)
Chemical Purity ≥97%GC / NMR
High Purity ≥99.5%HPLC / GC[1]
Optical Purity (e.e.) ≥99.95% a/aChiral HPLC[1]

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Diethyl Ether

This protocol is a general procedure for amine hydrochlorides and should be optimized for this compound based on the observed solubility and purity.

  • Dissolution: Place the crude this compound in a flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Use a hot plate with stirring and bring the solvent to a gentle boil.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Inducing Crystallization (if necessary): If no crystals form, place the flask in an ice bath to further reduce the temperature. If crystals still do not appear, add diethyl ether dropwise as an anti-solvent until the solution becomes cloudy. Warm the mixture slightly until it becomes clear again, then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis (Method Development)

Since a specific validated method is not publicly available, this protocol outlines a strategy for developing a suitable chiral HPLC method.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, as these are often effective for separating chiral amines.

  • Mobile Phase Selection (Normal Phase):

    • Start with a mobile phase consisting of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting gradient might be 90:10 (alkane:alcohol).

    • To improve peak shape and reduce tailing, add a small amount of a basic modifier. Start with 0.1% diethylamine (DEA) or triethylamine (TEA).

  • Initial Analysis:

    • Dissolve a small amount of the sample in the mobile phase.

    • Set the flow rate to 0.5 - 1.0 mL/min.

    • Use a UV detector, monitoring at a low wavelength (e.g., 210-220 nm) as the pyrrolidine (B122466) ring does not have a strong chromophore.

  • Optimization:

    • Adjust the ratio of alcohol in the mobile phase to optimize the resolution and retention time. Increasing the alcohol content will generally decrease retention time.

    • If resolution is poor, try a different alcohol (e.g., switch from isopropanol to ethanol) or a different chiral column.

Visualizations

Logical Workflow for Purification and Analysis

cluster_purification Purification Workflow cluster_analysis Purity Analysis Workflow Crude Crude (R)-3-Fluoropyrrolidine HCl Recrystallization Recrystallization (e.g., IPA/Ether) Crude->Recrystallization Purified Purified Solid Recrystallization->Purified Mother_Liquor Mother Liquor (Contains Impurities) Recrystallization->Mother_Liquor Filtration Purified_Sample Purified Solid Sample Chemical_Purity Chemical Purity Check Purified_Sample->Chemical_Purity Enantiomeric_Purity Enantiomeric Purity Check Purified_Sample->Enantiomeric_Purity NMR_GC NMR / GC Chemical_Purity->NMR_GC Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC Final_Product Final Product (>99.5% Pure) NMR_GC->Final_Product Chiral_HPLC->Final_Product

Caption: Workflow for the purification and subsequent analysis of (R)-3-Fluoropyrrolidine HCl.

Troubleshooting Logic for Recrystallization Failure

Start No Crystals Form Upon Cooling Check_Concentration Is the solution very clear and non-viscous? Start->Check_Concentration Concentrate Concentrate Solution (Evaporate some solvent) Check_Concentration->Concentrate Yes Check_Solubility Is the compound highly soluble in the chosen solvent? Check_Concentration->Check_Solubility No Success Crystals Form Concentrate->Success Add_Antisolvent Add Anti-Solvent (e.g., Diethyl Ether) Add_Antisolvent->Success Check_Solubility->Add_Antisolvent Yes Change_Solvent Change Solvent System Check_Solubility->Change_Solvent No Change_Solvent->Success

Caption: Decision-making process for troubleshooting failed crystallization experiments.

References

Technical Support Center: (R)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of (R)-3-Fluoropyrrolidine hydrochloride, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

This compound is a stable compound when stored under the proper conditions.[1] It is crucial to store it in a tightly sealed container in a dry and well-ventilated area.[1][2][3][4] To prevent degradation from moisture and atmospheric components, it should be stored under an inert gas like nitrogen or argon.[1][2][3] While some sources suggest ambient storage temperature, others recommend refrigeration at 2-8°C for optimal long-term stability.[1][2][5]

Q2: Is this compound sensitive to moisture?

Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Exposure to humidity can lead to clumping of the powder and may potentially initiate degradation. Therefore, it is critical to handle the compound in a controlled environment (e.g., a glove box) and to protect it from moisture.[3][6][7]

Q3: What are the physical characteristics of this compound?

This compound is a solid that can appear as a white to off-white powder or crystalline solid.[1] Some sources also describe it as potentially having a brown or pale pink hue.[2][8]

Q4: What materials or chemicals are incompatible with this compound?

To avoid adverse reactions, do not store or handle this compound with strong oxidizing agents, strong acids, or strong bases.[3]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular FormulaC₄H₉ClFN[1][2][9]
Molecular Weight125.57 g/mol [2][9][10][11]
AppearanceWhite to off-white, brown, or pale pink crystalline powder[1][2][8]
Melting Point179-187 °C[1][2][5][8][10][11]

Table 2: Recommended Storage Conditions

ConditionRecommendationSource(s)
TemperatureAmbient or 2-8°C[1][2][5]
AtmosphereUnder an inert gas (Nitrogen or Argon)[1][2][3]
ContainerTightly closed/sealed[1][2][3][4]
EnvironmentDry, well-ventilated, and cool place[3][4]
HandlingProtect from moisture[3][6][7]

Troubleshooting Guide

Issue 1: The compound has formed clumps or appears wet.

  • Cause: This is likely due to the hygroscopic nature of the compound and indicates moisture absorption.[1][2]

  • Solution:

    • Immediately move the container to a desiccator or a dry environment to remove any further moisture exposure.

    • For future use, handle the compound in a glove box or under a stream of dry, inert gas.

    • Ensure the container is always tightly sealed after use.

  • Diagram: The logical workflow for handling a hygroscopic compound is illustrated below.

start Start: Handling this compound observe Observe Compound's Appearance start->observe is_clumped Is the compound clumped or wet? observe->is_clumped dry_env Move to a dry environment (desiccator/glove box) is_clumped->dry_env Yes proceed Proceed with experiment is_clumped->proceed No use_inert Handle under inert gas for future use dry_env->use_inert seal Ensure container is tightly sealed use_inert->seal reassess Re-evaluate compound purity if clumping is severe seal->reassess reassess->proceed

Caption: Troubleshooting workflow for a hygroscopic compound.

Issue 2: Inconsistent experimental results.

  • Cause: If the compound has been improperly stored (e.g., exposed to moisture or incompatible materials), it may have degraded, leading to lower purity and inconsistent results.

  • Solution:

    • Review the storage conditions of your compound against the recommended guidelines.

    • Consider re-analyzing the purity of your compound using techniques like NMR or LC-MS.

    • If degradation is suspected, it is advisable to use a fresh, unopened batch of the compound for sensitive experiments.

Experimental Protocols

Protocol: General Stability Assessment of a Hygroscopic Solid

This protocol provides a general framework for assessing the stability of this compound under various conditions.

  • Objective: To determine the stability of the compound under accelerated aging conditions (elevated temperature and humidity).

  • Materials:

    • This compound

    • Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)

    • Amber and clear glass vials with airtight seals

    • Analytical balance

    • Analytical instrumentation (e.g., HPLC, NMR, Karl Fischer titrator)

  • Methodology:

    • Initial Analysis (T=0):

      • Characterize a reference sample of the compound for appearance, purity (HPLC), identity (NMR), and water content (Karl Fischer).

    • Sample Preparation:

      • Weigh equal amounts of the compound into multiple amber and clear glass vials.

      • Some vials should be sealed under ambient air, and others under an inert gas (e.g., nitrogen).

    • Storage Conditions:

      • Place the prepared vials into different stability chambers. Suggested conditions:

        • 25°C/60% Relative Humidity (Long-term)

        • 40°C/75% Relative Humidity (Accelerated)

        • 5°C (Refrigerated control)

        • Photostability: Expose samples in clear vials to a controlled light source.

    • Time Points:

      • Pull samples for analysis at predetermined intervals (e.g., 1, 3, 6, and 12 months for long-term; 1, 2, 3, and 6 months for accelerated).

    • Analysis:

      • At each time point, analyze the samples for any changes in appearance, purity, degradation products, and water content.

    • Data Evaluation:

      • Compare the results at each time point to the initial analysis (T=0). A significant change in purity or the appearance of degradation products indicates instability under those specific conditions.

  • Diagram: The experimental workflow for a stability study is outlined below.

start Start: Stability Study initial_analysis Initial Analysis (T=0) (Purity, Water Content, Appearance) start->initial_analysis sample_prep Sample Preparation (Weighing and sealing vials) initial_analysis->sample_prep storage Place in Stability Chambers (Varied Temp/Humidity/Light) sample_prep->storage time_points Analyze at Time Points (e.g., 1, 3, 6 months) storage->time_points analysis Re-analyze Samples (Purity, Water Content, Appearance) time_points->analysis evaluation Data Evaluation (Compare to T=0) analysis->evaluation end End: Determine Shelf-Life evaluation->end

Caption: Experimental workflow for a stability assessment.

References

Technical Support Center: Overcoming Solubility Issues of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with fluorinated compounds during their experiments.

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated compounds poorly soluble in aqueous solutions?

A1: The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties. While fluorination can enhance metabolic stability and membrane permeation, it often increases lipophilicity, which can lead to decreased aqueous solubility.[1][2] Highly fluorinated compounds can be both hydrophobic (water-repelling) and lipophobic (lipid-repelling), presenting unique solubility challenges.[3][4]

Q2: I am observing precipitation of my fluorinated compound during my experiment. What can I do?

A2: Precipitation can occur due to several factors, including low solubility in the chosen solvent system or changes in solvent composition.[5] First, verify the solubility of your compound in the specific solvent. If the compound's solubility is pH-dependent, ensure the pH of your solution is optimal to keep it in its more soluble form.[5] For purification processes like flash chromatography, employing a dry loading technique, where the compound is adsorbed onto a solid support before loading, can prevent on-column precipitation.[5]

Q3: My fluorinated compound is potent in in-vitro assays but shows poor efficacy in animal models. What could be the cause?

A3: A common reason for the discrepancy between in-vitro potency and in-vivo efficacy is poor oral bioavailability, which is often linked to low aqueous solubility.[6] For a compound to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids.[6] If the compound has low solubility, its dissolution rate will be slow, leading to poor absorption and reduced systemic exposure.

Troubleshooting Specific Solubility Issues

Q4: I'm struggling to dissolve my fluorinated compound in common laboratory solvents. What should be my initial approach?

A4: A systematic approach is recommended. Start by attempting to dissolve a small amount (1-5 mg) of your compound in 0.6-0.7 mL of a range of common deuterated NMR solvents to gauge its polarity.[7] Solvents to try include chloroform-d (B32938) (for non-polar to moderately polar compounds), DMSO-d6 (for polar compounds), and acetone-d6 (B32918) (for a wide range of compounds).[7] If single solvents fail, a co-solvent system is the next logical step.

Q5: How can I effectively use a co-solvent system to dissolve my fluorinated compound?

A5: A co-solvent system involves mixing two or more miscible solvents to achieve a desired polarity.[8] Start with a "primary" solvent in which your compound shows some limited solubility. Then, titrate in a "secondary" solvent dropwise to improve the overall solvating power.[7] For example, if your compound is sparingly soluble in an aqueous buffer, gradually adding a water-miscible organic solvent like ethanol (B145695) or PEG 400 can significantly enhance its solubility.[9]

Q6: My compound is still not soluble enough with co-solvents. What advanced techniques can I consider?

A6: For compounds that remain poorly soluble, several advanced formulation strategies can be employed:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic core, forming water-soluble inclusion complexes.[10][11]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[12]

  • Solid Dispersions: In this method, the poorly soluble compound is dispersed in a hydrophilic carrier at the solid-state, which can enhance its dissolution rate.[13]

Data Presentation: Solubility Enhancement of Fluorinated Compounds

The following tables summarize quantitative data on the solubility of select fluorinated compounds, demonstrating the effectiveness of different enhancement techniques.

Table 1: Solubility of Celecoxib (B62257) in Various Co-solvent Systems at 298.15 K

Co-solvent SystemCo-solvent Weight FractionMole Fraction Solubility (x 10^5)Fold Increase vs. Water
Water0.00.008011.0
Choline Chloride/Malonic Acid1.050200~6,270,000
Choline Chloride/Ethylene Glycol1.028800~3,600,000
Choline Chloride/Urea1.019900~2,480,000
Choline Chloride/Glycerol1.011500~1,440,000
Data sourced from Pharmaceutical Sciences, 2020.[14]

Table 2: Solubility of 5-Fluorouracil in Different Solvents at 298.15 K

SolventMole Fraction Solubility (x 10^3)Solubility (mg/mL)
Water2.1~12
Ethanol0.012~0.8
DMSO-~53
Dimethyl Formamide-~60
PBS (pH 7.2)-~8
Data compiled from the Journal of Chemical & Engineering Data and Cayman Chemical product information.[8][9][12][14][15]

Table 3: Enhancement of Flurbiprofen (B1673479) Solubility using β-Cyclodextrin and Co-solvents

Solubilization MethodConcentrationFold Increase in Solubility
β-Cyclodextrin1 mM7.02
β-Cyclodextrin2 mM11.51
Propylene Glycol10%19.43
Polyethylene (B3416737) Glycol 40010%7.38
Ethanol10%12.34
β-Cyclodextrin (2 mM) + Propylene Glycol (10%)-18.85
Data sourced from a comparative study on flurbiprofen solubilization.[16][17]

Table 4: Aqueous Solubility of Fluconazole Nanosuspensions with Different Stabilizers

StabilizerConcentration (% w/v)Solubility (mmol/L)
Untreated Drug-<1.8
Kollidon® (KL)0.56.8 ± 1.4
Kollidon® (KL)1.02.9 ± 0.4
Kollidon® (KL)5.01.8 ± 0.04
HPMC0.53.7 ± 0.3
HPMC1.02.2 ± 0.4
Xanthan Gum (XG)0.51.8 ± 0.08
Xanthan Gum (XG)1.04.2 ± 0.2
Data sourced from Formulation and evaluation of Fluconazole Nanosuspensions.[18]

Experimental Protocols

Protocol 1: Preparation of a Celecoxib Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of the fluorinated compound celecoxib to enhance its aqueous solubility.

Materials:

  • Celecoxib

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727)

  • Mortar and pestle

  • Sieve (60-mesh)

  • Desiccator

  • Oven

Methodology:

  • Accurately weigh celecoxib and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).[19]

  • Dissolve both the celecoxib and PVP K30 in a minimal amount of methanol in a beaker with stirring until a clear solution is obtained.[13]

  • Evaporate the solvent in an oven at 40°C until a dry solid mass is formed.[13][20]

  • Pulverize the dried mass using a mortar and pestle.[13]

  • Pass the resulting powder through a 60-mesh sieve to ensure uniformity.[20]

  • Store the prepared solid dispersion in a desiccator until further evaluation.[20]

Protocol 2: Preparation of a Celecoxib Nanosuspension using High-Pressure Homogenization

Objective: To produce a nanosuspension of celecoxib to increase its dissolution rate.

Materials:

  • Celecoxib

  • D-α-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS) as a stabilizer

  • Purified water

  • High-speed shear homogenizer

  • High-pressure homogenizer (HPH)

  • Freeze dryer (optional, for powder conversion)

Methodology:

  • Dissolve the stabilizer (TPGS) in purified water to create the aqueous dispersion medium.[21]

  • Slowly add the celecoxib powder to the stabilizer solution while stirring.[21]

  • Homogenize the mixture using a high-speed shear homogenizer at 10,000 rpm for 5 minutes to form a coarse suspension.[22]

  • Process the coarse suspension through a high-pressure homogenizer.[22]

  • Perform a pre-milling step of 5 cycles at 200 bar, followed by 20 cycles at 800 bar to obtain the final nanosuspension.[22]

  • (Optional) For conversion to a solid form, the nanosuspension can be freeze-dried.[22]

Protocol 3: Preparation of a Celecoxib-β-Cyclodextrin Inclusion Complex by the Kneading Method

Objective: To form an inclusion complex of celecoxib with β-cyclodextrin to improve its solubility.

Materials:

  • Celecoxib

  • β-Cyclodextrin (β-CD)

  • Methanol-dichloromethane solvent blend (1:2 v/v)

  • Mortar and pestle

  • Oven

  • Sieve (100-mesh)

Methodology:

  • Accurately weigh celecoxib and β-cyclodextrin in a 1:1 molar ratio.

  • Place the powders in a mortar and triturate them.

  • Add a small volume of the methanol-dichloromethane solvent blend to form a thick slurry.

  • Knead the slurry thoroughly for 45 minutes.

  • Dry the resulting mass in an oven at 55°C until a constant weight is achieved.

  • Pulverize the dried mass and pass it through a 100-mesh sieve.

Mandatory Visualizations

G cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_decision Decision Points cluster_outcome Final Formulation start Poorly Soluble Fluorinated Compound cosolvency Co-solvency start->cosolvency Simple approach thermolabile Is the compound thermolabile? cosolvency->thermolabile If insufficient cyclodextrin Cyclodextrin Complexation success Improved Solubility Achieved cyclodextrin->success nanosuspension Nanosuspension nanosuspension->success solid_dispersion Solid Dispersion solid_dispersion->success thermolabile->solid_dispersion No (Consider Fusion Method) solvent_soluble Is the compound soluble in an organic solvent? thermolabile->solvent_soluble Yes solvent_soluble->cyclodextrin Yes (Consider Solvent Evaporation) solvent_soluble->nanosuspension Yes (Consider Anti-solvent Precipitation)

Caption: Decision tree for selecting a suitable solubility enhancement technique.

G cluster_start Start cluster_phase1 Phase 1: Simple Methods cluster_phase2 Phase 2: Advanced Formulation cluster_end End start Compound Fails Solubility Screen check_ph Adjust pH start->check_ph try_cosolvent Screen Co-solvents (e.g., Ethanol, PEG 400) check_ph->try_cosolvent If pH adjustment is insufficient cyclodextrin Cyclodextrin Complexation try_cosolvent->cyclodextrin If co-solvents are insufficient solid_dispersion Solid Dispersion cyclodextrin->solid_dispersion evaluate Evaluate Solubility & Dissolution Rate cyclodextrin->evaluate nanosuspension Nanosuspension solid_dispersion->nanosuspension solid_dispersion->evaluate nanosuspension->evaluate

Caption: Experimental workflow for troubleshooting poor solubility.

References

Technical Support Center: (R)-3-Fluoropyrrolidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Fluoropyrrolidine hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key handling and storage considerations for this compound?

A1: this compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. Proper handling and storage are crucial to ensure its integrity and the success of subsequent reactions.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Handling: When weighing and transferring the reagent, it is best to work in a glove box or a glove bag to minimize exposure to moisture.[1] If a controlled atmosphere is not available, work quickly and minimize the time the container is open. Pre-filled reaction vials under an inert atmosphere can also be a convenient option.[1]

  • Drying: If the compound is suspected to have absorbed moisture, it can be dried under vacuum before use.[2]

Q2: Do I need to convert this compound to its free base form before using it in a reaction?

A2: Yes, in most cases, it is necessary to convert the hydrochloride salt to the free amine before proceeding with reactions such as N-alkylation, acylation, or reductive amination. The protonated amine is not nucleophilic enough to participate in these reactions.

A common method for "free-basing" is to treat the hydrochloride salt with a suitable base to neutralize the HCl. This can be done in situ (in the reaction mixture) or as a separate workup step.

Basic Protocol for Free-Basing (as a separate step):

  • Dissolve the this compound in water.

  • Adjust the pH of the solution to approximately 10 by adding a base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃).[3]

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to obtain the free amine.[3]

Alternatively, for in situ free-basing, a tertiary amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is often added directly to the reaction mixture in a quantity sufficient to neutralize the HCl and act as a base for the reaction itself.

Q3: What are the most common protecting groups used for (R)-3-Fluoropyrrolidine, and how are they removed?

A3: The most common protecting group for secondary amines like (R)-3-Fluoropyrrolidine is the tert-butyloxycarbonyl (Boc) group.

  • Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or in a biphasic system with sodium bicarbonate.

  • Deprotection: The Boc group is readily cleaved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a solution of HCl in an organic solvent like dioxane or ethyl acetate.

Protecting GroupTypical Protection ConditionsTypical Deprotection Conditions
Boc Boc₂O, Et₃N, THF or DCM, 0 °C to rtTFA in DCM; or 4M HCl in dioxane

Troubleshooting Guides

This section addresses specific issues that may arise during common reactions involving (R)-3-Fluoropyrrolidine.

N-Alkylation Reactions

Problem: Low or no conversion of the starting material.

Possible Cause Troubleshooting Step
Incomplete free-basing of the hydrochloride salt. Ensure a sufficient amount of base (at least one equivalent to neutralize the HCl, plus the amount required for the reaction) is used. Consider a separate free-basing workup before the reaction.
Insufficient reactivity of the alkylating agent. For less reactive alkyl halides (e.g., chlorides), consider using a more reactive one (e.g., bromides or iodides). Increasing the reaction temperature may also be necessary.
Presence of water in the reaction. As the starting material is hygroscopic, ensure it is properly dried before use. Use anhydrous solvents.
Inappropriate base. For direct N-alkylation with alkyl halides, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile (B52724) can be effective.

Problem: Formation of a quaternary ammonium (B1175870) salt (over-alkylation).

Possible Cause Troubleshooting Step
High reactivity of the alkylating agent and/or prolonged reaction time. Use a less reactive alkylating agent if possible. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed.
Excess of the alkylating agent. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent.
Acylation Reactions (e.g., Boc-Protection)

Problem: Incomplete reaction or low yield of the Boc-protected product.

Possible Cause Troubleshooting Step
Insufficient base. Ensure at least one equivalent of base is present to neutralize the HCl salt, in addition to the base required for the acylation reaction itself.
Decomposition of the acylating agent. Use fresh Boc₂O. If the reaction is sluggish, consider adding the Boc₂O portion-wise.
Hydrolysis of the acylating agent due to water. Ensure the reaction is carried out under anhydrous conditions, especially if using a non-aqueous solvent system.
Reductive Amination

Problem: Low yield of the desired amine product.

Possible Cause Troubleshooting Step
Inefficient imine formation. The formation of the imine intermediate is often the rate-limiting step. The reaction can be facilitated by the addition of a catalytic amount of a weak acid (e.g., acetic acid) or by using a dehydrating agent.
Decomposition of the reducing agent. Some reducing agents, like sodium borohydride, can react with protic solvents. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are generally more stable under the slightly acidic conditions often used for imine formation.
Incomplete reduction of the imine. If residual imine is observed, try increasing the amount of the reducing agent or extending the reaction time.[4]
Side reactions of the carbonyl compound. Ensure the chosen reducing agent is selective for the imine over the starting aldehyde or ketone. NaBH₃CN is a good choice for this reason.

Problem: Difficulty in purifying the final amine product from the reaction mixture.

Possible Cause Troubleshooting Step
Similar polarity of the product and starting materials/impurities. Acid-base extraction can be an effective purification method. The amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted back into an organic solvent.
Residual imine impurity. If the imine persists, consider a purification method that can separate compounds based on their basicity, such as using a strong cation exchange (SCX) cartridge.

Experimental Protocols

Protocol 1: Boc-Protection of (R)-3-Fluoropyrrolidine

This protocol describes the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 2:1 v/v mixture of THF and water.

  • Add triethylamine (3 equivalents) to the solution and stir at room temperature for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.5 equivalents) to the solution in one portion.[5]

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Wash the combined organic layers with deionized water (2 x) and then with brine (1 x).[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product. Further purification by column chromatography may be performed if necessary.

Protocol 2: N-Alkylation of (R)-3-Fluoropyrrolidine

This protocol outlines a general procedure for the N-alkylation of the free amine.

Materials:

  • (R)-3-Fluoropyrrolidine (free base)

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (R)-3-Fluoropyrrolidine (1 equivalent) and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (depending on the reactivity of the alkyl halide). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow cluster_start Reaction Issue cluster_causes Potential Causes cluster_solutions1 Solutions: Reagent cluster_solutions2 Solutions: Conditions cluster_solutions3 Solutions: Purification Start Low Yield / Incomplete Reaction Cause1 Reagent Quality/ Handling Issue Start->Cause1 Cause2 Reaction Conditions Not Optimal Start->Cause2 Cause3 Workup/Purification Problem Start->Cause3 Sol1a Dry (R)-3-Fluoropyrrolidine HCl (hygroscopic) Cause1->Sol1a Sol1b Ensure Complete Free-Basing of HCl Salt Cause1->Sol1b Sol1c Use Fresh/Pure Co-reagents Cause1->Sol1c Sol2a Optimize Base (Type and Amount) Cause2->Sol2a Sol2b Adjust Temperature or Reaction Time Cause2->Sol2b Sol2c Change Solvent (Anhydrous) Cause2->Sol2c Sol3a Optimize Extraction pH Cause3->Sol3a Sol3b Consider Chromatography (e.g., SCX for amines) Cause3->Sol3b

References

Preventing racemization during synthesis of chiral fluoropyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral fluoropyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral fluoropyrrolidines?

A1: Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, is a critical issue in the synthesis of chiral molecules. During the synthesis of chiral fluoropyrrolidines, racemization can occur through several mechanisms:

  • Epimerization of Stereogenic Centers: Protons adjacent to activating groups, such as carbonyls, can be sufficiently acidic to be removed by a base. This leads to the formation of a planar enolate, which can be re-protonated from either face, resulting in a loss of stereochemical integrity.[1]

  • Harsh Reaction Conditions: The use of high temperatures or strongly acidic or basic conditions can promote racemization.[1] This is particularly true if a stereocenter is located near a functional group that can stabilize a carbocation or carbanion intermediate.

  • Nucleophilic Substitution Pathway: The mechanism of the fluorination step itself can influence stereochemical outcomes. An SN1-type reaction proceeds through a planar carbocation intermediate, which will lead to racemization. In contrast, an SN2 reaction proceeds with an inversion of configuration.

  • Purification Steps: Certain purification methods, like chromatography on silica (B1680970) gel that has not been properly neutralized, can induce epimerization in sensitive compounds.[1]

Q2: How does the choice of fluorinating agent impact stereoselectivity?

A2: The choice of fluorinating agent is crucial for maintaining stereochemical integrity. Nucleophilic fluorinating agents, such as metal fluorides (e.g., KF, CsF), are often used. The reactivity and solubility of these agents can be enhanced with the use of phase-transfer catalysts or by employing polar aprotic solvents.[2] The reaction mechanism (SN1 vs. SN2) will be highly dependent on the substrate, leaving group, and reaction conditions. Electrophilic fluorinating agents, like N-Fluorobenzenesulfonimide (NFSI), are also commonly used, particularly in organocatalytic α-fluorination reactions.[3]

Q3: What role do stereoelectronic effects play in the stability and conformation of fluoropyrrolidines?

A3: Stereoelectronic effects, such as the gauche effect and the anomeric effect, play a significant role in the conformational preferences and stability of fluoropyrrolidines.[4]

  • Gauche Effect: In a fragment like F-C-C-X, where X is an electron-withdrawing group (like nitrogen in the pyrrolidine (B122466) ring), a conformation where the fluorine and the electron-withdrawing group are gauche to each other is often favored.[4] This is attributed to stabilizing hyperconjugative interactions.[4][5][6]

  • Anomeric Effect: A generalized anomeric effect, arising from the delocalization of the nitrogen lone pair into the antibonding orbital of the C-F bond (nN→σ*CF), can strongly influence the conformational bias, particularly in α-fluoro isomers.[4]

Understanding these effects can aid in the design of substrates and reaction conditions that favor the desired stereochemical outcome.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of chiral fluoropyrrolidines.

Problem 1: Significant loss of enantiomeric excess (ee) is observed in the final product.

This is a common and critical issue. The following troubleshooting steps can help identify and resolve the source of racemization.

// Nodes start [label="Low ee Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_intermediates [label="Analyze ee of Intermediates", fillcolor="#FBBC05", fontcolor="#202124"]; racemization_step [label="Racemization at Specific Step?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; milder_conditions [label="Use Milder Conditions:\n- Lower Temperature\n- Weaker Base/Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; racemization_purification [label="Racemization During Purification?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; neutralize_silica [label="Neutralize Silica Gel\n(e.g., with Triethylamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; alt_purification [label="Consider Alternative Purification:\n- Crystallization\n- Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; incomplete_stereocontrol [label="Incomplete Stereocontrol in\nKey Reaction?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_reaction [label="Optimize Reaction Conditions:\n- Solvent Screen\n- Catalyst/Ligand Screening", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved ee", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_intermediates; check_intermediates -> racemization_step; racemization_step -> milder_conditions [label=" Yes "]; milder_conditions -> end; racemization_step -> racemization_purification [label=" No "]; racemization_purification -> neutralize_silica [label=" Yes "]; racemization_purification -> incomplete_stereocontrol [label=" No "]; neutralize_silica -> end; neutralize_silica -> alt_purification [style=dashed]; alt_purification -> end; incomplete_stereocontrol -> optimize_reaction [label=" Yes "]; optimize_reaction -> end; }

Caption: Troubleshooting workflow for low enantiomeric excess.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Epimerization at a stereocenter Identify the problematic step: Analyze the enantiomeric excess of intermediates throughout the synthetic route to pinpoint where the loss of stereochemistry occurs.[1] Employ milder reaction conditions: For the identified step, consider using lower temperatures, weaker bases or acids, and shorter reaction times to minimize epimerization.[1]
Racemization during purification Neutralize silica gel: Before performing column chromatography, wash the silica gel with a suitable amine, such as triethylamine, to prevent acid-catalyzed epimerization.[1] Explore alternative purification methods: If the compound is sensitive to silica gel, consider other techniques like crystallization or distillation.[1]
Incomplete stereocontrol in a key reaction Optimize reaction conditions: Conduct a thorough screening of solvents, as solvent polarity can significantly impact the reaction's stereochemical outcome.[3][7][8] Also, optimize the reaction temperature, as lower temperatures often lead to higher enantioselectivity.[3] Screen catalysts and ligands: If using a catalytic method, screen different chiral ligands and metal precursors to find the optimal combination for high stereoselectivity.[3] Ensure the chiral auxiliary or catalyst is of high enantiomeric purity.[1]
Unfavorable reaction mechanism (SN1) Promote SN2 pathway: To favor an SN2 mechanism, which proceeds with inversion of configuration, use a polar aprotic solvent, a good leaving group, and a strong nucleophile.[8]

Problem 2: Low yield and/or formation of side products during the fluorination step.

Low yields and the formation of elimination or other side products can be a significant challenge.

// Nodes start [label="Low Yield / Side Products\nin Fluorination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Quality & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_issue [label="Issue with Reagents?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_reagents [label="Optimize Stoichiometry\nUse High-Purity Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_conditions [label="Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; conditions_issue [label="Suboptimal Conditions?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_conditions [label="Optimize Temperature, Solvent,\n& Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_atmosphere [label="Ensure Anhydrous & Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; atmosphere_issue [label="Moisture or Oxygen Present?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; improve_atmosphere [label="Use Dry Solvents & Glassware\nMaintain Inert Gas Blanket", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; check_reagents -> reagent_issue; reagent_issue -> optimize_reagents [label=" Yes "]; optimize_reagents -> end; reagent_issue -> check_conditions [label=" No "]; check_conditions -> conditions_issue; conditions_issue -> optimize_conditions [label=" Yes "]; optimize_conditions -> end; conditions_issue -> check_atmosphere [label=" No "]; check_atmosphere -> atmosphere_issue; atmosphere_issue -> improve_atmosphere [label=" Yes "]; improve_atmosphere -> end; }

Caption: Troubleshooting workflow for low yield in fluorination.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inefficient fluorinating agent Select an appropriate fluorinating agent: For nucleophilic fluorination, consider using a more soluble fluoride (B91410) source or adding a phase-transfer catalyst. For electrophilic fluorination, N-Fluorobenzenesulfonimide (NFSI) is a widely used and effective option.[3] Optimize stoichiometry: Vary the equivalents of the fluorinating agent. An excess may be necessary, but too much can lead to side reactions.[3]
Suboptimal reaction conditions Conduct a solvent screen: Test a range of solvents with varying polarities.[3] Polar aprotic solvents are often preferred for SN2 reactions.[8] Optimize temperature: A balance must be struck; while lower temperatures often improve selectivity, a modest increase may be needed to improve the reaction rate and yield.[3]
Presence of moisture Ensure anhydrous conditions: Thoroughly dry all glassware and use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[3]
Catalyst deactivation Check catalyst stability: Ensure the catalyst is stable under the reaction conditions, as some are sensitive to air or moisture.[3] Optimize catalyst loading: Vary the catalyst loading to find the optimal concentration for high conversion.[3]

Experimental Protocols

General Procedure for Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of Fluoropyrrolidines

This protocol is adapted from a published procedure for the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with gem-difluoroalkenes.[9]

  • Catalyst Preparation: In a nitrogen-filled glovebox or under a nitrogen atmosphere, dissolve Cu(CH₃CN)₄PF₆ (5 mol%) and the chiral ligand (e.g., (S)-DTBM-segphos, 6 mol%) in anhydrous toluene. Stir the solution at room temperature for 1 hour.

  • Reagent Addition: To the catalyst solution, add the base (e.g., KOtBu, 20 mol%), the imino ester (2.0 equivalents), and the gem-difluoroalkene (1.0 equivalent) sequentially.

  • Reaction: Seal the reaction vessel and heat the mixture at 80 °C for 48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral fluoropyrrolidine.

  • Analysis: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral HPLC or chiral GC analysis.

Table 1: Example of Reaction Optimization Data

EntryCatalyst (mol%)Ligand (mol%)Base (mol%)SolventTemp (°C)Yield (%)ee (%)
1Cu(CH₃CN)₄PF₆ (5)(S)-DTBM-segphos (6)KOtBu (20)Toluene809594
2Cu(CH₃CN)₄PF₆ (5)(S)-DTBM-segphos (6)KOtBu (20)THF807894
3Cu(CH₃CN)₄PF₆ (5)(S)-DTBM-segphos (6)KOtBu (20)EtOAc807293
4Cu(CH₃CN)₄PF₆ (5)(S)-DTBM-segphos (6)K₂CO₃ (20)Toluene804294

Data is illustrative and based on trends observed in the literature.[9]

Protocol for Determining Enantiomeric Excess by Chiral HPLC

  • Sample Preparation: Prepare a dilute solution of the purified fluoropyrrolidine in a suitable solvent (e.g., a mixture of hexane (B92381) and isopropanol).

  • HPLC System: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Mobile Phase: The mobile phase is typically a mixture of hexane and a polar modifier like isopropanol. The exact ratio will need to be optimized for the specific compound to achieve baseline separation of the enantiomers.

  • Analysis: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Calculation: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

References

Technical Support Center: Characterization of Fluorinated Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of fluorinated pyrrolidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the characterization of fluorinated pyrrolidines challenging?

The introduction of fluorine into a pyrrolidine (B122466) ring can significantly alter its physicochemical properties, leading to analytical challenges.[1][2][3][4] The high electronegativity of fluorine can influence electron density, bond lengths, and molecular conformation, which in turn affects spectroscopic and chromatographic behavior.[2][3][5][6] Specifically, issues can arise in NMR due to complex coupling patterns, in mass spectrometry from atypical fragmentation, and in chromatography from poor peak shapes.

Q2: What are the key analytical techniques for characterizing fluorinated pyrrolidines?

The primary techniques for characterizing these compounds are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation.[7][8][9][10]

  • Mass Spectrometry (MS): Essential for determining molecular weight and fragmentation patterns, often coupled with chromatography (GC-MS, LC-MS).[11][12]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for separation and quantification.[13][14][15]

Q3: Can the C-F bond break during analysis?

While the C-F bond is generally strong, fragmentation can occur under certain conditions, such as in a mass spectrometer's ionization source.[16] Additionally, some fluorinated compounds can be unstable in solution, potentially leading to decomposition.[16] It is crucial to assess the stability of your compound under the analytical conditions.[16]

Troubleshooting Guides

NMR Spectroscopy

Problem: My ¹H or ¹³C NMR spectrum shows complex, overlapping signals.

This is a common issue with pyrrolidine rings due to their non-planar conformations and the potential for diastereotopic protons.[17] Fluorine substitution can further complicate spectra through ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Troubleshooting Workflow:

NMR Troubleshooting Workflow

Quantitative Data: Typical NMR Coupling Constants

Coupling TypeDistanceTypical J-value (Hz)Notes
2JHFGeminal40 - 80Highly dependent on geometry.
3JHFVicinal5 - 40Karplus relationship applies; dihedral angle dependent.
1JCFDirect150 - 250
2JCFGeminal15 - 35
2JFFGeminal250 - 300Can be very large.[7]
3JFFVicinal0 - 20

Experimental Protocol: 2D NMR (COSY)

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent at an appropriate concentration (typically 1-10 mg in 0.5-0.7 mL).

  • Instrument Setup:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

  • COSY Acquisition:

    • Load a standard COSY pulse sequence.

    • Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.

    • Set the number of increments in the indirect dimension (F1) to 256 or 512 for sufficient resolution.[17]

    • Set the number of scans per increment (typically 1-8) to achieve an adequate signal-to-noise ratio.[17]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.[17]

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

  • Interpretation: Cross-peaks in the COSY spectrum indicate protons that are spin-spin coupled.

Mass Spectrometry

Problem: I am not observing the molecular ion peak (M⁺) or am seeing unexpected fragments.

Fluorinated compounds can exhibit different fragmentation patterns compared to their non-fluorinated analogs. The pyrrolidine ring itself has characteristic fragmentation pathways.

Troubleshooting Steps:

  • Switch Ionization Technique: If using Electron Ionization (EI), which is high energy, try a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion.[11]

  • Analyze Fragmentation Patterns: The presence of fluorine can direct fragmentation. Look for losses of HF (20 Da), CF₃ (69 Da), or other fluorinated fragments. For pyrrolidines, a common fragmentation is the loss of the neutral amine via alpha-cleavage.[11]

  • High-Resolution MS (HRMS): Use HRMS to obtain accurate mass measurements of fragment ions. This can help in determining their elemental composition and confirming fragmentation pathways.

Common Fragmentation Pathways for Pyrrolidines:

Fragmentation_Pathway parent Pyrrolidine Derivative [M]⁺ frag1 Loss of Alkyl Radical (α-cleavage) parent->frag1 Primary Pathway frag2 Ring Opening parent->frag2 Secondary Pathway ion1 Iminium Ion frag1->ion1 ion2 Acyclic Cation frag2->ion2

Pyrrolidine MS Fragmentation

Quantitative Data: Common Neutral Losses in MS of Fluorinated Compounds

Neutral LossMass (Da)Corresponding Fragment
HF20.0062Loss of hydrogen fluoride
C₂H₄28.0313From ring fragmentation
CO27.9949If carbonyl is present
CF₃68.9952Loss of a trifluoromethyl group
HPLC

Problem: My peaks are tailing or showing poor shape.

Peak tailing is a common issue when analyzing basic compounds like pyrrolidines on silica-based reversed-phase columns.[13][14] This is often due to interactions between the basic amine and acidic silanol (B1196071) groups on the stationary phase.[14]

Troubleshooting Guide:

HPLC Peak Tailing Troubleshooting

Experimental Protocol: HPLC Method Development for Fluorinated Pyrrolidines

  • Column Selection: Start with a C18 end-capped column. If peak tailing persists, consider a column designed for basic compounds.

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid or Acetic Acid in Water. This helps to protonate the pyrrolidine nitrogen and minimize interactions with silanols.[18]

    • Organic (B): Acetonitrile or Methanol.

  • Gradient Elution:

    • Start with a shallow gradient, for example, 5-95% B over 20 minutes, to screen for optimal separation conditions.

    • Adjust the gradient based on the retention time of your compound.

  • Detection: UV detection is standard. Select a wavelength where your compound has maximum absorbance. If your compound lacks a chromophore, consider using a Charged Aerosol Detector (CAD) or coupling to a mass spectrometer.

  • Flow Rate: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is a good starting point.

  • Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible retention times.

For non-targeted screening of fluorinated compounds, specialized techniques like HPLC-ICP-MS/MS can be employed for fluorine-specific detection.[19] This can be particularly useful for identifying unknown metabolites or degradation products.[19]

References

Technical Support Center: Large-Scale Production of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale production of fluorinated building blocks. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis, purification, and handling of these critical compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the scale-up of fluorination reactions in a question-and-answer format.

Synthesis & Reaction Optimization

Q1: My large-scale fluorination reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in large-scale fluorination reactions can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Reagent Choice and Quality: The selection of an appropriate fluorinating agent is critical and substrate-dependent. For instance, in electrophilic fluorination of aryl Grignard reagents, N-fluorobenzenesulfonimide (NFSI) is often effective.[1][2] Ensure the fluorinating agent is of high purity and has not decomposed, as many are sensitive to moisture.[3]

  • Reaction Conditions:

    • Temperature: Fluorination reactions are often highly exothermic. Poor heat dissipation in large reactors can lead to "hot spots," causing side reactions and reducing yield.[3] Employing jacketed reactors with efficient cooling and slower, controlled addition of the fluorinating agent can mitigate this.[3]

    • Solvent: The choice of solvent is critical. For electrophilic fluorination of aryl Grignard reagents, a mixed solvent system such as CH₂Cl₂–perfluorodecalin (B110024) (4:1) has been shown to be effective.[1][2]

    • Mixing: Inadequate mixing in large reactors can lead to localized high concentrations of reagents, promoting side reactions. Ensure vigorous and efficient stirring to maintain a homogeneous mixture.[3]

  • Substrate Reactivity: The electronic properties of your substrate can significantly impact reactivity. Electron-withdrawing groups can deactivate the molecule towards electrophilic fluorination, while electron-donating groups can enhance reactivity.[4]

Q2: I am observing a significant decrease in enantioselectivity when scaling up my chiral fluorination reaction. What are the likely causes?

A2: A drop in enantiomeric excess (ee) upon scale-up is a common challenge in asymmetric fluorination.[3]

  • Poor Temperature Control: As mentioned, localized hot spots can decrease the selectivity of chiral catalysts.[3] Precise temperature control is paramount.

  • Catalyst Deactivation: Impurities in reagents or solvents, more prevalent on a larger scale, can deactivate or alter the chiral catalyst.[3] Using high-purity starting materials is essential.

  • Mixing Inhomogeneities: Inefficient mixing can lead to non-selective background reactions.[3]

Q3: My process generates hazardous byproducts like Hydrofluoric Acid (HF). What are the proper safety and handling procedures on a large scale?

A3: Handling HF requires stringent safety protocols due to its extreme toxicity and corrosiveness.[4][5][6][7][8]

  • Personal Protective Equipment (PPE): Always use chemical splash goggles with a face shield, a lab coat, a chemically-resistant apron, and appropriate gloves (e.g., neoprene, butyl).[6][7] No exposed skin is permitted.

  • Engineering Controls: All work with HF must be conducted in a well-ventilated chemical fume hood.[4]

  • Emergency Preparedness: An HF spill kit containing calcium gluconate gel must be readily available.[6] All personnel must be trained on first aid procedures for HF exposure. In case of a large spill, evacuate the area immediately and contact emergency services.[7][8]

  • Waste Disposal: HF waste must be neutralized and disposed of according to institutional and local regulations.

Purification & Impurity Profiling

Q4: I am struggling with the purification of my fluorinated building block and removing stubborn impurities. What strategies can I employ?

A4: The purification of fluorinated compounds can be challenging due to their unique physical properties. A multi-technique approach is often necessary to achieve high purity.

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for impurity profiling and purification.[9][10] Screening different stationary phases and mobile phase pH can optimize separation.[9]

  • Crystallization: This is a fundamental technique for purifying solid fluorinated compounds. It selectively separates the desired product based on solubility differences.[]

  • Filtration and Centrifugation: These methods are effective for removing particulate or insoluble impurities.[]

  • Impurity Profiling: A thorough understanding of the impurity profile is crucial for developing an effective purification strategy. Techniques like LC-MS and NMR are essential for identifying and characterizing impurities.[9][12] Tracking the impurity profile throughout the development process is a critical task.[9][10]

Data Presentation

Table 1: Comparative Performance of Electrophilic Fluorinating Agents
Fluorinating AgentSubstrateYield (%)Reference
N-Fluorobenzenesulfonimide (NFSI)Functionalized Aryl/Heteroarylmagnesium Reagents43-98%[1][2]
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborateAryl Grignard ReagentsModerate[13]
Selectfluor®3-Substituted OxindolesGood[14]
N-Fluoro-o-benzenedisulfonimide (NFOBS)Aryl Grignard ReagentsSimilar to NFSI[10]
Table 2: Comparative Performance of Nucleophilic Deoxyfluorinating Agents
Fluorinating AgentSubstrateYield (%)Key AdvantagesKey DisadvantagesReference
Diethylaminosulfur Trifluoride (DAST)N-Boc-4-hydroxypiperidine~70-80%Readily available, well-establishedThermally unstable, moisture-sensitive[15][16]
Deoxo-Fluor®N-Boc-4-hydroxypiperidine~80-90%More thermally stable than DASTMore expensive than DAST[15]
XtalFluor-E®/M®N-Boc-4-hydroxypiperidine~85-95%Crystalline, easy to handle, more stableHigher cost, requires an activator[15]
Morph-DASTAryl Glyoxylates73-96%Effective for geminal fluorinationNot as common as DAST[17]

Experimental Protocols

Protocol 1: Large-Scale Electrophilic Fluorination of an Aryl Grignard Reagent

This protocol is adapted from the work of Knochel and Yamada for the synthesis of aromatic fluorides on a 15-20 mmol scale.[1][2]

Materials:

  • Aryl bromide or iodide (20 mmol)

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) in THF (1.18 M, 30 mmol)

  • N-Fluorobenzenesulfonimide (NFSI) (24 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Perfluorodecalin

  • Anhydrous Tetrahydrofuran (THF)

  • 100-mL Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon source

Procedure:

  • Grignard Reagent Formation:

    • In a 100-mL Schlenk flask under an inert atmosphere (N₂ or Ar), place the aryl bromide (20 mmol) in THF (10 mL).

    • Cool the flask to 0 °C.

    • Add the i-PrMgCl·LiCl solution (25.4 mL, 30 mmol) dropwise.

    • Stir the mixture at 0 °C for 1 hour.

  • Solvent Exchange:

    • Remove the THF in vacuo (40 °C/1.0 mbar, 1 h).

    • Add anhydrous CH₂Cl₂ (20 mL) to the residue.

  • Fluorination:

    • In a separate flask, prepare a solution of NFSI (7.568 g, 24 mmol) in CH₂Cl₂ (20 mL) and perfluorodecalin (10 mL).

    • Cool the Grignard reagent solution to -78 °C.

    • Slowly add the NFSI solution to the Grignard reagent.

  • Work-up and Purification:

    • Follow the specific work-up and purification procedures as outlined in the original literature, which may include quenching, extraction, and column chromatography.

Protocol 2: Nucleophilic Deoxyfluorination using DAST

This protocol is a general representation for the deoxyfluorination of an alcohol.[15][16]

Materials:

  • Alcohol substrate (e.g., N-Boc-4-hydroxypiperidine) (10 mmol)

  • Diethylaminosulfur trifluoride (DAST) (12 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Reaction vessel with a magnetic stirrer and inert atmosphere capabilities

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup:

    • In a dry reaction vessel under an inert atmosphere, dissolve the alcohol substrate (10 mmol) in anhydrous CH₂Cl₂.

    • Cool the solution to -78 °C.

  • Reagent Addition:

    • Slowly add DAST (12 mmol) to the cooled solution.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Fluorination cluster_reagent Reagent Troubleshooting cluster_conditions Conditions Troubleshooting Start Low Yield Observed CheckReagent 1. Check Fluorinating Agent & Substrate Start->CheckReagent CheckConditions 2. Evaluate Reaction Conditions CheckReagent->CheckConditions Reagent OK ReagentChoice Incorrect Reagent Choice? CheckReagent->ReagentChoice ReagentDecomposition Reagent Decomposition? CheckReagent->ReagentDecomposition CheckPurity 3. Assess Purity of Starting Materials CheckConditions->CheckPurity Conditions OK Temp Poor Temperature Control? CheckConditions->Temp Solvent Inappropriate Solvent? CheckConditions->Solvent Mixing Inefficient Mixing? CheckConditions->Mixing Optimize 4. Optimize Process CheckPurity->Optimize Purity OK Success Yield Improved Optimize->Success Optimization Successful

Caption: Troubleshooting workflow for low yield in fluorination reactions.

Safety_Protocol_HF Safety Protocol for Handling Hydrofluoric Acid (HF) Start Working with HF PPE Wear Appropriate PPE: - Goggles & Face Shield - Lab Coat & Apron - HF-resistant Gloves Start->PPE FumeHood Work in a Certified Chemical Fume Hood Start->FumeHood EmergencyPrep Ensure Emergency Preparedness: - HF Spill Kit - Calcium Gluconate Gel - Trained Personnel Start->EmergencyPrep Spill HF Spill Occurs FumeHood->Spill SmallSpill Small Spill Spill->SmallSpill < 25 mL LargeSpill Large Spill Spill->LargeSpill > 25 mL Cleanup Follow Spill Cleanup Procedure SmallSpill->Cleanup Evacuate Evacuate Area & Call Emergency Services LargeSpill->Evacuate

Caption: Safety protocol for handling Hydrofluoric Acid (HF).

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of (R)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chiral building blocks like (R)-3-Fluoropyrrolidine hydrochloride is of paramount importance. This guide provides an objective comparison of the chemical and enantiomeric purity of commercially available this compound, with its (S)-enantiomer as a key alternative. It includes supporting data from various suppliers and details the experimental protocols for the analytical methods used to determine purity, ensuring you have the necessary information for informed decision-making in your research.

Purity Comparison of 3-Fluoropyrrolidine Hydrochloride Enantiomers

The chemical and enantiomeric purity of (R)- and (S)-3-Fluoropyrrolidine hydrochloride from various commercial suppliers has been compiled to provide a comparative overview. The data, primarily sourced from Certificates of Analysis (CoA) and product specifications, is summarized below. It is important to note that purity can vary between batches, and the following tables represent a snapshot of available data.

Table 1: Chemical Purity Comparison
CompoundSupplierBatch/Lot #Purity (%)Analytical Method
(R)-3-Fluoropyrrolidine HCl Sigma-AldrichMKCJ2302≥97.0Not Specified
Sigma-AldrichMKBD4021V≥97.0Not Specified
MedChemExpress13330699.90Gas Chromatography (GC)
LeyanLe1126110476≥98.0Nuclear Magnetic Resonance (NMR)
CymitQuimica (TCI)Not Specified>98.0Quantitative NMR (qNMR)
(S)-3-Fluoropyrrolidine HCl Sigma-AldrichMKCP636497.0Not Specified
TCINot Specified>98.0Titration
Table 2: Enantiomeric Purity Comparison
CompoundSupplierBatch/Lot #Enantiomeric Excess (ee) (%)Analytical Method
(R)-3-Fluoropyrrolidine HCl MedChemExpress133306100Not Specified

Note: Enantiomeric excess data is often less frequently reported on general product pages and may require specific CoA requests. The MedChemExpress CoA for batch 133306 indicates an enantiomeric excess of 100%.

Experimental Methodologies

The determination of chemical and enantiomeric purity for compounds like 3-Fluoropyrrolidine hydrochloride relies on several key analytical techniques. Below are detailed protocols for the most common methods cited.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Chemical Purity

Quantitative NMR (qNMR) is an absolute method for purity determination, as the signal intensity is directly proportional to the number of nuclei.[1][2][3] It is a powerful alternative to chromatographic techniques.[4]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.

    • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Methanol-d4, D₂O) to the NMR tube. For hydrochloride salts, an alkaline deuterated solvent can be used to neutralize the salt in-situ, improving solubility and signal shape.

    • Ensure the sample and internal standard are fully dissolved.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Agilent/Varian).

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified in both the analyte and the standard (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8 to 16 scans are typically sufficient, depending on the sample concentration.

    • Acquisition Time: At least 3-4 seconds to ensure high digital resolution.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Perform baseline correction across the entire spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity (P) as a weight percentage using the following formula:

    P (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Chiral Gas Chromatography (GC) for Enantiomeric Purity

For volatile and thermally stable amines, chiral GC is a highly effective method for determining enantiomeric purity. Derivatization is often required to improve volatility and chromatographic performance.[5][6]

Protocol (Adapted from Proline Analysis):

  • Derivatization:

    • Esterification: To 1 mg of the 3-Fluoropyrrolidine hydrochloride sample, add 1 mL of 3 N HCl in methanol. Cap the vial and heat at 100°C for 30 minutes. Cool and evaporate the solvent to dryness.[6]

    • Acylation: To the dried residue, add 1 mL of methylene (B1212753) chloride and 100 µL of Trifluoroacetic Anhydride (TFAA). Cap and heat at 60°C for 20 minutes. Cool and carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.[6]

    • Reconstitute the final derivative in a suitable solvent like methylene chloride for GC analysis.

  • GC System and Conditions:

    • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXcst or CHIRALDEX G-TA).[7]

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up at a controlled rate (e.g., 2°C/min) to a final temperature (e.g., 180°C) to achieve baseline separation of the enantiomers.

    • Detector: FID at 250°C.

  • Data Analysis:

    • Identify the two peaks corresponding to the derivatized (R)- and (S)-enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula:

    % ee = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is a versatile and widely used technique for the separation and quantification of enantiomers.[8] Direct separation on a chiral stationary phase (CSP) is often the preferred approach for its simplicity.[9]

Protocol (General Method Development Strategy):

  • Column and Mobile Phase Selection:

    • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are highly effective for a wide range of chiral compounds, including amines.[9]

    • Mode: Normal-phase chromatography often provides better selectivity for amines.[8]

    • Mobile Phase: A typical starting mobile phase would be a mixture of n-Hexane and an alcohol modifier like Isopropanol (IPA) or Ethanol (e.g., 90:10 v/v Hexane:IPA).[9]

    • Additive: For basic compounds like 3-Fluoropyrrolidine, adding a small amount of a basic modifier like Diethylamine (DEA) (e.g., 0.1% v/v) to the mobile phase is crucial to improve peak shape and prevent tailing.[9]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) as pyrrolidine (B122466) derivatives may lack a strong chromophore.

    • Injection Volume: 5-10 µL.

  • Sample Preparation and Analysis:

    • Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample and monitor the separation.

    • Optimize the mobile phase composition (e.g., change the alcohol percentage) to achieve baseline resolution (Rs > 1.5) between the enantiomer peaks.

    • Calculate the enantiomeric excess (% ee) from the integrated peak areas as described for the GC method.

Visualization of Analytical Workflows

To better illustrate the processes involved in purity analysis, the following diagrams outline the experimental workflow and the logic for selecting an appropriate analytical technique.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation Sample Weigh Sample & Internal Standard (for qNMR) Dissolve Dissolve in Deuterated Solvent (NMR) or Mobile Phase (HPLC/GC) Sample->Dissolve Derivatize Derivatize Sample (if required for GC) Dissolve->Derivatize Filter Filter Sample (for HPLC) Dissolve->Filter qNMR Acquire 1D 1H Spectrum (qNMR) Dissolve->qNMR GC Inject & Elute on Chiral GC Column Derivatize->GC HPLC Inject & Elute on Chiral HPLC Column Filter->HPLC Process Process Spectrum/Chromatogram (Phase, Baseline, Integrate) qNMR->Process HPLC->Process GC->Process Calc_Chem Calculate Chemical Purity (qNMR) Process->Calc_Chem Calc_Enant Calculate Enantiomeric Excess (HPLC/GC) Process->Calc_Enant Report Generate Purity Report Calc_Chem->Report Calc_Enant->Report

Figure 1. General experimental workflow for the purity analysis of a chiral amine hydrochloride.

TechniqueSelection Start Start: Purity Analysis Required Purity_Type What type of purity? Start->Purity_Type Chem_Purity Chemical Purity (Assay vs. Impurities) Purity_Type->Chem_Purity Chemical Enant_Purity Enantiomeric Purity (R vs. S enantiomer) Purity_Type->Enant_Purity Enantiomeric qNMR_node Quantitative NMR (qNMR) - Absolute Method - No Reference Standard Needed Chem_Purity->qNMR_node GC_MS_node GC or HPLC - Relative Method - Requires Reference Standard Chem_Purity->GC_MS_node Volatility Is the compound volatile & thermally stable? Enant_Purity->Volatility Chiral_GC Chiral GC - High Resolution - May require derivatization Volatility->Chiral_GC Yes Chiral_HPLC Chiral HPLC - Broad Applicability - Direct analysis often possible Volatility->Chiral_HPLC No / Unsure

Figure 2. Logic diagram for selecting an appropriate analytical technique for purity determination.

References

A Comparative Guide to the Spectroscopic Properties of (R)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for (R)-3-Fluoropyrrolidine hydrochloride, a key building block in the development of novel therapeutics. Due to the limited availability of public, detailed experimental spectra for this specific compound, this guide combines reported data with typical spectroscopic values for analogous structures to offer a comprehensive overview. The presented data is intended to aid researchers in the characterization and quality control of this and similar molecules.

Spectroscopic Data Comparison

The following tables summarize the available and expected spectroscopic data for this compound and its relevant alternatives: the (S)-enantiomer, the racemic mixture, and the parent compound, pyrrolidine (B122466). This comparison highlights the influence of the fluorine substituent and stereochemistry on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
(R)-3-Fluoropyrrolidine HClH-35.2 - 5.5dmLarge splitting due to H-F coupling
H-2, H-53.4 - 3.8m
H-42.2 - 2.5m
NH₂⁺9.5 - 11.0br sBroad, exchangeable proton
(S)-3-Fluoropyrrolidine HClH-35.2 - 5.5dmIdentical to (R)-enantiomer in achiral solvent
H-2, H-53.4 - 3.8mIdentical to (R)-enantiomer in achiral solvent
H-42.2 - 2.5mIdentical to (R)-enantiomer in achiral solvent
NH₂⁺9.5 - 11.0br sIdentical to (R)-enantiomer in achiral solvent
Racemic 3-Fluoropyrrolidine HClH-35.2 - 5.5dmSpectrum is a superposition of the two enantiomers
H-2, H-53.4 - 3.8m
H-42.2 - 2.5m
NH₂⁺9.5 - 11.0br s
Pyrrolidine[1]H-2, H-5~2.8 - 3.0t
H-3, H-4~1.7 - 1.9m
NH~1.5 - 2.5br s

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for the fluorinated compounds are estimated based on typical values and publicly available, though non-quantified, spectra.

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonExpected Chemical Shift (δ, ppm)Notes
(R)-3-Fluoropyrrolidine HClC-390 - 95 (d, ¹JCF ≈ 170-180 Hz)Large C-F coupling constant is characteristic
C-2, C-550 - 55 (d, ²JCF ≈ 20-25 Hz)Smaller C-F coupling over two bonds
C-430 - 35 (d, ²JCF ≈ 20-25 Hz)
(S)-3-Fluoropyrrolidine HClC-390 - 95 (d, ¹JCF ≈ 170-180 Hz)Identical to (R)-enantiomer
C-2, C-550 - 55 (d, ²JCF ≈ 20-25 Hz)Identical to (R)-enantiomer
C-430 - 35 (d, ²JCF ≈ 20-25 Hz)Identical to (R)-enantiomer
Racemic 3-Fluoropyrrolidine HClC-390 - 95 (d, ¹JCF ≈ 170-180 Hz)Single peak representing both enantiomers
C-2, C-550 - 55 (d, ²JCF ≈ 20-25 Hz)
C-430 - 35 (d, ²JCF ≈ 20-25 Hz)
Pyrrolidine[2]C-2, C-5~47
C-3, C-4~25

Note: The provided ¹³C NMR data for the fluorinated compounds are estimations based on analogous structures and established C-F coupling patterns.

Table 3: ¹⁹F NMR, IR, and Mass Spectrometry Data for this compound

Spectroscopic TechniqueFeatureExpected ValueNotes
¹⁹F NMR Chemical Shift (δ, ppm)-170 to -180Referenced to CFCl₃. Will show coupling to adjacent protons.
IR Spectroscopy N-H Stretch (Amine Salt)2400-2800 cm⁻¹ (broad)Characteristic broad absorption for amine hydrochlorides.
C-H Stretch2850-3000 cm⁻¹
N-H Bend1500-1600 cm⁻¹
C-F Stretch1000-1100 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺) of free basem/z 89Corresponds to C₄H₈FN. The hydrochloride salt will not be observed.
FragmentationExpect loss of HF, and other fragments typical of pyrrolidine ring cleavage.

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for small organic molecules like this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. As a hydrochloride salt, the compound's solubility should be tested. DMSO-d₆ is often a good choice for amine salts to observe the N-H proton.[3]

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition : Acquire the spectrum with or without proton decoupling to observe H-F coupling. A fluorine-free probe is ideal but not always necessary. The spectral width should be set to cover the expected range for alkyl fluorides.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet first, which will be automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Ionization : Electrospray ionization (ESI) is a suitable method for this polar molecule. The analysis will be performed in positive ion mode to observe the protonated molecule of the free base [M+H]⁺.

  • Data Acquisition : Acquire a full scan mass spectrum over a mass range of m/z 50-500 to observe the molecular ion and any potential adducts. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion to induce fragmentation and analyze the resulting daughter ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and confirmation of a chiral small molecule using various spectroscopic techniques.

G Workflow for Spectroscopic Elucidation of (R)-3-Fluoropyrrolidine HCl cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Sample Synthesized or Purchased (R)-3-Fluoropyrrolidine HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Dissolve in deuterated solvent MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS Dilute in volatile solvent IR IR Spectroscopy (ATR or KBr) Sample->IR Solid sample Structure_Confirm Structure Confirmation (Connectivity, Functional Groups) NMR->Structure_Confirm MS->Structure_Confirm IR->Structure_Confirm Purity Purity Assessment Structure_Confirm->Purity Stereochem Stereochemical Integrity (Chiral HPLC or NMR with chiral solvating agent) Structure_Confirm->Stereochem Final Final Characterized Product Purity->Final Stereochem->Final

Caption: Logical workflow for the spectroscopic analysis and structural confirmation of (R)-3-Fluoropyrrolidine HCl.

References

Comparative Spectroscopic Analysis of (R)-3-Fluoropyrrolidine Hydrochloride and Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for (R)-3-Fluoropyrrolidine hydrochloride is presented, alongside a comparative analysis with its enantiomer and other structurally related pyrrolidine (B122466) derivatives. This guide serves as a valuable resource for researchers and professionals in drug development, offering objective data to inform compound selection and characterization.

This compound is a chiral building block of significant interest in medicinal chemistry, owing to the unique properties conferred by the fluorine atom. Understanding its precise structural features through NMR spectroscopy is crucial for its application in the synthesis of novel therapeutics. This guide provides a comprehensive overview of its ¹H and ¹⁹F NMR spectral characteristics and contrasts them with those of (S)-3-Fluoropyrrolidine hydrochloride, 3,3-Difluoropyrrolidine hydrochloride, and (R)-3-Hydroxypyrrolidine hydrochloride.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹⁹F NMR spectral data for this compound and its selected alternatives. The data has been compiled from various sources, and it is important to note that slight variations may be observed depending on the experimental conditions, such as the solvent used and the concentration of the sample.

Table 1: ¹H NMR Spectral Data of Pyrrolidine Derivatives

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound D₂O5.40 - 5.20m-H-3
3.80 - 3.40m-H-2, H-5
2.50 - 2.20m-H-4
(S)-3-Fluoropyrrolidine hydrochloride D₂O5.40 - 5.20m-H-3
3.80 - 3.40m-H-2, H-5
2.50 - 2.20m-H-4
3,3-Difluoropyrrolidine hydrochloride D₂O3.96tJ = 13.2 HzH-2, H-5
2.65ttJ = 14.4, 7.2 HzH-4
(R)-3-Hydroxypyrrolidine hydrochloride D₂O4.60 - 4.50m-H-3
3.40 - 3.20m-H-2, H-5
2.20 - 2.00m-H-4

Note: The ¹H NMR spectra of the enantiomers (R)- and (S)-3-Fluoropyrrolidine hydrochloride are expected to be identical in a non-chiral solvent. The differentiation between enantiomers requires the use of a chiral solvating agent or a chiral derivatizing agent.

Table 2: ¹⁹F NMR Spectral Data of Fluorinated Pyrrolidine Derivatives

CompoundSolventChemical Shift (δ) ppmMultiplicity
This compound D₂O-175.0 to -180.0m
(S)-3-Fluoropyrrolidine hydrochloride D₂O-175.0 to -180.0m
3,3-Difluoropyrrolidine hydrochloride D₂O-95.0 to -100.0t

Note: The ¹⁹F NMR chemical shifts can be influenced by the solvent and concentration. The data presented here are approximate ranges.

Experimental Protocols

The following are generalized experimental protocols for acquiring ¹H and ¹⁹F NMR spectra of pyrrolidine derivatives. Specific parameters should be optimized for the instrument and sample being analyzed.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Probe: Standard broadband or inverse detection probe.

    • Temperature: 298 K.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30 or similar.

      • Spectral width: 12-16 ppm.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

¹⁹F NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Spectrometer: NMR spectrometer equipped with a fluorine-capable probe.

    • Probe: Broadband probe tuned to the ¹⁹F frequency.

    • Temperature: 298 K.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is typically applied to simplify the spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30 or similar with proton decoupling.

      • Spectral width: A wide spectral width (e.g., -250 to 50 ppm) may be necessary initially to locate the fluorine signal.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 64-256 or more, as ¹⁹F sensitivity can be lower than ¹H.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive NMR analysis of a chiral fluorinated compound like this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_comparison Comparative Analysis Sample Compound of Interest ((R)-3-Fluoropyrrolidine HCl) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve H1_NMR ¹H NMR Spectroscopy Dissolve->H1_NMR Analyze F19_NMR ¹⁹F NMR Spectroscopy Dissolve->F19_NMR Analyze TwoD_NMR 2D NMR (COSY, HSQC) (Optional for complex spectra) H1_NMR->TwoD_NMR Process_H1 Process ¹H Spectrum (FT, Phasing, Referencing) H1_NMR->Process_H1 Process_F19 Process ¹⁹F Spectrum (FT, Phasing, Referencing) F19_NMR->Process_F19 Assign_Signals Assign Signals (Chemical Shift, Multiplicity, J-coupling) TwoD_NMR->Assign_Signals Process_H1->Assign_Signals Process_F19->Assign_Signals Structure_Confirm Confirm Structure Assign_Signals->Structure_Confirm Compare_Data Compare with Alternative Compounds' NMR Data Structure_Confirm->Compare_Data Conclusion Draw Conclusions on Structural Differences Compare_Data->Conclusion

Caption: Workflow for NMR analysis of (R)-3-Fluoropyrrolidine HCl.

This comprehensive guide provides a foundation for the spectroscopic analysis of this compound and its analogues. The presented data and protocols are intended to assist researchers in their efforts to characterize and utilize these important chemical entities in the pursuit of new drug discoveries.

A Comparative Guide to (R)-3-Fluoropyrrolidine and its (S)-enantiomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Stereoisomers of 3-Fluoropyrrolidine (B48656), Highlighting Their Physicochemical Properties, Biological Significance, and Synthetic Routes.

The introduction of a fluorine atom into small organic molecules has become a powerful strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. 3-Fluoropyrrolidine, a chiral building block, is a prime example of a fluorinated scaffold that has garnered significant interest in drug discovery. This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of 3-fluoropyrrolidine, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Enantiomers

While enantiomers share the same chemical formula and connectivity, their distinct spatial arrangements lead to differences in their interaction with polarized light, a property known as optical activity. The hydrochloride salts of (R)- and (S)-3-fluoropyrrolidine are commercially available as stable, crystalline solids. A summary of their key physicochemical properties is presented below.

Property(R)-3-Fluoropyrrolidine Hydrochloride(S)-3-Fluoropyrrolidine Hydrochloride
CAS Number 136725-55-8[1][2]136725-53-6
Molecular Formula C₄H₉ClFN[1][2]C₄H₉ClFN
Molecular Weight 125.57 g/mol [1][2]125.57 g/mol
Melting Point 179-186 °C[1][2]183-187 °C
Optical Activity [α]20/D -8.0°, c = 4 in methanol[1][2][α]20/D +8°, c = 1 in methanol (B129727)
Appearance Solid[1][2]Solid

The Decisive Role of Chirality in Biological Activity

The true distinction between the (R)- and (S)-enantiomers of 3-fluoropyrrolidine emerges in their biological applications. As building blocks for more complex drug candidates, the stereochemistry at the 3-position of the pyrrolidine (B122466) ring plays a crucial role in determining the efficacy and selectivity of the final compound.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

One of the most significant applications of 3-fluoropyrrolidine enantiomers is in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. Research has consistently demonstrated that derivatives incorporating the (S)-3-fluoropyrrolidine moiety exhibit superior inhibitory activity and selectivity compared to their (R)-counterparts. This stereochemical preference is critical for optimal binding to the active site of the DPP-IV enzyme.

While direct IC50 values for parent compounds are not available, studies on derived amides have shown that analogues incorporating (S)-3-fluoropyrrolidine have good selectivity for DPP-IV over related enzymes.

Muscarinic Receptor Antagonists

The 3-fluoropyrrolidine scaffold has also been explored for the development of muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. These antagonists have therapeutic potential in various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder. The stereochemistry of the pyrrolidine ring is a key determinant of binding affinity and selectivity for different muscarinic receptor subtypes (M1-M5). While the literature suggests the use of 3-fluoropyrrolidine in this area, a direct comparative study detailing the differential effects of the (R)- and (S)-enantiomers on muscarinic receptor subtypes is not extensively documented.

Synthesis of (R)- and (S)-3-Fluoropyrrolidine

The enantioselective synthesis of 3-fluoropyrrolidine is a critical aspect for its application in drug discovery. The most common strategies involve the use of chiral starting materials or asymmetric catalysis.

A prevalent method for synthesizing (R)-3-fluoropyrrolidine starts from the commercially available (S)-3-hydroxypyrrolidine. The synthesis typically proceeds through the following key steps:

  • Protection of the amine: The secondary amine of (S)-3-hydroxypyrrolidine is protected, often with a tert-butoxycarbonyl (Boc) group.

  • Fluorination with inversion of stereochemistry: The hydroxyl group is then replaced by a fluorine atom using a suitable fluorinating agent. This nucleophilic substitution reaction proceeds with an inversion of configuration at the chiral center, converting the (S)-alcohol to the (R)-fluoride.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final (R)-3-fluoropyrrolidine, which is typically isolated as its hydrochloride salt.

Similarly, the synthesis of (S)-3-fluoropyrrolidine can be achieved starting from (R)-3-hydroxypyrrolidine, following the same reaction sequence with inversion of stereochemistry.

G General Synthetic Strategy for 3-Fluoropyrrolidine Enantiomers cluster_R (R)-3-Fluoropyrrolidine Synthesis cluster_S (S)-3-Fluoropyrrolidine Synthesis S_Hydroxy (S)-3-Hydroxypyrrolidine Boc_S_Hydroxy N-Boc-(S)-3-Hydroxypyrrolidine S_Hydroxy->Boc_S_Hydroxy Boc Anhydride Boc_R_Fluoro N-Boc-(R)-3-Fluoropyrrolidine Boc_S_Hydroxy->Boc_R_Fluoro Fluorinating Agent (Inversion) R_Fluoro (R)-3-Fluoropyrrolidine HCl Boc_R_Fluoro->R_Fluoro Acidic Deprotection R_Hydroxy (R)-3-Hydroxypyrrolidine Boc_R_Hydroxy N-Boc-(R)-3-Hydroxypyrrolidine R_Hydroxy->Boc_R_Hydroxy Boc Anhydride Boc_S_Fluoro N-Boc-(S)-3-Fluoropyrrolidine Boc_R_Hydroxy->Boc_S_Fluoro Fluorinating Agent (Inversion) S_Fluoro (S)-3-Fluoropyrrolidine HCl Boc_S_Fluoro->S_Fluoro Acidic Deprotection

Caption: Synthetic pathways for (R)- and (S)-3-Fluoropyrrolidine.

Experimental Protocols

General Procedure for the Synthesis of N-Boc-3-hydroxypyrrolidine

To a solution of the respective enantiomer of 3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane (B109758) or a biphasic system of water and an organic solvent), a base (e.g., triethylamine (B128534) or sodium bicarbonate) is added. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is then added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The organic layer is then separated, washed, dried, and concentrated under reduced pressure to yield the N-Boc-protected intermediate.

General Procedure for Fluorination

The N-Boc-3-hydroxypyrrolidine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere. A fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), is added dropwise at a low temperature (e.g., -78 °C). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched, and the product is extracted, washed, dried, and purified by column chromatography.

General Procedure for Deprotection

The N-Boc-3-fluoropyrrolidine is dissolved in a suitable solvent (e.g., methanol or diethyl ether), and a solution of hydrochloric acid (e.g., 4M in dioxane or ethereal HCl) is added. The mixture is stirred at room temperature until the deprotection is complete. The resulting hydrochloride salt often precipitates and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

G Experimental Workflow for 3-Fluoropyrrolidine Synthesis Start Chiral 3-Hydroxypyrrolidine Protection Amine Protection (Boc) Start->Protection Purification1 Workup & Purification Protection->Purification1 Fluorination Fluorination (DAST/Deoxo-Fluor) - Inversion of Stereochemistry - Purification2 Workup & Purification Fluorination->Purification2 Deprotection Acidic Deprotection (HCl) Isolation Isolation (Filtration) Deprotection->Isolation Final_Product Chiral 3-Fluoropyrrolidine HCl Purification1->Fluorination Purification2->Deprotection Isolation->Final_Product

Caption: Key stages in the synthesis of 3-Fluoropyrrolidine enantiomers.

Conclusion

(R)- and (S)-3-fluoropyrrolidine are valuable chiral building blocks with distinct applications in drug discovery, largely dictated by their stereochemistry. While their physicochemical properties are similar, their biological activities when incorporated into larger molecules can differ significantly. The (S)-enantiomer has shown particular promise in the development of DPP-IV inhibitors. The well-established synthetic routes, typically involving a stereoinvertive fluorination of the corresponding 3-hydroxypyrrolidine enantiomer, allow for the selective preparation of either the (R)- or (S)-form. This comparative guide provides a foundational understanding for researchers to effectively utilize these important fluorinated scaffolds in the design and synthesis of novel therapeutic agents. Further research into direct comparative studies of the biological activities of derivatives of both enantiomers would be highly beneficial to the field.

References

A Comparative Guide to (R)-3-Fluoropyrrolidine Hydrochloride and Other Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties. Among the diverse portfolio of fluorinated building blocks, saturated N-heterocycles have gained prominence for their ability to impart favorable three-dimensional character and physicochemical attributes. This guide provides an in-depth comparison of (R)-3-Fluoropyrrolidine hydrochloride with other relevant fluorinated building blocks, supported by experimental data, to inform rational drug design and lead optimization efforts.

Introduction to Fluorinated Building Blocks

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet impactful modifications to a molecule's profile.[1][2] When incorporated into saturated heterocyclic scaffolds like pyrrolidine (B122466), these effects can significantly influence basicity (pKa), lipophilicity (LogP/LogD), metabolic stability, and conformational preference.[3][4] This, in turn, can have profound consequences for a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[2]

This compound is a chiral building block that has seen increasing use in the synthesis of novel therapeutics, including kinase and phosphodiesterase (PDE) inhibitors.[5][6] Its utility stems from the specific stereochemical and electronic contributions of the fluorine atom at the 3-position of the pyrrolidine ring.

Comparative Analysis of Physicochemical Properties

The introduction of fluorine into a saturated N-heterocycle can predictably alter its fundamental physicochemical properties. The following tables summarize experimental data comparing (R)-3-fluoropyrrolidine with its non-fluorinated counterpart and other fluorinated analogues.

Table 1: Comparison of pKa and LogP for Selected Saturated N-Heterocycles
CompoundStructurepKaLogP
Pyrrolidine11.270.46
(R)-3-Fluoropyrrolidine 9.530.18
3,3-Difluoropyrrolidine6.840.25
(S)-2-Fluoropyrrolidine9.980.18
4,4-Difluoropiperidine9.070.81
3,3-Difluoropiperidine8.240.88

Data compiled from a comprehensive study on mono- and di-fluorinated saturated heterocyclic amines.[7]

As illustrated in the table, the introduction of a single fluorine atom at the 3-position of the pyrrolidine ring in (R)-3-fluoropyrrolidine leads to a significant decrease in basicity (a drop of ~1.74 pKa units) compared to the parent pyrrolidine. This is a direct consequence of the electron-withdrawing nature of the fluorine atom. Doubling the fluorine substitution, as in 3,3-difluoropyrrolidine, further amplifies this effect, resulting in a pKa of 6.84.[7] Interestingly, the position of the fluorine atom also matters; 2-fluoropyrrolidine has a slightly higher pKa than 3-fluoropyrrolidine (B48656).

In terms of lipophilicity, monofluorination at the 3-position slightly decreases the LogP value, while difluorination at the same position brings it back closer to the parent compound. This highlights the complex interplay of polarity and desolvation effects.

Impact on Pharmacokinetic Properties: A Focus on Metabolic Stability

A primary driver for the use of fluorinated building blocks is the potential to enhance metabolic stability. The strong C-F bond can block sites of metabolism that are otherwise susceptible to oxidation by cytochrome P450 enzymes.[8][9]

Table 2: Comparative in vitro Metabolic Stability in Human Liver Microsomes
CompoundStructureIntrinsic Clearance (CLint, µL/min/mg protein)
N-benzyl-pyrrolidine123
N-benzyl-(R)-3-fluoropyrrolidine 79
N-benzyl-3,3-difluoropyrrolidine45
N-benzyl-piperidine98
N-benzyl-4,4-difluoropiperidine35

Data from a systematic study of fluorinated saturated heterocycles.[10]

The data clearly demonstrates that the incorporation of fluorine can lead to a significant reduction in metabolic clearance. For the N-benzyl pyrrolidine series, the introduction of a single fluorine atom at the 3-position reduces the intrinsic clearance by over 35%. The addition of a second fluorine atom at the same position further enhances this effect. This improved metabolic stability can translate to a longer half-life and improved bioavailability in vivo.[2]

Influence on Pharmacodynamic Properties: Conformational Effects and Binding Affinity

Beyond modulating physicochemical and pharmacokinetic properties, fluorine substitution can also have a profound impact on a molecule's pharmacodynamics by influencing its conformation and binding interactions with its biological target.

The electronegativity of the fluorine atom can lead to a "gauche effect," where the fluorine atom prefers to be in a gauche orientation relative to the nitrogen atom in the pyrrolidine ring.[11][12] This can lock the ring into a specific pucker conformation, which may be more or less favorable for binding to a target protein.[13][14]

Impact of Fluorine on Pyrrolidine Conformation cluster_0 Pyrrolidine Ring Pucker cluster_1 Conformational Outcome Unsubstituted Unsubstituted Pyrrolidine (Dynamic Equilibrium) Fluorinated (R)-3-Fluoropyrrolidine (Biased Conformation) Unsubstituted->Fluorinated Fluorine Substitution Binding Altered Binding to Target (Potentially Enhanced Affinity/Selectivity) Fluorinated->Binding Gauche Effect

Caption: Fluorine's influence on pyrrolidine ring conformation.

This conformational restriction can be exploited by medicinal chemists to pre-organize a ligand into its bioactive conformation, thereby increasing its binding affinity and selectivity for the target.

Case Studies in Drug Discovery

The true value of a building block is demonstrated through its successful application in drug discovery programs. This compound has been incorporated into a number of drug candidates to improve their properties.

Case Study 1: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

In the development of DPP-4 inhibitors for the treatment of type 2 diabetes, researchers have explored the use of various fluorinated pyrrolidine amides. Structure-activity relationship (SAR) studies revealed that the incorporation of a 3-fluoropyrrolidine moiety can enhance the potency and selectivity of these inhibitors. For instance, analogues containing (S)-3-fluoropyrrolidine demonstrated good selectivity for DPP-4 over other related proteases.[15]

Case Study 2: G-Protein Coupled Receptor (GPCR) Agonists

In the discovery of novel GPR40 agonists, the introduction of a trifluoromethyl group at the 4-position of a pyrrolidine scaffold was found to improve both binding affinity and agonist efficacy.[16][17] Further SAR exploration in this area could involve comparing the effects of mono- and di-fluoro substitutions at different positions on the pyrrolidine ring, including the use of (R)-3-fluoropyrrolidine, to fine-tune the desired activity and physicochemical properties.[18]

Experimental Protocols

To facilitate the direct comparison of different fluorinated building blocks in your own research, detailed protocols for key in vitro assays are provided below.

Protocol 1: pKa Determination by Potentiometric Titration

pKa Determination Workflow A Prepare Sample Solution (e.g., 1 mM in water) B Calibrate pH Meter A->B C Titrate with Acid/Base (e.g., 0.1 M HCl or NaOH) B->C D Record pH vs. Titrant Volume C->D E Determine Inflection Point (pKa) D->E Metabolic Stability Assay Workflow A Incubate Compound with Liver Microsomes and NADPH B Quench Reaction at Different Time Points A->B C Analyze Remaining Parent Compound by LC-MS B->C D Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) C->D

References

A Crystallographic Comparison of (R)-3-Fluoropyrrolidine Hydrochloride Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise understanding of molecular architecture is paramount. X-ray crystallography provides unparalleled insight into the three-dimensional structure of drug candidates, informing on the compound's conformation, stability, and interaction with its biological target. This guide offers a comparative analysis of the crystallographic data of drug candidates incorporating the (R)-3-fluoropyrrolidine hydrochloride scaffold, a valued building block in modern medicinal chemistry, and contrasts it with a non-fluorinated analogue.

The introduction of fluorine into drug candidates can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The (R)-3-fluoropyrrolidine moiety, in particular, has been successfully integrated into potent and selective inhibitors of various enzyme targets, including Aurora kinases and phosphodiesterase 10A (PDE10A), which are crucial in cancer and neurodegenerative disease research, respectively.

Comparative Crystallographic Data

To illustrate the structural impact of the fluoropyrrolidine scaffold, this section presents crystallographic data from two notable drug candidates: a derivative of (R)-3-fluoropyrrolidine incorporated into an Aurora kinase inhibitor and a non-fluorinated pyrrolidine-containing inhibitor as a comparator.

Parameter(R)-3-Fluoropyrrolidine Derivative (Hypothetical Data)Non-Fluorinated Pyrrolidine (B122466) Analogue (Hypothetical Data)
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 15.1 Åa = 9.2 Å, b = 10.5 Å, c = 14.8 Å, β = 98.5°
Key Bond Lengths C-F: 1.35 ÅC-H: 1.09 Å
C-N (pyrrolidine): 1.47 ÅC-N (pyrrolidine): 1.48 Å
Key Bond Angles C-C-F: 109.5°C-C-H: 109.5°
C-N-C (pyrrolidine): 108.2°C-N-C (pyrrolidine): 109.1°
Conformation Pyrrolidine ring adopts a twisted conformationPyrrolidine ring prefers an envelope conformation

Note: The data presented above is hypothetical and for illustrative purposes, as specific crystallographic files for a standalone (R)-3-Fluoropyrrolidine derivative were not publicly available. The values are representative of typical small molecule crystal structures.

The fluorination at the 3-position of the pyrrolidine ring can influence the ring's puckering and overall conformation. This subtle change can have a significant impact on how the molecule presents its substituents to a protein's binding pocket, potentially leading to enhanced potency and selectivity.

Experimental Protocols

The determination of a small molecule's crystal structure via X-ray crystallography follows a well-defined workflow. Below is a detailed methodology for obtaining the crystallographic data presented in this guide.

Crystallization of the Small Molecule Inhibitor
  • Solvent Selection and Saturation: The inhibitor compound is dissolved in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetonitrile) to achieve a supersaturated solution. This is often performed at an elevated temperature to increase solubility.

  • Crystal Growth: The supersaturated solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly. This gradual decrease in solubility promotes the formation of single, well-ordered crystals. Vapor diffusion, where a less volatile precipitant is slowly introduced into the solution, is another common technique.

  • Crystal Harvesting: Once crystals of sufficient size and quality (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor using a cryo-loop.

X-ray Diffraction Data Collection
  • Mounting and Cryo-cooling: The harvested crystal is mounted on a goniometer head and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers automate this process, collecting a complete dataset.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

Structure Solution and Refinement
  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are typically successful.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for X-ray crystallography and a simplified signaling pathway where a kinase inhibitor containing the (R)-3-fluoropyrrolidine moiety might act.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of (R)-3-Fluoropyrrolidine Derivative Purification Purification (e.g., HPLC) Synthesis->Purification Dissolution Dissolution in Solvent Purification->Dissolution CrystalGrowth Slow Evaporation / Cooling Dissolution->CrystalGrowth Harvesting Crystal Harvesting CrystalGrowth->Harvesting Mounting Crystal Mounting & Cryo-cooling Harvesting->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Model Building & Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure signaling_pathway Simplified Kinase Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetKinase Target Kinase (e.g., Aurora Kinase) UpstreamKinase->TargetKinase Substrate Substrate Protein TargetKinase->Substrate PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) PhosphorylatedSubstrate->CellularResponse Inhibitor (R)-3-Fluoropyrrolidine Derivative Inhibitor Inhibitor->TargetKinase

A Comparative Guide to Enantiomeric Excess (ee) Determination of 3-Fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical analytical step. This guide provides a comparative overview of three primary analytical techniques for determining the ee of 3-fluoropyrrolidine (B48656): High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with detailed experimental protocols, performance data, and a summary of its advantages and limitations to facilitate the selection of the most appropriate technique for your specific research needs.

Method Comparison at a Glance

The choice of analytical method for determining the enantiomeric excess of 3-fluoropyrrolidine depends on several factors, including the required accuracy, sample throughput, available equipment, and the need for sample derivatization. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.
Derivatization Not always necessary, but can be used to improve separation or detection.Often required for amines to improve volatility and peak shape (e.g., acylation).Required (chiral derivatizing agent) or formation of a non-covalent complex (chiral solvating agent).
Typical Run Time 10 - 30 minutes per sample.5 - 20 minutes per sample.< 10 minutes per sample for data acquisition.
Resolution Generally provides high-resolution separation of enantiomers.Can provide excellent resolution, especially for volatile compounds.Resolution depends on the chemical shift difference (Δδ) between diastereomers.
Sensitivity High, especially with UV or MS detectors.Very high, particularly with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).Lower sensitivity compared to chromatographic methods.
Sample Purity High purity is preferred to avoid interference with the chiral separation.High purity is important; non-volatile impurities can be problematic.Can be more tolerant to impurities that do not interfere with the relevant NMR signals.
Quantitation Based on the integration of peak areas of the two enantiomers.Based on the integration of peak areas of the two enantiomers.Based on the integration of the distinct signals of the diastereomeric complexes.

Experimental Protocols and Methodologies

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The separation is achieved by passing the analyte over a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer (MS).

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns are a common first choice for screening. Examples include columns packed with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Lux® Cellulose-1, Chiralpak® IA).

  • Mobile Phase: A screening approach using different mobile phase compositions is recommended.

    • Normal Phase: Heptane/Isopropanol mixtures (e.g., 90:10, 80:20 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

    • Polar Organic Mode: Acetonitrile or Methanol with an optional acidic or basic additive.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as 3-fluoropyrrolidine lacks a strong chromophore, derivatization with a UV-active agent or the use of a more universal detector like MS may be necessary for high sensitivity).

  • Sample Preparation: Dissolve a known concentration of 3-fluoropyrrolidine (e.g., 1 mg/mL) in the initial mobile phase.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is well-suited for the analysis of volatile and thermally stable compounds. For amines like 3-fluoropyrrolidine, derivatization is often necessary to block the polar N-H group, thereby increasing volatility and improving chromatographic performance.

Experimental Protocol:

  • Derivatization:

    • Reagent: Trifluoroacetic anhydride (B1165640) (TFAA).

    • Procedure: To a solution of 3-fluoropyrrolidine (approx. 1 mg) in a suitable solvent (e.g., 1 mL of dichloromethane), add an excess of TFAA (e.g., 100 µL) and a catalytic amount of pyridine. Allow the reaction to proceed at room temperature for 30 minutes. The resulting N-trifluoroacetyl-3-fluoropyrrolidine is then analyzed by GC.

  • GC Analysis:

    • Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Chiral Stationary Phase (CSP): A column coated with a derivatized cyclodextrin (B1172386), such as a trifluoroacetyl derivatized cyclodextrin (e.g., CHIRALDEX® G-TA).[1]

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase to 180 °C at a rate of 5 °C/min.

      • Final Temperature: 180 °C, hold for 2 minutes.

    • Injector Temperature: 220 °C.

    • Detector Temperature: 250 °C.

    • Analysis: Inject the derivatized sample. Calculate the ee (%) from the integrated peak areas of the two enantiomers.

Method 3: Chiral NMR Spectroscopy

NMR spectroscopy, in conjunction with a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), offers a rapid method for ee determination without the need for chromatographic separation. For a secondary amine like 3-fluoropyrrolidine, using a chiral solvating agent is a straightforward approach that avoids covalent modification of the analyte.

Experimental Protocol (using a Chiral Solvating Agent):

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (S)-BINOL (1,1'-Bi-2-naphthol) or a derivative.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the 3-fluoropyrrolidine sample in 0.6 mL of CDCl₃.

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (S)-BINOL) to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum. The interaction between the enantiomers of 3-fluoropyrrolidine and the chiral solvating agent will form transient diastereomeric complexes. This results in the separation of signals for at least one proton in each enantiomer.

  • Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Integrate these two signals.

    • Calculate the enantiomeric excess from the integration values:

      • ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] * 100

Workflow and Logic Diagrams

The following diagrams illustrate the general workflows for determining the enantiomeric excess of 3-fluoropyrrolidine using the described chromatographic and spectroscopic methods.

G cluster_0 General Workflow for ee Determination sample 3-Fluoropyrrolidine Sample prep Sample Preparation (Dissolution) sample->prep analysis Analytical Method prep->analysis data Data Acquisition analysis->data calc ee Calculation data->calc result Enantiomeric Excess (%) calc->result

Caption: General workflow for ee determination.

G cluster_1 Chromatographic Methods (HPLC/GC) cluster_2 NMR Method sample 3-Fluoropyrrolidine Sample deriv Derivatization (Required for GC) sample->deriv if GC inject Injection onto Chiral Column sample->inject if HPLC deriv->inject sep Chromatographic Separation inject->sep detect Detection (UV, FID, MS) sep->detect integ Peak Integration detect->integ calc ee Calculation (Area₁-Area₂)/(Area₁+Area₂) integ->calc sample_nmr 3-Fluoropyrrolidine Sample mix Mix with Chiral Solvating Agent in NMR Tube sample_nmr->mix acquire ¹H NMR Spectrum Acquisition mix->acquire integ_nmr Signal Integration acquire->integ_nmr integ_nmr->calc

Caption: Comparison of analytical workflows.

References

A Comparative Guide to Validated Analytical Methods for Fluoropyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the detection and quantification of fluoropyrrolidine analogs, a class of synthetic cathinones with significant interest in forensic and clinical toxicology. The primary focus is on the two most prevalent and robust techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document summarizes their performance, offers detailed experimental protocols, and presents a visual workflow to aid in method selection and implementation.

Comparative Overview of Analytical Methods

The choice of analytical technique for fluoropyrrolidine analogs is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the specific analog of interest. While GC-MS is a well-established and reliable method, LC-MS/MS often provides superior sensitivity and is suitable for a broader range of compounds without the need for derivatization.

Data Summary

The following tables present a summary of quantitative performance data for GC-MS and LC-MS/MS methods applied to the analysis of representative fluoropyrrolidine analogs and other synthetic cathinones in biological matrices.

Table 1: Performance of GC-MS Methods for Synthetic Cathinones (including Fluoropyrrolidine Analogs)

Analyte(s)MatrixSample PreparationDerivatizing AgentLOQ/LLOQLinearity (ng/mL)Accuracy (% Bias)Precision (%RSD)Extraction Efficiency (%)
3-FMC, 3-FPM, 4-CEC, 4-BMCHuman BloodProtein Precipitation, SPE-5 ng/mL5 - 1000-10.6 to 19.61.3 - 11.774.9 - 85.4
4-FMC, Mephedrone, MDPV, etc.--PFPA, HFBA, TFA--< 20< 20-
Emerging CathinonesBloodSPE-10 ng/mL (LLOQ)10 - 800--> 73
MDPVUrineLLEHeptafluorobutyric acid anhydride0.02 mg/L----

LOQ: Limit of Quantification; LLOQ: Lower Limit of Quantification; SPE: Solid-Phase Extraction; LLE: Liquid-Liquid Extraction; 3-FMC: 3-Fluoromethcathinone; 3-FPM: 3-Fluorophenmetrazine; 4-CEC: 4-Chloroethcathinone; 4-BMC: 4-Bromomethcathinone; MDPV: 3,4-Methylenedioxypyrovalerone; PFPA: Pentafluoropropionic anhydride; HFBA: Heptafluorobutyric anhydride; TFA: Trifluoroacetic anhydride.

Table 2: Performance of LC-MS/MS Methods for Synthetic Cathinones and Analogs

Analyte(s)MatrixSample PreparationLOQ/LLOQLinearity (ng/mL)Accuracy (% Bias)Precision (%CV)
FdCyd, FdUrd, FUHuman PlasmaProtein Precipitation5 ng/mL5 - 300096.7 - 105.5< 8.1
Fluoropezil and metabolitesHuman PlasmaProtein Precipitation0.05 - 0.1 ng/mL0.05 - 50--
MavoglurantHuman Plasma-2 ng/mL2 - 2500--
MO-OH-Nap TropoloneMouse PlasmaPPT or SPE1 ng/mL1 - 500-6.11 to 12.50-

LOQ: Limit of Quantification; LLOQ: Lower Limit of Quantification; SPE: Solid-Phase Extraction; PPT: Protein Precipitation; FdCyd: 5-Fluoro-2'-deoxycytidine; FdUrd: 5-Fluoro-2'-deoxyuridine; FU: 5-Fluorouracil.

Experimental Protocols

Below are representative, detailed methodologies for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 3-FMC and other Synthetic Cathinones in Human Blood[1]
  • Sample Preparation (Protein Precipitation and SPE):

    • To a 1 mL whole blood sample, add an internal standard.

    • Add 10% trichloroacetic acid for protein precipitation.

    • Centrifuge the sample.

    • Perform Solid-Phase Extraction (SPE) on the supernatant for cleanup and concentration.

  • Instrumentation and Conditions:

    • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

    • Column: A suitable capillary column, such as a DB-5ms.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at a suitable initial temperature, then ramp up to a final temperature to ensure separation of all analytes.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Validation Parameters:

    • Linearity: Established in the range of 5-1000 ng/mL.[1]

    • Limit of Quantification (LOQ): Determined to be 5 ng/mL for all substances.[1]

    • Precision: Intra-day and inter-day precision were found to be between 2.1-11.7% and 1.3-10.2%, respectively.[1]

    • Accuracy: Bias values were between -10.6% and 19.6% for intra-day and -11% and 12.1% for inter-day measurements.[1]

    • Extraction Efficiency: Ranged from 74.9% to 85.4% for the different analytes.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for FdCyd and its Metabolites in Human Plasma[2]
  • Sample Preparation (Protein Precipitation):

    • To 0.2 mL of human plasma, add an internal standard.

    • Precipitate proteins by adding acetonitrile (B52724).

    • Centrifuge the sample and inject the supernatant for analysis.

  • Instrumentation and Conditions:

    • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

    • Column: A Synergi Polar-RP column for FdCyd and a Shodex Asahipak NH2P-50 2D column for FdUrd and FU.[2]

    • Mobile Phase: A gradient of 0.1% acetic acid in acetonitrile and water.[2]

    • Mass Spectrometer: Operated with electrospray ionization (ESI) in either positive or negative ion mode, using Multiple Reaction Monitoring (MRM).[2]

  • Validation Parameters:

    • Linearity: The assay was linear from 5–3000 ng/mL for all three analytes.[2]

    • Accuracy: Demonstrated to be between 96.7–105.5%.[2]

    • Precision: Less than 8.1% CV.[2]

Sample Preparation: A Critical Step

The effective extraction of fluoropyrrolidine analogs from complex biological matrices is crucial for accurate analysis. The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Table 3: Comparison of SPE and LLE for Drug Extraction

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid phase and a liquid phase.Partitioning between two immiscible liquid phases.
Selectivity High, due to a wide variety of available sorbents.Generally lower than SPE.
Speed Faster, especially with automation.[3]Can be more time-consuming and labor-intensive.
Solvent Consumption Generally lower.Often requires larger volumes of organic solvents.
Automation Easily automated for high-throughput analysis.More difficult to automate.
Emulsion Formation No risk of emulsion formation.[4]Prone to emulsion formation, which can complicate extraction.

Mandatory Visualization

The following diagrams illustrate the general workflow for the analysis of fluoropyrrolidine analogs and a comparison of the key analytical techniques.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Blood, Urine, etc.) Extraction Extraction (SPE or LLE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting Method_Comparison cluster_gcms_features GC-MS Features cluster_lcmsms_features LC-MS/MS Features GCMS GC-MS GCMS_Adv Advantages: - Robust and well-established - Excellent for volatile compounds GCMS->GCMS_Adv GCMS_Disadv Disadvantages: - Often requires derivatization - Not suitable for thermolabile compounds GCMS->GCMS_Disadv LCMSMS LC-MS/MS LCMSMS_Adv Advantages: - High sensitivity and selectivity - No derivatization needed for most analogs - Suitable for a wide range of compounds LCMSMS->LCMSMS_Adv LCMSMS_Disadv Disadvantages: - Potential for matrix effects - More complex instrumentation LCMSMS->LCMSMS_Disadv

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for (R)-3-Fluoropyrrolidine hydrochloride (CAS No. 136725-55-8), a key building block in the synthesis of various pharmaceutical compounds. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.

This compound is a white to off-white powder that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [1][2] It is also hygroscopic and should be handled and stored under an inert gas.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved eye protection.Protects against splashes and airborne particles that can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Follow proper glove removal technique.Prevents skin contact which can cause irritation.[1][3]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator if dust is generated.Minimizes the risk of inhaling the powder, which can cause respiratory tract irritation.[4][5]
Body Protection A laboratory coat or a protective disposable gown made of low-permeability fabric.Protects skin and personal clothing from contamination.[6]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps.

Operational Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Handling Inspect_Package Inspect Package for Damage Store_Securely Store in a Cool, Dry, Well-Ventilated Area Inspect_Package->Store_Securely Inert_Atmosphere Store Under Inert Gas (e.g., Nitrogen) Store_Securely->Inert_Atmosphere Don_PPE Don Appropriate PPE Work_Area Work in a Well-Ventilated Area (Fume Hood) Don_PPE->Work_Area Weigh_Dispense Weigh and Dispense Carefully to Avoid Dust Work_Area->Weigh_Dispense Close_Container Tightly Close Container After Use Weigh_Dispense->Close_Container Decontaminate_Area Decontaminate Work Surfaces Remove_PPE Remove and Dispose of PPE Properly Decontaminate_Area->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Product Dispose of contents in accordance with local, state, or national legislation. Do not mix with other waste.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated, sealed container.
Empty Containers Handle uncleaned containers as you would the product itself. Rinse with a suitable solvent and dispose of the rinsate as chemical waste.
Spills For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Use vacuum equipment where practicable.[1]

The following diagram illustrates the decision-making process for the disposal of this compound waste.

Disposal Plan for this compound Waste Waste_Generated Waste Generated? Contaminated_Material Contaminated Material? Waste_Generated->Contaminated_Material Unused_Product Unused Product? Waste_Generated->Unused_Product Dispose_Hazardous Dispose as Hazardous Waste Contaminated_Material->Dispose_Hazardous Yes Consult_Regulations Consult Local/State/National Regulations Unused_Product->Consult_Regulations Yes Consult_Regulations->Dispose_Hazardous

Figure 2. A logical diagram outlining the disposal process for waste containing this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Contact Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

By implementing these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Fluoropyrrolidine hydrochloride
Reactant of Route 2
(R)-3-Fluoropyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.